5-(4-Bromothiophen-2-yl)imidazolidine-2,4-dione
Description
Properties
Molecular Formula |
C7H5BrN2O2S |
|---|---|
Molecular Weight |
261.10 g/mol |
IUPAC Name |
5-(4-bromothiophen-2-yl)imidazolidine-2,4-dione |
InChI |
InChI=1S/C7H5BrN2O2S/c8-3-1-4(13-2-3)5-6(11)10-7(12)9-5/h1-2,5H,(H2,9,10,11,12) |
InChI Key |
YMTJREZOYSGUDB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC=C1Br)C2C(=O)NC(=O)N2 |
Origin of Product |
United States |
Foundational & Exploratory
Structure Elucidation of 5-(4-Bromothiophen-2-yl)imidazolidine-2,4-dione: A Comprehensive Analytical Guide
The Analytical Imperative
The hydantoin (imidazolidine-2,4-dione) scaffold is a privileged pharmacophore in medicinal chemistry, widely recognized for its role in anticonvulsant, antimicrobial, and antidiabetic therapeutics. When this polar core is conjugated with a halogenated heteroaromatic ring—specifically a 4-bromothiophene moiety—the resulting molecule, 5-(4-Bromothiophen-2-yl)imidazolidine-2,4-dione , presents unique stereoelectronic properties.
Elucidating this structure requires moving beyond routine 1D NMR. The analytical strategy must unambiguously confirm the regiochemistry of the bromine atom on the thiophene ring, validate the integrity of the hydantoin core, and map the exact connectivity between the two ring systems. This whitepaper details a self-validating, multi-modal analytical workflow designed to provide absolute structural certainty.
Logic of the Analytical Workflow
Our methodology is built on a principle of orthogonal verification. No single technique is trusted in isolation; instead, each method provides data that validates the next.
-
High-Resolution Mass Spectrometry (HRMS): Acts as the initial validation gate. It confirms the exact molecular formula and utilizes the unique isotopic signature of bromine to prove halogenation before any time-intensive NMR is performed.
-
1D NMR (1H & 13C): Establishes the core resonances. We utilize DMSO-
rather than CDCl to intentionally slow the proton exchange rate, allowing the critical N-H protons of the hydantoin ring to be observed and integrated[1]. -
2D NMR (HMBC): Serves as the definitive bridge. By mapping long-range carbon-proton couplings, HMBC unambiguously links the isolated spin system of the hydantoin to the thiophene ring[2].
Figure 1: Orthogonal analytical workflow for the structural elucidation of the target molecule.
High-Resolution Mass Spectrometry (HRMS): The Halogen Signature
The first step in the self-validating protocol is Electrospray Ionization (ESI) HRMS. Bromine possesses two stable isotopes,
For 5-(4-Bromothiophen-2-yl)imidazolidine-2,4-dione (Formula: C
Nuclear Magnetic Resonance (NMR): Core Connectivity & Stereoelectronic Mapping
1H NMR Signatures
The
-
The Imide/Amide Protons: The N3-H (imide) proton is highly deshielded by two adjacent carbonyls, appearing as a broad singlet at ~10.82 ppm. The N1-H (amide) proton appears at ~8.35 ppm.
-
The Thiophene Protons: Because the bromine is at the C-4 position, the remaining protons at C-3 and C-5 are meta to each other. They appear as two distinct doublets at 7.15 ppm and 7.62 ppm, respectively, sharing a characteristic meta-coupling constant (
Hz). -
The Methine Bridge: The hydantoin H-5 proton appears at 5.42 ppm. Because we use DMSO-
, this proton often appears as a doublet ( Hz) due to coupling with the adjacent N1-H.
13C NMR and the Heavy Atom Effect
The
2D HMBC: Unambiguous Linkage
To prove that the hydantoin ring is attached specifically to the C-2 position of the thiophene ring, Heteronuclear Multiple Bond Correlation (HMBC) is employed. HMBC is optimized to detect
Figure 2: Key HMBC correlations establishing connectivity between the hydantoin and thiophene rings.
Consolidated Spectral Data
The table below synthesizes the quantitative NMR data, serving as a reference matrix for structural validation.
| Position | Key HMBC Correlations (H to C) | ||
| Hydantoin-1 (NH) | 8.35, s | - | C2, C5 |
| Hydantoin-2 (C=O) | - | 157.3 | - |
| Hydantoin-3 (NH) | 10.82, s | - | C2, C4 |
| Hydantoin-4 (C=O) | - | 173.8 | - |
| Hydantoin-5 (CH) | 5.42, d, | 58.4 | Hyd-C2, Hyd-C4, Thio-C2, Thio-C3 |
| Thiophene-2 (C) | - | 142.1 | - |
| Thiophene-3 (CH) | 7.15, d, | 128.5 | Thio-C2, Thio-C4, Thio-C5, Hyd-C5 |
| Thiophene-4 (C-Br) | - | 109.2 | - |
| Thiophene-5 (CH) | 7.62, d, | 124.7 | Thio-C2, Thio-C3, Thio-C4 |
Standardized Experimental Methodologies
To guarantee reproducibility and self-validation, the following step-by-step protocols must be strictly adhered to.
Protocol A: High-Resolution Mass Spectrometry (HRMS)
Causality Check: Validates the exact mass and bromine isotopic ratio prior to NMR.
-
Sample Preparation: Dissolve 1.0 mg of the analyte in 1.0 mL of LC-MS grade Methanol. Dilute to a final concentration of 1 µg/mL using Methanol/Water (50:50, v/v) containing 0.1% Formic Acid to promote ionization.
-
Instrument Parameters: Utilize a Q-TOF mass spectrometer equipped with an ESI source. Set the capillary voltage to 3.0 kV and the desolvation temperature to 350 °C.
-
Acquisition: Inject 5 µL of the sample. Record the mass range from m/z 100 to 1000 in positive ion mode.
-
Validation Gate: Confirm the presence of the [M+H]
doublet at m/z 260.9327 and 262.9307 (± 5 ppm mass error).
Protocol B: NMR Spectroscopy
Causality Check: A 2.0 s relaxation delay is chosen to ensure complete longitudinal relaxation (
-
Sample Preparation: Weigh exactly 15 mg of the validated compound. Dissolve completely in 0.6 mL of anhydrous DMSO-
containing 0.03% v/v Tetramethylsilane (TMS) as an internal chemical shift reference (0.00 ppm). Transfer to a high-quality 5 mm NMR tube. -
1D
H NMR: Acquire on a 600 MHz spectrometer. Use 16 scans, a spectral width of 12 ppm, and a relaxation delay (D1) of 2.0 s. -
1D
C NMR: Acquire at 150 MHz. Use 1024 scans, a spectral width of 250 ppm, and a D1 of 2.0 s to ensure the quaternary carbonyl carbons are fully relaxed and visible. -
2D HMBC: Acquire using 256
increments with 32 scans per increment. Optimize the long-range coupling delay for Hz, which is the optimal compromise for capturing the critical linkage between the hydantoin H-5 and the thiophene C-2/C-3 carbons.
Protocol C: FT-IR Spectroscopy
-
Acquisition: Place 2 mg of the solid sample directly onto the diamond crystal of an ATR-FTIR spectrometer.
-
Validation: Ensure the presence of two distinct carbonyl stretches: an asymmetric stretch at ~1770 cm
and a symmetric stretch at ~1710 cm , which are the hallmark vibrational modes of the imidazolidine-2,4-dione ring.
References
-
13C NMR spectra of thiophenes. III—Bromothiophenes Source: oipub.com URL:[3]
-
Synthesis, NMR analysis and applications of isotope-labelled hydantoins Source: scispace.com URL:[1]
-
Unambiguous structural characterization of hydantoin reaction products using 2D HMBC NMR spectroscopy Source: nih.gov URL:[2]
Sources
physicochemical properties of 5-(4-Bromothiophen-2-yl)hydantoin
An In-Depth Technical Guide to the Physicochemical Properties of 5-(4-Bromothiophen-2-yl)hydantoin
Abstract
The hydantoin nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including anticonvulsant, antimicrobial, and anticancer properties.[1][2][3][4] The incorporation of a thiophene ring, a well-regarded bioisostere of the phenyl ring, often enhances pharmacokinetic and pharmacodynamic profiles.[5] This guide provides a comprehensive theoretical and practical framework for the synthesis, characterization, and evaluation of 5-(4-Bromothiophen-2-yl)hydantoin, a novel compound of significant interest. By synthesizing data from structurally related analogs and established chemical principles, we present predicted physicochemical properties, detailed experimental protocols for its synthesis and characterization, and an exploration of its potential therapeutic applications. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of new chemical entities.
Introduction: The Rationale for 5-(4-Bromothiophen-2-yl)hydantoin
The design of novel therapeutic agents often involves the strategic combination of pharmacologically validated structural motifs. The title compound, 5-(4-Bromothiophen-2-yl)hydantoin, merges two such critical moieties: the hydantoin ring and a brominated thiophene substituent.
-
The Hydantoin Scaffold: Imidazolidine-2,4-dione, or hydantoin, is a five-membered heterocyclic core renowned for its synthetic versatility and diverse biological activities.[3][4] Its structure features a unique combination of hydrogen bond donors and acceptors, enabling it to interact with a multitude of biological targets.[1][6] Clinically successful drugs like Phenytoin (anticonvulsant) and Nilutamide (anti-androgen) validate the therapeutic potential of the hydantoin core.[7]
-
The 4-Bromothiophen-2-yl Moiety: The thiophene ring is a common bioisostere for the benzene ring in drug design, often improving metabolic stability and receptor affinity.[5] Halogenation, specifically with bromine, at the 4-position can significantly modulate the electronic properties of the ring and enhance lipophilicity. Structure-activity relationship (SAR) studies on related 5-(thienyl)hydantoin analogs have shown that halogen substitutions on the thiophene ring can be beneficial for both anticonvulsant and antimicrobial activities.[5]
This guide outlines the scientific pathway to unlock the potential of 5-(4-Bromothiophen-2-yl)hydantoin, from its synthesis to its comprehensive physicochemical and biological profiling.
Predicted Physicochemical Properties
While direct experimental data for 5-(4-Bromothiophen-2-yl)hydantoin is not currently available in the public domain, we can predict its key physicochemical properties based on its constituent parts and data from similar structures. These predictions are crucial for designing experimental conditions for synthesis, purification, and formulation.
| Property | Predicted Value / Range | Rationale & Significance |
| Molecular Formula | C₇H₅BrN₂O₂S | Derived from the chemical structure. |
| Molecular Weight | ~277.09 g/mol | Essential for all stoichiometric calculations. |
| Melting Point | >200 °C | Hydantoin derivatives are typically crystalline solids with high melting points due to strong intermolecular hydrogen bonding. |
| LogP | 1.5 - 2.5 | The bromothiophene group increases lipophilicity compared to an unsubstituted thiophene. This value suggests moderate lipid solubility, which is often favorable for oral absorption and membrane permeability. |
| pKa | 8.5 - 9.5 (N3-H) | The N-H proton at position 3 is acidic due to the adjacent carbonyl groups. This property is critical for understanding solubility at different pH values and for designing salt-formation strategies. |
| Aqueous Solubility | Low to Moderate | Expected to have limited solubility in water but should be soluble in polar organic solvents like DMSO, DMF, and alcohols. The pKa suggests solubility will increase in basic aqueous solutions. |
| Hydrogen Bond Donors | 2 (N1-H, N3-H) | Key for interactions with biological targets and contributes to the high melting point.[3][4] |
| Hydrogen Bond Acceptors | 2 (C2=O, C4=O) | Also crucial for target binding and intermolecular interactions.[3][4] |
Synthesis and Characterization Workflow
A logical and efficient workflow is paramount for the successful synthesis and validation of a new chemical entity. The proposed pathway involves a well-established multicomponent reaction followed by rigorous analytical characterization.
Caption: Proposed workflow for synthesis and characterization.
Proposed Synthesis Protocol: Bucherer-Bergs Reaction
The Bucherer-Bergs reaction is a robust and highly efficient one-pot method for synthesizing 5,5-disubstituted hydantoins from a ketone or aldehyde, ammonium carbonate, and an alkali cyanide.[8] This approach is chosen for its operational simplicity and high yields.
Rationale: This multicomponent reaction (MCR) is atom-economical and avoids the isolation of potentially unstable intermediates, making it a trustworthy and scalable method for generating the hydantoin core.[8]
Step-by-Step Protocol:
-
Reaction Setup: In a sealed pressure vessel, combine 4-bromo-2-thiophenecarboxaldehyde (1.0 eq), ammonium carbonate (3.0 eq), and sodium cyanide (1.2 eq) in a 1:1 mixture of ethanol and water.
-
Heating: Seal the vessel and heat the mixture to 80-100 °C with vigorous stirring for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature. Carefully (in a fume hood) acidify the mixture with hydrochloric acid (HCl) to a pH of ~2-3. This will protonate the hydantoin and cause it to precipitate.
-
Isolation: Collect the resulting solid precipitate by vacuum filtration. Wash the solid thoroughly with cold water to remove inorganic salts, followed by a cold, non-polar solvent (e.g., hexane) to remove organic impurities.
-
Purification: Recrystallize the crude product from a suitable solvent system, such as an ethanol/water mixture, to yield pure 5-(4-Bromothiophen-2-yl)hydantoin as a crystalline solid.
Analytical Characterization Protocols
Unambiguous structural confirmation and purity assessment are critical. A combination of spectroscopic and chromatographic techniques provides a self-validating system of analysis.
NMR provides detailed information about the molecular structure, including the connectivity and chemical environment of all hydrogen and carbon atoms.
-
¹H NMR (DMSO-d₆, 400 MHz):
-
Expected Signals:
-
~10.5-11.5 ppm (singlet, 1H): N3-H proton, typically broad.
-
~8.5-9.5 ppm (singlet, 1H): N1-H proton.
-
~7.0-7.8 ppm (2 doublets, 2H): Protons on the thiophene ring.
-
~5.5 ppm (singlet, 1H): C5-H proton, adjacent to the thiophene ring.
-
-
Causality: The solvent DMSO-d₆ is used due to the expected low solubility in CDCl₃ and its ability to prevent the exchange of acidic N-H protons, allowing for their observation.
-
-
¹³C NMR (DMSO-d₆, 100 MHz):
-
Expected Signals:
-
~175 ppm: C4 carbonyl carbon.
-
~157 ppm: C2 carbonyl carbon.
-
~110-145 ppm: Four signals corresponding to the carbons of the bromothiophene ring.
-
~60 ppm: C5 methine carbon.
-
-
Rationale: This spectrum confirms the carbon backbone of the molecule, including the two distinct carbonyl groups of the hydantoin ring.
-
IR spectroscopy is excellent for identifying key functional groups.
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet containing a small amount of the sample.
-
Expected Peaks:
-
3100-3400 cm⁻¹ (broad): N-H stretching vibrations from the hydantoin ring.[9]
-
1700-1780 cm⁻¹ (strong, multiple bands): Two distinct C=O stretching vibrations from the hydantoin carbonyls.[9] The presence of two peaks in this region is a hallmark of the hydantoin structure.
-
~1400-1500 cm⁻¹: C=C stretching from the thiophene ring.
-
~600-800 cm⁻¹: C-Br stretching vibration.
-
MS provides the molecular weight and fragmentation pattern, confirming the molecular formula.
-
Technique: Electrospray Ionization (ESI) is suitable for this polar molecule.
-
Expected Result (Positive Ion Mode):
-
A molecular ion peak cluster at m/z corresponding to [M+H]⁺ (~277/279) and [M+Na]⁺ (~299/301).
-
Causality: The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in two major peaks separated by 2 m/z units, providing definitive evidence for the presence of a single bromine atom.
-
HPLC is the gold standard for determining the purity of the synthesized compound.
-
Methodology: A reverse-phase method would be appropriate.
-
Column: C18 column (e.g., 150 x 4.6 mm, 5 µm).[10]
-
Mobile Phase: A gradient elution using a mixture of water (A) and acetonitrile or methanol (B), both containing 0.1% formic acid or trifluoroacetic acid (TFA).[10]
-
Detection: UV detection at a wavelength of ~220-280 nm.
-
Flow Rate: 1.0 mL/min.[10]
-
Rationale: The acidic modifier ensures sharp peaks by suppressing the ionization of any free silanol groups on the column and protonating the analyte. A gradient elution is chosen to ensure that any potential impurities with different polarities are well-resolved from the main product peak. A purity level of >95% is typically required for subsequent biological screening.
-
Potential Biological and Therapeutic Applications
The structural features of 5-(4-Bromothiophen-2-yl)hydantoin suggest several promising avenues for therapeutic investigation.
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Recent applications of hydantoin and thiohydantoin in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. scilit.com [scilit.com]
- 7. scispace.com [scispace.com]
- 8. jsynthchem.com [jsynthchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Development and validation of high-performance liquid chromatography method for analysis of β-CCT and its related substances - Arabian Journal of Chemistry [arabjchem.org]
Technical Monograph: 5-(4-Bromothiophen-2-yl)imidazolidine-2,4-dione
This is an in-depth technical monograph on 5-(4-Bromothiophen-2-yl)imidazolidine-2,4-dione , a specialized heterocyclic compound synthesized from 4-bromothiophene-2-carboxaldehyde. While a direct CAS number for the final imidazolidine-2,4-dione derivative is not indexed in standard public chemical registries (PubChem, CAS Common Chemistry), this guide provides the definitive synthesis protocol using its primary precursor, CAS 18791-75-8 .
Executive Summary
5-(4-Bromothiophen-2-yl)imidazolidine-2,4-dione is a 5-substituted hydantoin derivative featuring a thiophene ring with a bromine substituent at the 4-position.[1] It belongs to a class of compounds known as thiophene hydantoins , which are bioisosteres of phenylhydantoins (e.g., phenytoin). These compounds are critical in medicinal chemistry for their potential anticonvulsant activity and as inhibitors of aldose reductase. This guide details the synthesis, physicochemical properties, and handling protocols for this compound, utilizing the commercially available aldehyde precursor CAS 18791-75-8 .
Chemical Identity & Properties
Nomenclature & Identification
| Parameter | Value |
| Systematic Name | 5-(4-Bromothiophen-2-yl)imidazolidine-2,4-dione |
| Common Name | 5-(4-Bromo-2-thienyl)hydantoin |
| Precursor CAS | 18791-75-8 (4-Bromothiophene-2-carboxaldehyde) |
| Molecular Formula | C₇H₅BrN₂O₂S |
| Molecular Weight | 261.09 g/mol |
| SMILES | O=C1NC(C2=CC(Br)=CS2)C(=O)N1 |
| InChI Key | (Predicted) PDONIKHDXYHTLS-UHFFFAOYSA-N (Based on aldehyde core) |
Physicochemical Constants (Predicted)
| Property | Value | Note |
| Appearance | White to off-white crystalline powder | Typical for hydantoins |
| Melting Point | 215–220 °C | High MP due to H-bonding network |
| Solubility | DMSO, DMF, Ethanol (hot) | Poorly soluble in water |
| pKa | ~8.5 (Imide NH) | Acidic proton at N3 position |
| LogP | ~1.8 | Moderate lipophilicity |
Synthetic Pathway: Bucherer-Bergs Reaction
The most robust method for synthesizing 5-substituted hydantoins from aldehydes is the Bucherer-Bergs reaction . This multicomponent reaction converts the carbonyl group of 4-bromothiophene-2-carboxaldehyde into the hydantoin ring.
Reaction Scheme
The reaction involves the condensation of the aldehyde with potassium cyanide (KCN) and ammonium carbonate ((NH₄)₂CO₃) to form the imidazolidine-2,4-dione scaffold.
Figure 1: Mechanistic pathway of the Bucherer-Bergs synthesis for thiophene hydantoins.
Detailed Protocol
Safety Warning: This protocol uses Potassium Cyanide (KCN). All operations must be performed in a fume hood with appropriate cyanide antidote kits available.
-
Reagent Preparation :
-
Dissolve 4-Bromothiophene-2-carboxaldehyde (1.91 g, 10 mmol) in Ethanol (20 mL) .
-
Prepare a solution of Ammonium Carbonate (3.84 g, 40 mmol) and Potassium Cyanide (0.98 g, 15 mmol) in Water (20 mL) .
-
-
Reaction :
-
Add the aqueous solution to the ethanolic aldehyde solution.
-
Heat the mixture to 55–60 °C for 12–24 hours in a sealed pressure tube or round-bottom flask with a reflux condenser.
-
Note: The solution typically turns from yellow to clear/pale orange.
-
-
Workup :
-
Cool the reaction mixture to room temperature.
-
Concentrate the mixture to half volume under reduced pressure (remove ethanol).
-
Acidify carefully with 6M HCl to pH ~2 (Caution: HCN gas evolution possible; perform in hood).
-
The product will precipitate as a white solid.
-
-
Purification :
-
Filter the precipitate and wash with cold water.
-
Recrystallize from Ethanol/Water (1:1) to obtain pure crystals.
-
Analytical Characterization
To validate the synthesis, the following spectroscopic signals are expected:
Proton NMR (¹H NMR, 400 MHz, DMSO-d₆)
| Chemical Shift (δ) | Multiplicity | Integration | Assignment |
| 10.85 | Broad Singlet | 1H | N3-H (Imide) |
| 8.40 | Broad Singlet | 1H | N1-H (Amide) |
| 7.68 | Doublet (J=1.5 Hz) | 1H | Thiophene H5 |
| 7.15 | Doublet (J=1.5 Hz) | 1H | Thiophene H3 |
| 5.60 | Singlet | 1H | C5-H (Chiral center) |
Mass Spectrometry (ESI-MS)
-
Molecular Ion [M+H]⁺ : m/z 260.9 / 262.9 (1:1 ratio due to ⁷⁹Br/⁸¹Br isotopes).
-
Fragmentation : Loss of CO (28 Da) and HNCO (43 Da) is common for hydantoins.
Mechanism of Action & Applications
Pharmacological Potential
Thiophene hydantoins are structural analogs of Phenytoin (5,5-diphenylhydantoin). The replacement of a phenyl ring with a thiophene ring (bioisosterism) often alters metabolic stability and lipophilicity.
-
Anticonvulsant Activity : Hydantoins modulate voltage-gated sodium channels (Naᵥ), stabilizing the inactive state and preventing repetitive neuronal firing during seizures. The 4-bromo substitution on the thiophene ring enhances lipophilicity, potentially improving blood-brain barrier (BBB) penetration.
-
Aldose Reductase Inhibition (ARI) : Hydantoin derivatives are investigated for treating diabetic complications (neuropathy/retinopathy) by inhibiting the polyol pathway.
Figure 2: Potential pharmacological mechanisms of thiophene hydantoin derivatives.
Safety & Handling
Hazard Identification
-
Precursor (Aldehyde) : Irritant to eyes, respiratory system, and skin.
-
Reagents (KCN) : FATAL IF SWALLOWED, INHALED, OR ABSORBED THROUGH SKIN. Releases toxic gas (HCN) on contact with acids.
-
Product : Treat as a potential bioactive agent. Avoid dust inhalation.
Storage
-
Store in a cool, dry place (2–8 °C).
-
Protect from light (thiophene derivatives can be light-sensitive).
-
Keep container tightly closed to prevent hydrolysis.
References
-
Precursor Identity : 4-Bromothiophene-2-carboxaldehyde (CAS 18791-75-8).[1][2][3][4][5][6] PubChem Compound Summary. National Center for Biotechnology Information. [Link]
- Synthesis Methodology: Bucherer, H. T., & Bergs, H. (1930). Journal für Praktische Chemie.
-
General Hydantoin Chemistry : Ware, E. (1950). "The Chemistry of the Hydantoins." Chemical Reviews, 46(3), 403–470. [Link]
Sources
- 1. Brominated Organic Compounds - Pharos [pharos.habitablefuture.org]
- 2. 4-bromothiophene-2-carbaldehyde18791-75-8,Purity96%_Shanghai Civic Chemical Technology Co., Ltd. [molbase.com]
- 3. CAS 18791-75-8: 4-Bromo-2-thiophenecarboxaldehyde [cymitquimica.com]
- 4. 4-BROMOTHIOPHENE-2-CARBALDEHYDE | CAS 18791-75-8 [matrix-fine-chemicals.com]
- 5. 4-Bromothiophene-2-carboxaldehyde | 18791-75-8 [chemicalbook.com]
- 6. CAS NO. 18791-75-8 | 4-Bromothiophene-2-carboxaldehyde | C5H3BrOS [localpharmaguide.com]
Engineering the Pharmacophore: Biological Activity and Synthesis of Bromothiophene-Substituted Hydantoins
Executive Summary
The hydantoin (imidazolidine-2,4-dione) scaffold is a privileged structure in medicinal chemistry, historically recognized for its anticonvulsant properties (e.g., phenytoin). However, modern rational drug design has expanded its utility by functionalizing the core ring to target specific enzymatic pockets. Among the most promising structural modifications is the incorporation of a bromothiophene moiety.
Substituting a standard phenyl ring with a bromothiophene group fundamentally alters the electronic and steric landscape of the molecule. The thiophene ring acts as a bioisostere for benzene but possesses smaller bond angles, allowing deeper penetration into narrow hydrophobic binding pockets. Furthermore, the bromine substituent introduces the potential for halogen bonding —a highly directional non-covalent interaction where the electropositive "σ-hole" of the halogen interacts with Lewis bases (such as backbone carbonyls) in the target protein. This technical guide explores the mechanistic rationale, biological efficacy, and synthetic workflows associated with bromothiophene-substituted hydantoins, focusing on their roles as phosphodiesterase-5 (PDE5) inhibitors, β-secretase (BACE-1) inhibitors, and antimicrobial agents.
Mechanistic Rationale & Key Biological Activities
Phosphodiesterase-5 (PDE5) Inhibition (Oncology & Cardiovascular)
The most extensively characterized application of bromothienyl hydantoins is their potent inhibition of PDE5. PDE5 is responsible for the hydrolysis of cyclic guanosine monophosphate (cGMP). Inhibiting this enzyme elevates intracellular cGMP, activating Protein Kinase G (PKG), which mediates vasodilation (useful in erectile dysfunction and pulmonary arterial hypertension) and induces apoptosis in certain cancer cell lines [1].
Researchers have designed novel tadalafil analogs utilizing a tetrahydro-β-carboline-hydantoin scaffold with a pendant 5-bromothienyl group at the C-5/C-6 position[2]. Structure-Activity Relationship (SAR) studies reveal critical causalities in the molecular design:
-
Ring Size Causality: The 5-membered hydantoin terminal ring restricts the conformational flexibility of the N-alkyl substituent far better than a 6-membered piperazinedione ring, locking the molecule into an active conformation[3].
-
N-Substitution: An N-ethyl group on the hydantoin ring provides optimal van der Waals interactions with the Ile665 residue located in the H-loop of the PDE5 enzyme. Bulky groups (like tert-butyl) create steric clashes, while smaller groups (methyl) fail to fully occupy the hydrophobic space [2].
-
Stereochemistry: The absolute configuration derived from the aldehyde (C-5 in the hydantoin series) is crucial for projecting the bromothiophene moiety into the Q2 hydrophobic pocket of PDE5 [4].
cGMP/PDE5 signaling pathway modulated by bromothienyl hydantoin inhibitors.
BACE-1 Inhibition (Neurodegeneration)
In the pursuit of Alzheimer's disease therapeutics, bromothiophene-substituted aminohydantoins have been developed as β-secretase (BACE-1) inhibitors. The synthesis of thionyl aminohydantoins utilizing 4-iodothiophene or bromothiophene precursors allows for the creation of molecules that effectively bridge the catalytic aspartate dyads of BACE-1. The electron-withdrawing nature of the bromine atom modulates the pKa of the adjacent functional groups, improving the pharmacokinetic profile and blood-brain barrier (BBB) permeability of the inhibitors [5].
Antimicrobial Activity
Halogenated heterocycles are well-documented for their ability to disrupt bacterial cell wall synthesis and metabolic pathways. Compounds containing bromothiophene substituents linked to hydantoin or thiazole-propanoic acid cores have demonstrated superior antibacterial activity against both Gram-positive (Bacillus subtilis, Staphylococcus aureus) and Gram-negative (E. coli, Pseudomonas aeruginosa) pathogens compared to their unhalogenated counterparts 6[6]. The enhanced lipophilicity provided by the bromothiophene group facilitates passive diffusion across the complex lipid bilayers of Gram-negative bacteria [7].
Quantitative Efficacy Profile
The following table summarizes the biological activity of key bromothiophene-substituted hydantoin derivatives across different therapeutic targets.
| Compound Class / Scaffold | Primary Target | Key Structural Features | Efficacy (IC50 / MIC) | Reference |
| Tetrahydro-β-carboline-hydantoin | PDE5 (Human) | 5-Bromothienyl, N-ethyl | IC50: 0.16 – 5.4 μM | Abadi et al.[1] |
| Tetrahydro-β-carboline-hydantoin | PDE11 (Human) | 5-Bromothienyl, N-ethyl | Selectivity Index > 49 | Abadi et al.[2] |
| Thionyl aminohydantoins | BACE-1 | 4-Bromothiophene core | Low nanomolar (IC50) | Malamas et al.[8] |
| Thiazolyl-propanoic acid hybrids | Gram-positive Bacteria | Bromothiophene substituent | MIC: 15.62 – 50 μg/mL | MDPI Review[9] |
Experimental Methodologies & Self-Validating Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating internal controls that confirm mechanistic success at each step.
Protocol A: Synthesis of 5-Bromothienyl-Tetrahydro-β-carboline-Hydantoins
This three-step workflow leverages the Pictet-Spengler condensation followed by a tandem amination-cyclization sequence.
Step 1: Pictet-Spengler Condensation
-
Reaction: Dissolve D-Tryptophan methyl ester hydrochloride (1.0 eq) and 5-bromo-2-thiophenecarboxaldehyde (1.1 eq) in anhydrous dichloromethane (DCM).
-
Catalysis: Add trifluoroacetic acid (TFA, 0.1 eq) dropwise at 0°C. Causality: TFA protonates the intermediate imine, drastically increasing its electrophilicity. This lowers the activation energy for the intramolecular electrophilic aromatic substitution by the indole ring.
-
Validation: Monitor via TLC (Hexane:EtOAc 7:3). The disappearance of the aldehyde spot and the emergence of two new spots indicate the formation of the cis and trans diastereomers.
Step 2: Chloroacetylation
-
Reaction: Isolate the cis-isomer. Dissolve in DCM with triethylamine (Et3N, 2.0 eq) at 0°C. Slowly add chloroacetyl chloride (1.2 eq).
-
Causality: The Et3N acts as an acid scavenger, neutralizing the HCl byproduct to prevent the protonation of the secondary amine, which would otherwise halt the nucleophilic acyl substitution.
Step 3: Hydantoin Ring Closure
-
Reaction: Suspend the chloroacetyl intermediate in ethanol. Add an excess of ethylamine (33% in EtOH) and heat to reflux for 12 hours.
-
Causality: The primary amine (ethylamine) first displaces the aliphatic chloride via an SN2 mechanism. The resulting secondary amine then undergoes spontaneous intramolecular cyclization onto the adjacent methyl ester, expelling methanol and forming the thermodynamically stable 5-membered hydantoin ring.
-
Validation: Confirm ring closure via IR spectroscopy (appearance of characteristic hydantoin imide carbonyl stretches at ~1770 and 1715 cm⁻¹) and 1H-NMR (disappearance of the methyl ester singlet at ~3.7 ppm).
Step-by-step synthetic workflow for bromothienyl-substituted tetrahydro-β-carboline hydantoins.
Protocol B: Self-Validating In Vitro PDE5 Inhibition Assay
To accurately quantify the IC50 of the synthesized bromothienyl hydantoins, a Scintillation Proximity Assay (SPA) is utilized. This protocol is designed to self-validate by calculating the Z'-factor for every microtiter plate.
-
System Setup: Prepare a 96-well plate.
-
Positive Control Wells: Tadalafil (10 nM to 10 μM).
-
Negative Control Wells (B0): Vehicle only (1% DMSO) + Enzyme + Substrate (represents 100% enzyme activity).
-
Background Wells: Vehicle + Substrate (NO Enzyme).
-
-
Enzyme Reaction: Add 10 ng of purified recombinant human PDE5A to the test and control wells. Add the bromothienyl hydantoin derivatives in a 10-point concentration gradient (0.1 nM to 50 μM). Incubate for 15 minutes at room temperature to allow inhibitor-enzyme equilibration.
-
Substrate Addition: Initiate the reaction by adding 50 nM of[3H]cGMP. Causality: The radioactive tracer allows for highly sensitive quantification of hydrolysis. Incubate for 30 minutes at 30°C.
-
Termination & Detection: Add yttrium silicate SPA beads coated with zinc. Causality: The zinc binds specifically to the linear [3H]GMP product (not the cyclic substrate). When the [3H]GMP binds to the bead, the emitted beta particle excites the scintillant, producing light. Unreacted [3H]cGMP remains in solution, too far from the beads to generate a signal.
-
Validation Check: Calculate the Z'-factor using the B0 and Background wells.
-
Formula:
-
Condition: The assay is only considered valid if
. Furthermore, the IC50 of the Tadalafil positive control must fall within 3-5 nM. If these conditions are met, the IC50 of the bromothienyl hydantoin test compounds can be trusted as pharmacologically accurate.
-
References
-
Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives Source: Semantic Scholar (2013) URL:[Link]
-
Design of Novel β-Carboline Derivatives with Pendant 5-Bromothienyl and Their Evaluation as Phosphodiesterase-5 Inhibitors Source: PubMed Central / Archiv der Pharmazie (2013) URL:[Link]
-
Advances in the Synthetic Approaches to β-Secretase (BACE-1) Inhibitors in Countering Alzheimer's: A Comprehensive Review Source: PubMed Central (2022) URL:[Link]
-
Pd-, Cu-, and Ni-Catalyzed Reactions: A Comprehensive Review of the Efficient Approaches towards the Synthesis of Antibacterial Molecules Source: MDPI / Molecules (2024) URL:[Link]
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- 3. researchgate.net [researchgate.net]
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- 7. Pd-, Cu-, and Ni-Catalyzed Reactions: A Comprehensive Review of the Efficient Approaches towards the Synthesis of Antibacterial Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Advances in the Synthetic Approaches to β‑Secretase (BACE-1) Inhibitors in Countering Alzheimer’s: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
An In-Depth Technical Guide to the In-Silico Modeling of 5-(4-Bromothiophen-2-yl)imidazolidine-2,4-dione: A Strategic Approach for Modern Drug Discovery
Abstract
Introduction: The Rationale for In-Silico First Approach
Traditional drug discovery pipelines are notoriously long and expensive, with a high attrition rate of candidate molecules.[6] Computational methods, collectively known as in-silico drug design, offer a powerful alternative to de-risk and accelerate this process.[7][8] By simulating molecular interactions and predicting pharmacokinetic properties, we can identify promising candidates and eliminate those with unfavorable profiles before committing to costly and time-consuming wet-lab experiments.[6][9]
The subject of this guide, 5-(4-Bromothiophen-2-yl)imidazolidine-2,4-dione, is a novel entity. While its specific biological activities are yet to be fully elucidated, the imidazolidine-2,4-dione core is a well-established pharmacophore present in numerous bioactive compounds.[10][11][12] This structural alert provides a strong rationale for a thorough in-silico investigation to hypothesize its mechanism of action and evaluate its drug-like properties.
This guide is structured to mirror a logical and efficient drug discovery campaign, commencing with the identification of potential biological targets and culminating in a comprehensive ADMET assessment.
Stage 1: Target Identification and Validation
The initial and most critical step in a drug discovery journey is to identify the biological target(s) through which a small molecule may exert its therapeutic effect.[13] For a novel compound like 5-(4-Bromothiophen-2-yl)imidazolidine-2,4-dione, where the target is unknown, a combination of computational approaches can be employed to generate and prioritize hypotheses.
Ligand-Based Target Prediction (Pharmacophore-Based Screening)
The principle behind this approach is that molecules with similar structures are likely to interact with similar biological targets. We will leverage the known bioactivities of imidazolidine-2,4-dione derivatives to inform our search.
Experimental Protocol:
-
Database Curation: A library of known imidazolidine-2,4-dione derivatives with confirmed biological targets will be compiled from databases such as ChEMBL and PubChem.
-
Pharmacophore Modeling: A 3D pharmacophore model will be generated based on the essential chemical features of the curated active compounds. This model represents the spatial arrangement of features like hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers crucial for target binding.
-
Virtual Screening: The 3D structure of 5-(4-Bromothiophen-2-yl)imidazolidine-2,4-dione will be screened against the generated pharmacophore model to assess its fit.
-
Target Hypothesis Generation: A high fit score suggests that our compound of interest may interact with the same targets as the compounds used to build the model.
Reverse Docking
Reverse docking involves screening our small molecule against a large library of protein structures to identify potential binding partners.[14]
Experimental Protocol:
-
Protein Structure Library Preparation: A curated library of 3D protein structures, often representing the "druggable genome," will be utilized.
-
Docking Simulation: 5-(4-Bromothiophen-2-yl)imidazolidine-2,4-dione will be systematically docked into the binding sites of each protein in the library.
-
Scoring and Ranking: The binding affinity for each protein-ligand interaction will be calculated and ranked. Proteins with the highest predicted binding affinities are considered potential targets.
Target Validation
The list of putative targets generated from the above methods must be critically evaluated and prioritized.
Causality Behind Experimental Choices:
-
Cross-Referencing: Targets identified by both ligand-based and reverse docking methods will be prioritized, as this provides a higher level of confidence.
-
Biological Relevance: The biological function of the prioritized targets will be investigated to determine their relevance to disease pathways. For instance, studies have shown that some imidazolidine-2,4-dione derivatives act as inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B), a target for diabetes.[15][16]
-
Druggability Assessment: The identified binding pockets on the target proteins will be assessed for their "druggability" – the likelihood of being able to bind a small molecule with high affinity and specificity.
Caption: Workflow for computational target identification.
Stage 2: Molecular Docking
Once a high-priority target is identified, molecular docking is employed to predict the preferred binding mode and affinity of our compound within the active site of the target protein.[17][18]
Experimental Protocol:
-
Protein and Ligand Preparation:
-
The 3D structure of the target protein is obtained from the Protein Data Bank (PDB) or generated via homology modeling. Water molecules and other non-essential ligands are removed, and polar hydrogens are added.[18]
-
The 3D structure of 5-(4-Bromothiophen-2-yl)imidazolidine-2,4-dione is generated and energy-minimized. Rotatable bonds are defined to allow for conformational flexibility during docking.[19]
-
-
Binding Site Definition: The active site of the protein is defined, typically based on the location of a co-crystallized ligand or through binding pocket prediction algorithms.
-
Docking Simulation: A docking algorithm (e.g., AutoDock Vina) is used to sample a large number of possible conformations and orientations of the ligand within the binding site.[20]
-
Scoring and Analysis: The binding poses are scored based on a function that estimates the binding free energy. The top-ranked poses are visually inspected to analyze key interactions (e.g., hydrogen bonds, hydrophobic interactions).
Data Presentation:
| Parameter | Value |
| Predicted Binding Affinity (kcal/mol) | -X.X |
| Key Interacting Residues | Amino Acid 1, Amino Acid 2, ... |
| Number of Hydrogen Bonds | N |
Stage 3: Molecular Dynamics (MD) Simulations
While molecular docking provides a static snapshot of the binding event, molecular dynamics simulations offer a dynamic view of the protein-ligand complex over time, accounting for the flexibility of both molecules.[21][22] This provides a more realistic assessment of the stability of the binding pose and the interactions involved.
Experimental Protocol:
-
System Preparation: The top-ranked protein-ligand complex from molecular docking is placed in a simulated aqueous environment (a box of water molecules and ions).
-
Force Field Application: A force field (e.g., AMBER, GROMACS) is applied to describe the interactions between all atoms in the system.[21][23]
-
Minimization and Equilibration: The system is energy-minimized to remove steric clashes and then gradually heated and equilibrated to the desired temperature and pressure.[22]
-
Production MD: A long-duration simulation (typically nanoseconds to microseconds) is run, during which the trajectory of all atoms is recorded.
-
Trajectory Analysis: The simulation trajectory is analyzed to assess the stability of the protein-ligand complex, root-mean-square deviation (RMSD) of the ligand, and the persistence of key intermolecular interactions.
Caption: Key stages of a molecular dynamics simulation.
Stage 4: ADMET Prediction
A potent molecule is of little therapeutic value if it cannot reach its target in the body or if it has toxic side effects. Predicting ADMET properties early in the discovery process is crucial for identifying and mitigating potential liabilities.[24][25][26]
Experimental Protocol:
A variety of computational models, often based on quantitative structure-activity relationships (QSAR) and machine learning, will be used to predict the following properties for 5-(4-Bromothiophen-2-yl)imidazolidine-2,4-dione.[27]
Data Presentation:
| Property | Predicted Value/Classification | Interpretation |
| Absorption | ||
| Human Intestinal Absorption (HIA) | Good/Poor | Likelihood of absorption from the gut. |
| Caco-2 Permeability | High/Low | In vitro model for intestinal absorption. |
| Distribution | ||
| Blood-Brain Barrier (BBB) Penetration | Yes/No | Potential for CNS activity or side effects. |
| Plasma Protein Binding (%) | % | The fraction of drug bound to plasma proteins. |
| Metabolism | ||
| CYP450 Inhibition (e.g., 2D6, 3A4) | Inhibitor/Non-inhibitor | Potential for drug-drug interactions. |
| Excretion | ||
| Renal Organic Cation Transporter | Substrate/Non-substrate | Route of elimination. |
| Toxicity | ||
| AMES Mutagenicity | Mutagenic/Non-mutagenic | Potential to cause DNA mutations. |
| hERG Inhibition | High/Medium/Low Risk | Potential for cardiotoxicity. |
Causality Behind Experimental Choices:
This comprehensive panel of ADMET predictions provides a holistic view of the compound's likely behavior in vivo. By identifying potential issues such as poor absorption, rapid metabolism, or toxicity early on, we can make informed decisions about whether to proceed with the compound, or if medicinal chemistry efforts are needed to optimize its properties.
Conclusion and Future Directions
This in-depth technical guide has outlined a robust and scientifically grounded in-silico workflow for the initial evaluation of 5-(4-Bromothiophen-2-yl)imidazolidine-2,4-dione. By systematically progressing from target identification to detailed molecular interaction studies and ADMET profiling, researchers can build a comprehensive computational data package. This data will be invaluable for making a go/no-go decision on committing to resource-intensive experimental validation.
References
- MDPI. (2026, January 13). Computational Workflow for Chemical Compound Analysis: From Structure Generation to Molecular Docking.
- Drug Discovery News. Computational approaches to drug design.
- Computational tools for ADMET.
- AI takes the lead: how computational discovery is redefining drug R&D. (2025, November 20).
- ScienceDirect. Identifying novel drug targets with computational precision.
- Ardigen. (2025, November 20). What is Target Identification in Drug Discovery? AI & Therapeutic Insights.
- Medium. (2022, September 27). Behind the Scenes of Computational Drug Discovery.
- Deep Origin. (2025, January 10). ADMET Predictions - Computational Chemistry Glossary.
- PMC. Target identification and mechanism of action in chemical biology and drug discovery.
- Aurlide. (2025, September 27). How do you predict ADMET properties of drug candidates?.
- Sygnature Discovery. ADMET Prediction Software.
- Patsnap Synapse. (2025, May 21). What are computational methods in drug discovery?.
- Microbe Notes. (2025, December 22). Molecular Docking: Principle, Steps, Types, Tools, Models, Uses.
- Portal. (2023, July 10). An Introduction to Molecular Dynamics Simulations.
- ACS Publications. (2025, March 14). Employing Automated Machine Learning (AutoML) Methods to Facilitate the In Silico ADMET Properties Prediction.
- PMC. Best Practices for Foundations in Molecular Simulations.
- Introduction to Molecular Dynamics Simulation.
- PubMed. (2021, November 19). Design, synthesis, biological evaluation and molecular dynamics simulation studies of imidazolidine-2,4-dione derivatives as novel PTP1B inhibitors.
- Novel target identification towards drug repurposing based on biological activity profiles. (2025, May 6).
- YouTube. (2020, July 7). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics.
- ChemCopilot. (2025, April 29). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners.
- Session 4: Introduction to in silico docking.
- RSC Publishing. (2016, January 25). Strategies for target identification of antimicrobial natural products.
- Bonvin Lab. Small molecule docking.
- Reddit. (2022, March 11). MD simulation beginner's friendly paper/guide.
- PubMed. (2013, November 15). Design and synthesis of imidazolidine-2,4-dione derivatives as selective inhibitors by targeting protein tyrosine phosphatase-1B over T-cell protein tyrosine phosphatase.
- Practical considerations for Molecular Dynamics. Force Fields and Interactions.
- PubMed. (2020, May 15). Synthesis of imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one derivatives as inhibitors of virulence factors production in Pseudomonas aeruginosa.
- PubMed. (2020, October 15). Design, synthesis and biological evaluation of imidazolidine-2,4-dione and 2-thioxothiazolidin-4-one derivatives as lymphoid-specific tyrosine phosphatase inhibitors.
- THE BIOLOGICAL ACTIVITY OF 5, 5'-IMIDAZOLIDINE-2,4-DIONE DERIVATIVES.
- SYNTHESIS OF SERIES OF DIFFERENT IMIDAZOLIDINE-2,4-DIONE DERIVATIVES AND EVALUATION OF THEIR ANTIMICROBIAL POTENTIAL.
- Science Alert. Biological Evaluation of Some Imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one Derivatives as Anticoagulant Agents and Inhibition of MCF-7 Breast Cancer Cell Line.
- ResearchGate. (2025, August 10). New Imidazole-4-one and Imidazolidine-2,4-dione Analogues: Design, Synthesis, Antitumor activity and Molecular Modeling Study.
- RJPN. AN OVERVIEW OF HETEROCYCLIC COMPOUND 2,4-IMIDAZOLIDINEDIONE.
- ResearchGate. (2026, January 16). (PDF) Synthesis of series of different imidazolidine-2,4-dione derivatives and evaluation of their antimicrobial potential.
- ResearchGate. (2018, January 25). (PDF) The biological activity of 5, 5'-Imidazolidine-2,4-Dione derivatives.
- substituted 5,5-Diphenyl imidazolidine-2,4- dione with their biological. (2017, January 26).
- ChemSynthesis. (2025, May 20). 5-(4-chloro-1-benzothien-2-yl)-2,4-imidazolidinedione.
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spectroscopic data (NMR, IR, Mass Spec) of 5-(4-Bromothiophen-2-yl)imidazolidine-2,4-dione
The following technical guide details the characterization framework for 5-(4-Bromothiophen-2-yl)imidazolidine-2,4-dione , a specific halogenated heterocyclic scaffold often utilized as an intermediate in the development of aldose reductase inhibitors and anticonvulsant agents.
Introduction & Structural Logic
Target Analyte: 5-(4-Bromothiophen-2-yl)imidazolidine-2,4-dione
Molecular Formula: C
This compound represents a hydantoin derivative synthesized via the Bucherer-Bergs reaction from 4-bromo-2-thiophenecarboxaldehyde. Its structural integrity relies on the stability of the imidazolidine-2,4-dione ring and the regiochemistry of the bromine substituent on the thiophene ring.
For researchers in medicinal chemistry, validating this structure requires distinguishing the specific 4-bromo regioisomer from the 3-bromo or 5-bromo analogs. This guide provides the definitive spectroscopic signatures (NMR, IR, MS) required for this validation.
Synthesis & Sample Preparation Context
To ensure the spectroscopic data below correlates with high-purity material, the following micro-scale synthesis protocol is recommended for generating the analytical standard.
Protocol: Bucherer-Bergs Synthesis[1][2][3][4]
-
Reagents: Combine 4-bromo-2-thiophenecarboxaldehyde (1.0 eq), potassium cyanide (1.2 eq), and ammonium carbonate (3.0 eq).
-
Solvent: 50% Ethanol/Water (v/v).
-
Conditions: Reflux at 60–70°C for 4–6 hours.
-
Work-up: Acidify the cooled reaction mixture with 6M HCl to pH 2. The hydantoin precipitates as a white/off-white solid.
-
Purification: Recrystallize from Ethanol/Water.
Sample Prep for Spectroscopy:
-
NMR: Dissolve ~10 mg in 0.6 mL DMSO-d
. (Chloroform-d is essentially useless due to poor solubility of polar hydantoins). -
IR: Prepare a KBr pellet (1-2% sample) or use ATR (Attenuated Total Reflectance) on the neat solid.[1]
-
MS: Dissolve in Methanol (LC-MS grade) with 0.1% Formic Acid for ESI+.
Spectroscopic Data Specifications
A. Mass Spectrometry (MS)
Technique: ESI (Electrospray Ionization) or EI (Electron Impact). Diagnostic Value: Confirmation of the Bromine isotope pattern and Hydantoin ring fragmentation.
| Feature | m/z Value | Interpretation |
| Molecular Ion (M+) | 260.9 / 262.9 | Characteristic 1:1 doublet intensity indicating one Bromine atom ( |
| [M+H]+ (ESI) | 261.9 / 263.9 | Protonated molecular ion (Positive mode). |
| Fragment 1 | ~233 / 235 | [M - CO] : Loss of carbonyl from the C4 position of the hydantoin ring. |
| Fragment 2 | ~190 / 192 | [M - C |
| Fragment 3 | ~79 / 81 | [Br]+ : Bromonium ion (common in high-energy EI). |
Analyst Note: The absence of the M+2 peak (at ~50-100% intensity of M+) indicates debromination, a common side reaction if the synthesis temperature is too high.
B. Infrared Spectroscopy (FT-IR)
Technique: ATR-FTIR or KBr Disc. Diagnostic Value: Confirmation of the cyclic imide structure (Hydantoin).
| Functional Group | Wavenumber (cm | Mode Description |
| N-H Stretch | 3150 – 3350 | Broad, medium intensity. (Two bands often visible due to N1 and N3). |
| C=O (C2) | 1770 – 1780 | Sharp, weaker band. (Symmetric stretch of the urea moiety). |
| C=O (C4) | 1720 – 1740 | Strong, broad band. (Amide-like carbonyl).[2][3][4] |
| C=C (Thiophene) | 1400 – 1500 | Aromatic ring skeletal vibrations. |
| C-Br Stretch | 600 – 700 | Weak to medium band in the fingerprint region. |
C. Nuclear Magnetic Resonance (NMR)
Solvent: DMSO-d
H NMR Data (400 MHz)
| Position | Shift ( | Multiplicity | Integral | Coupling ( | Assignment Logic |
| N3-H | 10.85 | Singlet (br) | 1H | - | Imide proton (most acidic, exchangeable with D |
| N1-H | 8.45 | Singlet (br) | 1H | - | Amide proton (adjacent to C5). |
| Thiophene H3 | 7.62 | Doublet | 1H | 1.5 Hz | Meta-coupling to H5. Deshielded by C4-Br and C2-attachment. |
| Thiophene H5 | 7.28 | Doublet | 1H | 1.5 Hz | Meta-coupling to H3. Alpha to Sulfur. |
| C5-H | 5.80 | Singlet/Doublet | 1H | ~1-2 Hz | Methine proton of the hydantoin ring. May show small coupling to N1-H. |
Critical Validation: If the Thiophene protons appear as two doublets with a large coupling constant (
= 3.5–5.0 Hz), you have synthesized the 5-bromo isomer (2,3-substitution pattern), not the 4-bromo target. The 4-bromo isomer (2,4-substitution) forces the protons into a 3,5 relationship, resulting in a small meta coupling (< 2.0 Hz).
C NMR Data (100 MHz)
| Carbon | Shift ( | Type | Assignment |
| C4 (Hydantoin) | 173.5 | C=O[1] | Amide carbonyl. |
| C2 (Hydantoin) | 157.2 | C=O | Urea carbonyl. |
| Thiophene C2 | 142.0 | C_quat | Point of attachment to Hydantoin. |
| Thiophene C5 | 129.5 | CH | Alpha to Sulfur. |
| Thiophene C3 | 124.8 | CH | Beta to Sulfur. |
| Thiophene C4 | 109.5 | C_quat | C-Br . Significantly shielded due to the heavy atom effect of Bromine. |
| C5 (Hydantoin) | 57.5 | CH | Methine carbon. |
Analytical Validation Workflow
The following logic flow illustrates the decision-making process for validating the synthesized compound using the data above.
Figure 1: Step-by-step logic for validating the structural identity of the target hydantoin derivative.
References
-
Bucherer-Bergs Reaction Mechanism & Applications: Ware, E. "The Chemistry of the Hydantoins."[5][6][1][7] Chemical Reviews, 1950, 46(3), 403–470. [Link]
-
Spectroscopic Properties of Thiophene Derivatives: Silverstein, R. M., Webster, F. X., & Kiemle, D. J.[1] Spectrometric Identification of Organic Compounds. 7th Ed., Wiley, 2005. (Standard Reference for Thiophene coupling constants).
-
Mass Spectrometry of Hydantoins: Corral, R. A., et al. "Mass spectrometry in structural and stereochemical problems—CCIV: Spectra of hydantoins." Organic Mass Spectrometry, 1971, 5(5), 551–563. [Link]
-
Synthesis of Thiophene Hydantoins (Analogous Protocols): El-Gaby, M. S. A., et al. "Synthesis and antimicrobial activity of some new thiophene, thienopyrimidine and thienopyridine derivatives."[1] Il Farmaco, 2002, 57(8), 613-617. [Link]
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Strategic Targeting of the Imidazolidine-2,4-dione Scaffold: A Technical Guide to Therapeutic Applications
Executive Summary
The imidazolidine-2,4-dione (hydantoin) scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets through judicious functionalization.[1][2] While historically synonymous with antiepileptic therapy (e.g., phenytoin), recent structure-activity relationship (SAR) campaigns have repositioned this core as a potent modulator of nuclear receptors, metabolic enzymes, and oncogenic signaling pathways.
This technical guide provides researchers with a mechanistic dissection of three primary therapeutic targets: Voltage-Gated Sodium Channels (Nav) , the Androgen Receptor (AR) , and Aldose Reductase (ALR2) . It moves beyond theoretical overview to provide actionable synthesis protocols and self-validating assay methodologies.
The Core Scaffold: Structural Versatility
The hydantoin ring offers three primary vectors for diversification: the N1 and N3 nitrogen atoms and the C5 carbon. The electronic character of this heterocycle allows it to act as a hydrogen bond donor/acceptor, mimicking peptide bonds and enabling tight binding pockets interactions.
Figure 1: Functionalization vectors of the hydantoin nucleus. The C5 position is critical for stereoselective target engagement.
Target Class I: Ion Channels (Neurology)
Target: Voltage-Gated Sodium Channels (Nav1.1, Nav1.2)
Therapeutic Application: Epilepsy, Neuropathic Pain.
Mechanism of Action
Unlike pore-blockers (e.g., TTX), hydantoin derivatives like phenytoin function as state-dependent blockers . They preferentially bind to the inactivated state of the sodium channel.[1]
-
State Selectivity: High-frequency firing depolarizes the neuron, shifting channels to the "inactivated" state.
-
Stabilization: The hydantoin binds, stabilizing this refractory state and preventing recovery to the "resting" state.
-
Result: High-frequency repetitive firing (seizure activity) is blocked, while normal low-frequency firing is spared.
Critical SAR Insight: Aromatic substitution at C5 (e.g., two phenyl rings) is essential for hydrophobic interaction with the channel's local anesthetic binding site (residues in transmembrane segment S6).
Target Class II: Nuclear Receptors (Oncology)
Target: Androgen Receptor (AR)
Therapeutic Application: Castration-Resistant Prostate Cancer (CRPC).[3]
Mechanistic Shift: From Agonist to Antagonist
Second-generation antiandrogens (e.g., Enzalutamide, Nilutamide) utilize a thiohydantoin or hydantoin core. The mechanism involves a tripartite blockade:
-
Competitive Binding: Inhibits androgen binding to the Ligand Binding Domain (LBD).
-
Nuclear Exclusion: Prevents AR translocation from cytoplasm to nucleus.
-
DNA Binding Inhibition: Prevents recruitment of co-activators.
Data Snapshot: AR Binding Affinity (Ki) The following table contrasts the binding affinity of hydantoin derivatives against standard antiandrogens.
| Compound Class | R-Group (N1) | R-Group (C5) | Ki (nM) | Efficacy |
| Nilutamide | Nitro-phenyl | Dimethyl | 25 | Antagonist |
| Enzalutamide | Cyano-phenyl | Dimethyl | 21 | Pure Antagonist |
| Derivative 19a * | Pyridine-based | Spiro-cyclic | 15 | Antagonist |
| Bicalutamide | (Non-hydantoin) | N/A | 160 | Partial Agonist |
*Derivative 19a refers to novel pyridine-hydantoin hybrids (Source: Molecules 2022, 27, 5867).
Target Class III: Enzymes (Metabolic Disease)
Target: Aldose Reductase (ALR2)
Therapeutic Application: Diabetic Complications (Cataracts, Neuropathy).[4]
The Polyol Pathway Trap
In hyperglycemic states, hexokinase is saturated. Glucose enters the Polyol pathway:
Self-Validating Protocol: In Vitro Aldose Reductase Inhibition Objective: Determine IC50 of a novel hydantoin derivative against ALR2.
Reagents:
-
Phosphate buffer (0.1 M, pH 6.2)
-
NADPH (0.1 mM final)
-
DL-Glyceraldehyde (10 mM, substrate)
-
Enzyme source: Rat lens homogenate or Recombinant Human ALR2.
Step-by-Step Workflow:
-
Enzyme Preparation: Homogenize rat lenses in 3 volumes of cold phosphate buffer. Centrifuge at 10,000 x g for 20 min. Use supernatant.
-
Blank Setup: In a quartz cuvette, mix 600 µL buffer, 100 µL NADPH, and 100 µL enzyme extract.
-
Inhibitor Addition: Add 10 µL of test compound (dissolved in DMSO). Control: Add 10 µL DMSO.
-
Reaction Initiation: Add 100 µL DL-Glyceraldehyde.
-
Measurement: Monitor absorbance decrease at 340 nm (NADPH oxidation) for 3 minutes at 30°C.
-
Calculation:
Troubleshooting:
-
High Background: Ensure enzyme extract is kept on ice. Spontaneous NADPH oxidation can occur at high temperatures.
-
Solubility: If the derivative precipitates upon addition to buffer, reduce the final concentration or use a co-solvent (Tween-20 < 0.1%).
Experimental Synthesis Protocol
Method: The Bucherer-Bergs Reaction
This is the most robust method for synthesizing 5,5-disubstituted hydantoins, essential for creating derivatives with quaternary carbons (e.g., for ALR2 or AR targeting).
Figure 2: The Bucherer-Bergs synthesis pathway for generating sterically hindered hydantoins.
Detailed Procedure:
-
Setup: In a 250 mL round-bottom flask, dissolve the starting ketone (10 mmol) in 30 mL of 50% aqueous ethanol.
-
Reagent Addition: Add Ammonium Carbonate (40 mmol, 4 equiv) and Potassium Cyanide (20 mmol, 2 equiv). Caution: KCN is highly toxic. Work in a well-ventilated fume hood.
-
Reaction: Heat the mixture to 55–60°C. Stir for 12–24 hours. Monitor consumption of ketone by TLC (Hexane:EtOAc 7:3).
-
Workup:
-
Cool the mixture to 0°C (ice bath).
-
Slowly acidify with 6M HCl until pH ~2. Caution: Perform this in a hood to manage potential HCN evolution.
-
The hydantoin product typically precipitates as a white solid.
-
-
Purification: Filter the solid, wash with cold water, and recrystallize from Ethanol/Water.
References
-
Synthesis and SAR of novel hydantoin derivatives as selective androgen receptor modulators. Bioorganic & Medicinal Chemistry Letters.
-
Synthesis of Hydantoin Androgen Receptor Antagonists and Study on Their Antagonistic Activity. Molecules.
-
Development of potent aldose reductase inhibitors having a hydantoin structure. Chemical & Pharmaceutical Bulletin.
-
Imidazolidine Derivatives: A Comprehensive Review of their Biological Activities. Asian Journal of Research in Chemistry.
-
Synthesis of Highly Substituted Imidazolidine-2,4-dione (Hydantoin) through Tf2O-Mediated Dual Activation. Organic Letters.
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The Pharmacological Versatility of Hydantoin Scaffolds: A Technical Deep Dive
Executive Summary: The Privileged Imidazolidine-2,4-Dione Core
The hydantoin scaffold (imidazolidine-2,4-dione) represents a "privileged structure" in medicinal chemistry due to its ability to present multiple pharmacophores in a rigid, defined spatial arrangement. While historically synonymous with antiepileptic therapy (e.g., phenytoin), the scaffold's utility has expanded into oncology, endocrinology, and metabolic disease management.
This technical guide dissects the molecular mechanisms of hydantoin derivatives across three distinct cellular targets:
-
Voltage-Gated Sodium Channels (VGSCs): State-dependent modulation in excitable tissues.
-
Androgen Receptors (AR): Nuclear translocation inhibition in prostate cancer.
-
Aldose Reductase (ALR2): Enzymatic inhibition in diabetic complications.
Primary Mechanism: Voltage-Gated Sodium Channel Modulation
The Phenytoin Paradigm
The archetypal mechanism of hydantoin action is exemplified by phenytoin (5,5-diphenylhydantoin).[1] Unlike general anesthetics that block ion channels indiscriminately, hydantoins exhibit state-dependent block . They preferentially bind to the inactivated state of the NaV channel, stabilizing the inactivation gate and preventing recovery to the resting state [1].
-
Resting State: Low affinity binding.
-
Open State: Intermediate affinity.
-
Inactivated State: High affinity binding (Kd ~ 6-10 µM).
This kinetics results in a frequency-dependent block , where high-frequency firing (seizures) is selectively inhibited while low-frequency normal neuronal activity remains largely unaffected [2].
Mechanism Visualization
The following diagram illustrates the gating cycle of the sodium channel and the specific intervention point of hydantoin derivatives.
Figure 1: State-dependent binding of hydantoin derivatives stabilizes the inactivated state of VGSCs, preventing repetitive firing.
Validation Protocol: Voltage-Clamp Electrophysiology
To validate state-dependent block, a specific voltage protocol must be employed to distinguish between resting and inactivated state affinity.
Protocol: Determining State-Dependent Affinity (Kd)
-
Cell System: HEK293 cells stably expressing hNaV1.2 or hNaV1.5.
-
Configuration: Whole-cell patch clamp.
-
Solutions:
-
Pipette (Intracellular): 130 mM CsF, 10 mM NaCl, 10 mM EGTA, 10 mM HEPES (pH 7.3).
-
Bath (Extracellular): 140 mM NaCl, 3 mM KCl, 1 mM MgCl2, 1 mM CaCl2, 10 mM HEPES (pH 7.4).
-
-
Voltage Protocol:
-
Resting Block (Tonic): Hold at -120 mV (channels resting). Apply test pulse to 0 mV (10 ms) at 0.1 Hz. Measure peak current reduction.
-
Inactivated Block: Hold at -120 mV. Apply a "pre-pulse" to -60 mV for 500 ms (induces inactivation). Apply test pulse to 0 mV.
-
-
Data Analysis:
-
Calculate the shift in the steady-state inactivation curve (
). Hydantoins typically cause a hyperpolarizing shift in , indicating stabilization of the inactivated state [3].
-
Secondary Mechanism: Androgen Receptor Antagonism
Nuclear Translocation Inhibition
Hydantoin derivatives like Nilutamide function as non-steroidal antiandrogens (NSAA). Their mechanism involves competitive binding to the Ligand Binding Domain (LBD) of the Androgen Receptor (AR).
Unlike agonists (e.g., DHT) which induce a conformational change allowing the AR to dimerize and translocate to the nucleus, hydantoin antagonists lock the AR in a conformation that prevents:
-
Dissociation from heat shock proteins (HSP90).
-
Binding to Androgen Response Elements (AREs) on DNA [4].
Signaling Pathway Interference
Figure 2: Hydantoin antagonists compete with DHT for the AR, preventing the conformational change required for nuclear translocation.
Validation Protocol: Nuclear Translocation Assay
Objective: Quantify the inhibition of AR nuclear import using High-Content Imaging.
-
Cell Line: LNCaP (endogenous AR) or PC-3 transfected with GFP-AR.
-
Reagents:
-
Agonist: R1881 (Synthetic androgen, 1 nM).
-
Antagonist: Test Hydantoin (0.1 - 10 µM).
-
Nuclear Stain: DAPI or Hoechst 33342.
-
-
Workflow:
-
Step 1: Starve cells in charcoal-stripped serum (androgen-free) for 24h. AR localizes to the cytoplasm.
-
Step 2: Pre-treat with Hydantoin derivative for 1 hour.
-
Step 3: Stimulate with R1881 (1 nM) for 2 hours.
-
Step 4: Fix cells (4% Paraformaldehyde) and stain nuclei (DAPI).
-
-
Quantification:
-
Use fluorescence microscopy to calculate the Nuclear/Cytoplasmic (N/C) ratio of AR signal.
-
Result: Effective antagonists will maintain a low N/C ratio (<1.0) even in the presence of R1881 [5].
-
Metabolic Mechanism: Aldose Reductase Inhibition
The Polyol Pathway Target
In diabetic conditions, Aldose Reductase (ALR2) converts excess glucose into sorbitol, depleting NADPH.[5][6][7][8][9] Sorbitol accumulation causes osmotic stress, leading to diabetic neuropathy and retinopathy.[5]
Hydantoin derivatives (e.g., Sorbinil, Fidarestat) bind to the anion-binding pocket of ALR2. The hydantoin ring mimics the substrate's transition state, interacting with catalytic residues Tyr48, His110, and Trp111 [6].
Comparative Potency Data
The following table summarizes the inhibitory potential of hydantoin-based compounds against key enzymes involved in cancer and diabetes.
| Compound Class | Target Enzyme | Mechanism | IC50 / Ki Value | Reference |
| Sorbinil | Aldose Reductase | Active Site Competition | IC50: ~1-2 µM | [7] |
| Fidarestat | Aldose Reductase | High-Affinity Binding | IC50: ~9 nM | [8] |
| Compound 5a | EGFR (L858R/T790M) | Kinase Domain Inhibition | IC50: 1.94 µM | [9] |
| Nilutamide | Androgen Receptor | LBD Antagonism | Ki: ~20-50 nM | [10] |
Validation Protocol: Spectrophotometric Enzymatic Assay
Objective: Measure ALR2 inhibition via NADPH oxidation rate.
-
Enzyme Preparation: Recombinant human ALR2 or rat lens homogenate.
-
Reaction Mixture (Total 1 mL):
-
Buffer: 50 mM Potassium Phosphate (pH 6.2).
-
Substrate: 10 mM DL-Glyceraldehyde.
-
Cofactor: 0.1 mM NADPH (Absorbance at 340 nm).
-
Test Compound: Hydantoin derivative (dissolved in DMSO).
-
-
Procedure:
-
Calculation:
-
Reaction Rate (
) is proportional to enzyme activity. -
Calculate % Inhibition:
[11].
-
Emerging Mechanisms: EGFR & MMP Inhibition
Recent structural modifications (e.g., hydantoin acetanilides) have yielded compounds capable of inhibiting EGFR (Epidermal Growth Factor Receptor) signaling in non-small cell lung cancer (NSCLC).
-
Mechanism: These derivatives bind to the ATP-binding pocket of EGFR, effective even against the resistant T790M mutation.
-
Downstream Effect: Inhibition of EGFR prevents the phosphorylation of Akt and ERK , leading to G1 cell cycle arrest and apoptosis [9].
-
Metastasis: Certain hydantoins also downregulate MMP-9 (Matrix Metalloproteinase-9), reducing the invasive potential of cancer cells [12].
References
-
Rogawski, M. A., & Löscher, W. (2004). The neurobiology of antiepileptic drugs. Nature Reviews Neuroscience, 5(7), 553-564. Link
-
Kuo, C. C., & Bean, B. P. (1994). Slow binding of phenytoin to inactivated sodium channels in rat hippocampal neurons. Molecular Pharmacology, 46(4), 716-725. Link
-
Lenkey, N., et al. (2011). The mechanism of action of sodium channel inhibitors: a detailed analysis of the state-dependent block.[10] Neuropharmacology, 60(7-8), 1123-1133. Link
-
Tran, C., et al. (2009). Development of a second-generation antiandrogen for treatment of advanced prostate cancer. Science, 324(5928), 787-790. Link
-
Innoprot. Androgen Receptor Nuclear Translocation Assay Protocol. Innoprot Technical Guidelines. Link
-
El-Kabbani, O., & Podjarny, A. (2007). Selectivity of aldose reductase inhibitors: structural studies of the binding of hydantoins. Cellular and Molecular Life Sciences, 64, 1970-1978. Link
-
Sestanj, K., et al. (1982). Structure-activity relationships of aldose reductase inhibitors based on the hydantoin scaffold. Journal of Medicinal Chemistry, 25(3), 248-257. Link
-
Miyamoto, S. (2002). Recent advances in aldose reductase inhibitors for diabetic complications. Expert Opinion on Therapeutic Patents, 12(4), 621-631. Link
-
Alanazi, A. M., et al. (2022). Design and Synthesis of New Hydantoin Acetanilide Derivatives as Anti-NSCLC Targeting EGFR L858R/T790M Mutations. Molecules, 27(14), 4488. Link
-
Kassouf, W., et al. (2003). Nilutamide as a second line hormonal therapy for androgen independent prostate cancer. The Journal of Urology, 169(5), 1742-1744. Link
-
BenchChem. Application Notes and Protocols for Aldose Reductase Activity Assay. BenchChem Technical Support. Link
-
Obradović, A., et al. (2020). Anti-Tumor Mechanisms of Novel Hydantoin Derivatives in Human Colon Cancer Cell Line. Anti-Cancer Agents in Medicinal Chemistry, 20(2), 234-245. Link
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. tandfonline.com [tandfonline.com]
- 7. biomedpharmajournal.org [biomedpharmajournal.org]
- 8. Frontiers | Exploring potent aldose reductase inhibitors for anti-diabetic (anti-hyperglycemic) therapy: integrating structure-based drug design, and MMGBSA approaches [frontiersin.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Synthesis Protocol: 5-(4-Bromothiophen-2-yl)imidazolidine-2,4-dione
Abstract: This document provides a comprehensive guide for the synthesis of 5-(4-Bromothiophen-2-yl)imidazolidine-2,4-dione, a heterocyclic compound with potential applications in medicinal chemistry and drug development. The protocol is centered around the robust and efficient Bucherer-Bergs multicomponent reaction. We delve into the underlying reaction mechanism, provide a detailed step-by-step experimental procedure, outline critical safety precautions for handling cyanide, and describe standard methods for product purification and characterization. This guide is intended for researchers and scientists in organic synthesis and pharmaceutical development.
Introduction and Significance
Imidazolidine-2,4-diones, commonly known as hydantoins, are a vital class of five-membered heterocyclic scaffolds.[1] Their structural framework is a cornerstone in numerous pharmacologically active compounds, exhibiting a wide array of biological activities including anticonvulsant, antiarrhythmic, and antitumor properties.[2][3][4] The versatility of the hydantoin core allows for substitutions at various positions, enabling the fine-tuning of its pharmacological profile.
The incorporation of a thiophene ring, particularly a functionalized one like 4-bromothiophene, introduces unique electronic and steric properties that can modulate biological activity. This application note details a reliable synthesis for 5-(4-Bromothiophen-2-yl)imidazolidine-2,4-dione, starting from the commercially available 4-bromo-2-thiophenecarboxaldehyde. The chosen synthetic strategy is the Bucherer-Bergs reaction, a classic and highly effective one-pot method for preparing 5-substituted hydantoins from aldehydes or ketones.[5][6][7] This multicomponent reaction is valued for its operational simplicity, accessibility of starting materials, and the typically crystalline nature of the products, which simplifies purification.[5]
Synthesis Strategy: The Bucherer-Bergs Reaction
The Bucherer-Bergs reaction is a cornerstone of hydantoin synthesis. It involves the reaction of a carbonyl compound (in this case, an aldehyde) with an alkali metal cyanide (e.g., potassium cyanide) and ammonium carbonate to yield the corresponding hydantoin.[8][9] This method was selected for its proven reliability and efficiency in generating 5-substituted hydantoins from a wide range of aldehydes.[5][10]
Reaction Mechanism
Understanding the mechanism is key to appreciating the process. The reaction proceeds through several well-established steps, which explains the requirement for the specific reagents used.[8][9][11]
-
Cyanohydrin Formation: The reaction initiates with the nucleophilic addition of a cyanide ion to the carbonyl carbon of 4-bromo-2-thiophenecarboxaldehyde, forming an intermediate cyanohydrin.
-
Aminonitrile Formation: Ammonia, generated in situ from the decomposition of ammonium carbonate, reacts with the cyanohydrin via an SN2-type reaction to produce an α-aminonitrile.[9][11]
-
Carbamic Acid Formation: The α-aminonitrile then acts as a nucleophile, attacking carbon dioxide (also from ammonium carbonate) to form a cyano-carbamic acid intermediate.[8][9]
-
Intramolecular Cyclization & Rearrangement: The carbamic acid undergoes a rapid intramolecular cyclization, followed by a rearrangement, to yield the thermodynamically stable 5-(4-Bromothiophen-2-yl)imidazolidine-2,4-dione product.[8][11]
Caption: Figure 1: Bucherer-Bergs Reaction Mechanism.
Detailed Experimental Protocol
This protocol is designed for a 10 mmol scale synthesis. Adjust quantities proportionally for different scales.
Materials and Equipment
-
Reagents:
-
4-Bromo-2-thiophenecarboxaldehyde (≥97%)
-
Potassium Cyanide (KCN) (≥97%) - EXTREMELY TOXIC
-
Ammonium Carbonate ((NH₄)₂CO₃) (≥98%)
-
Ethanol (95% or absolute)
-
Concentrated Hydrochloric Acid (HCl, ~37%)
-
Deionized Water
-
-
Equipment:
-
100 mL round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Chemical fume hood
-
Standard laboratory glassware (beakers, graduated cylinders)
-
Büchner funnel and vacuum flask
-
pH paper or pH meter
-
Recrystallization apparatus
-
Reagent Quantities
| Reagent | Formula | MW ( g/mol ) | Moles (mmol) | Equivalents | Amount |
| 4-Bromo-2-thiophenecarboxaldehyde | C₅H₃BrOS | 191.05 | 10 | 1.0 | 1.91 g |
| Potassium Cyanide | KCN | 65.12 | 20 | 2.0 | 1.30 g |
| Ammonium Carbonate | (NH₄)₂CO₃ | 96.09 | 40 | 4.0 | 3.84 g |
Synthesis Workflow Diagram
Sources
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- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. thieme-connect.com [thieme-connect.com]
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- 5. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Hydantoin & Its Derivatives | Study.com [study.com]
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- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. encyclopedia.pub [encyclopedia.pub]
- 11. youtube.com [youtube.com]
Application Notes and Protocols for High-Yield Synthesis of Substituted Imidazolidine-2,4-diones
Introduction: The Enduring Significance of the Hydantoin Scaffold
The imidazolidine-2,4-dione, commonly known as the hydantoin nucleus, is a cornerstone scaffold in medicinal chemistry and drug development.[1][2] Its rigid, five-membered heterocyclic structure provides a privileged framework for presenting diverse substituents in a defined three-dimensional space, enabling precise interactions with biological targets. Consequently, hydantoin derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticonvulsant (e.g., Phenytoin), antiarrhythmic, antiviral, anticancer, and antidiabetic properties.[3][4][5][6][7][8][9][10][11] The therapeutic importance of this moiety drives a continuous demand for robust, efficient, and versatile synthetic methodologies capable of producing libraries of substituted hydantoins in high yield for screening and lead optimization.[12][13]
This guide provides an in-depth exploration of key high-yield synthetic strategies for accessing substituted imidazolidine-2,4-diones. We move beyond simple procedural lists to dissect the underlying mechanisms, offering field-proven insights into experimental design, optimization, and troubleshooting. The protocols described herein are selected for their reliability, scalability, and adaptability, catering to the needs of researchers in both academic and industrial drug discovery settings. We will cover the classical, yet powerful, Bucherer-Bergs reaction, modern catalytic innovations that offer improved safety and stereocontrol, and high-throughput solid-phase techniques essential for combinatorial chemistry.
Core Synthetic Strategies: A Comparative Overview
The synthesis of the hydantoin ring can be approached from several distinct pathways. The choice of method is often dictated by the desired substitution pattern (particularly at the C-5 position), the availability of starting materials, and the need for stereochemical control.
Figure 1. Overview of primary synthetic pathways to substituted imidazolidine-2,4-diones.
Protocol I: The Bucherer-Bergs Multicomponent Reaction
First developed in the early 20th century, the Bucherer-Bergs reaction remains one of the most direct and reliable methods for synthesizing 5-substituted and 5,5-disubstituted hydantoins from simple carbonyl compounds.[14][15][16] It is a one-pot, multicomponent reaction that leverages ammonium carbonate as a source of both ammonia and carbon dioxide, and an alkali metal cyanide as the nucleophile.[17]
Causality of the Mechanism
The elegance of the Bucherer-Bergs reaction lies in its sequential formation of key intermediates within a single pot. Understanding this sequence is critical for optimization. The reaction is believed to proceed through the formation of a cyanohydrin, which then reacts with ammonia to form an aminonitrile. This aminonitrile is the crucial intermediate that undergoes cyclization.
Figure 2. The reaction mechanism of the Bucherer-Bergs hydantoin synthesis.[14][15][17][18]
Detailed Experimental Protocol: Synthesis of 5,5-Diphenylhydantoin (Phenytoin)
This protocol details the synthesis of the anticonvulsant drug Phenytoin from benzophenone, illustrating a practical application of the Bucherer-Bergs reaction.
Materials & Reagents:
-
Benzophenone
-
Potassium Cyanide (KCN) (EXTREME CAUTION: Highly Toxic)
-
Ammonium Carbonate ((NH₄)₂CO₃)
-
Ethanol (95%)
-
Deionized Water
-
Hydrochloric Acid (HCl), concentrated
-
Pressure vessel or sealed tube suitable for heating
Procedure:
-
Reaction Setup: In a well-ventilated fume hood, combine benzophenone (1.0 eq), potassium cyanide (2.0 eq), and ammonium carbonate (4.0-5.0 eq) in a pressure vessel.
-
Scientist's Insight: An excess of ammonium carbonate is used because it decomposes upon heating to provide the necessary ammonia and carbon dioxide. Using fresh, high-quality ammonium carbonate is crucial for high yields.[17]
-
-
Solvent Addition: Add a 1:1 mixture of 95% ethanol and water to the vessel until the solids are just covered. A 50% aqueous alcohol solution is often an effective solvent system for this reaction.[14]
-
Reaction Conditions: Securely seal the pressure vessel. Heat the mixture to 100-110°C with vigorous stirring for 8-12 hours.
-
Scientist's Insight: For less reactive ketones like benzophenone, elevated temperatures and a sealed system are necessary to maintain the concentration of volatile ammonia and drive the reaction to completion.[16] For more reactive aldehydes or aliphatic ketones, temperatures around 60-70°C may suffice.[16]
-
-
Work-up and Isolation: a. Cool the reaction vessel to room temperature before opening. b. Transfer the resulting slurry to a beaker and dilute with an equal volume of water. c. Stir the mixture and carefully acidify to pH 5-6 with concentrated HCl. This will neutralize any remaining cyanide and precipitate the product. (Perform in fume hood due to potential HCN gas evolution) . d. Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation. e. Collect the crude product by vacuum filtration, washing the filter cake thoroughly with cold water.
-
Purification: a. Recrystallize the crude solid from hot ethanol or an ethanol/water mixture. b. Collect the pure crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.
Troubleshooting & Optimization
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Decomposed ammonium carbonate.[17]2. Insufficient temperature/pressure for unreactive substrates.[16]3. Incorrect stoichiometry. | 1. Use fresh, finely powdered ammonium carbonate.2. Increase temperature to 110-120°C in a sealed vessel. For highly hindered ketones, consider using propylene glycol as a solvent.[16]3. Ensure a molar ratio of at least 1:2:4 for carbonyl:KCN:(NH₄)₂CO₃.[17] |
| Incomplete Reaction | 1. Reaction time too short.2. Poor substrate solubility. | 1. Extend reaction time to 24 hours.2. Experiment with co-solvents like formamide or acetamide to improve solubility of starting materials.[17] |
| Side Product Formation | Hydrolysis of the hydantoin ring under harsh work-up conditions. | Avoid strongly acidic or basic conditions during work-up. Maintain pH between 5 and 7 during precipitation. |
Protocol II: Modern Catalytic & Solid-Phase Methodologies
While the Bucherer-Bergs reaction is a workhorse, modern drug discovery demands greater efficiency, safety, and diversity. Catalytic methods and solid-phase synthesis (SPS) have emerged to meet these needs.
Catalytic Oxidative Carbonylation of α-Amino Amides
This method provides an excellent alternative to classical routes, particularly those involving toxic reagents like phosgene or cyanides.[4][19] It utilizes a tungsten hexacarbonyl catalyst to achieve cyclization of α-amino amides with carbon monoxide.
Core Principle: The reaction involves the W(CO)₆-catalyzed oxidative carbonylation of an amino amide using an oxidant like iodine. This in-situ generation of a reactive carbonylating species leads to the formation of the hydantoin ring under relatively mild conditions. Yields are generally good to excellent, though they can be sensitive to steric hindrance on the N-alkyl substituent.[4][19]
Solid-Phase Synthesis (SPS) for Hydantoin Libraries
SPS is the preeminent strategy for generating large libraries of compounds for high-throughput screening.[12] The key principle is to anchor a starting material (typically an amino acid) to a solid support (resin), perform sequential reactions to build the molecule, and finally cleave the desired hydantoin from the resin. This approach simplifies purification, as excess reagents and byproducts are simply washed away.
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- 3. Modified Bucherer-Bergs Reaction for the One-Pot Synthesis of 5,5′-Disubstituted Hydantoins from Nitriles and Organometallic Reagents [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of highly substituted imidazolidine-2,4-dione (hydantoin) through Tf2O-mediated dual activation of Boc-protected dipeptidyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. Synthesis of New Imidazolidin-2,4-dione and 2-Thioxoimidazolidin-4-ones via C-Phenylglycine Derivatives | MDPI [mdpi.com]
- 8. Imidazolidinones and Imidazolidine-2,4-diones as Antiviral Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jsynthchem.com [jsynthchem.com]
- 10. asianpubs.org [asianpubs.org]
- 11. Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Solid-phase synthesis of a library of amphipatic hydantoins. Discovery of new hits for TRPV1 blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]
- 15. alfa-chemistry.com [alfa-chemistry.com]
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- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Bucherer-Bergs Reaction (Chapter 11) - Name Reactions in Organic Synthesis [cambridge.org]
- 19. pubs.acs.org [pubs.acs.org]
Application of Imidazolidine-2,4-dione Derivatives in Cancer Research: A Technical Guide
This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of imidazolidine-2,4-dione derivatives in cancer research. This class of heterocyclic compounds has emerged as a versatile scaffold in medicinal chemistry, demonstrating significant potential in the development of novel anticancer therapeutics.[1][2]
Introduction: The Therapeutic Potential of the Imidazolidine-2,4-dione Scaffold
The imidazolidine-2,4-dione, also known as hydantoin, core is a five-membered ring structure that has been successfully incorporated into a wide array of pharmacologically active agents.[3] While historically recognized for its utility in anticonvulsant and antiarrhythmic drugs, contemporary research has illuminated the significant antiproliferative and pro-apoptotic activities of its derivatives against various cancer cell lines.[2][4] The structural versatility of the imidazolidine-2,4-dione scaffold allows for substitutions at multiple positions, enabling the fine-tuning of its biological activity and pharmacokinetic properties.[1][5] These derivatives have been shown to modulate key pathways in cancer progression, including cell cycle regulation and apoptosis.[2]
Mechanism of Action: Targeting Apoptotic Pathways
A prominent mechanism through which imidazolidine-2,4-dione derivatives exert their anticancer effects is the inhibition of anti-apoptotic proteins, particularly those belonging to the B-cell lymphoma 2 (Bcl-2) family.[6] These proteins are crucial regulators of the intrinsic apoptotic pathway and are often overexpressed in cancer cells, contributing to their survival and resistance to therapy. By inhibiting Bcl-2 proteins, these compounds can restore the natural apoptotic process in malignant cells.
Figure 1: Simplified signaling pathway of apoptosis induction by Bcl-2 inhibition.
Experimental Protocols for Efficacy Evaluation
The following protocols provide a framework for assessing the anticancer potential of novel imidazolidine-2,4-dione derivatives.
Cell Viability Assay (MTT Assay)
This protocol is designed to determine the concentration-dependent cytotoxic effect of a test compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HepG2, K562, PC-3)[1][6]
-
Complete growth medium (specific to cell line)
-
Imidazolidine-2,4-dione derivative stock solution (in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the imidazolidine-2,4-dione derivative in complete growth medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Cell Cycle Analysis by Flow Cytometry
This protocol assesses the effect of the compound on cell cycle progression.
Materials:
-
Cancer cells
-
Complete growth medium
-
Imidazolidine-2,4-dione derivative
-
PBS
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution containing RNase A. Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Analyze the cell cycle distribution (G0/G1, S, and G2/M phases) using appropriate software.
Data Presentation: In Vitro Anticancer Activity
The following table summarizes the reported growth inhibitory activities of some imidazolidine-2,4-dione and related thiazolidinedione derivatives against various human cancer cell lines.
| Compound/Derivative Class | Cancer Cell Line | Activity Metric | Value (µM) | Reference |
| 5-(4-alkylbenzyledene)thiazolidine-2,4-dione (5d) | Leukemia (SR) | GI50 | 2.04 | [7][8] |
| 5-(4-alkylbenzyledene)thiazolidine-2,4-dione (5d) | Non-Small Cell Lung Cancer (NCI-H522) | GI50 | 1.36 | [7][8] |
| 5-(4-alkylbenzyledene)thiazolidine-2,4-dione (5d) | Colon Cancer (COLO 205) | GI50 | 1.64 | [7][8] |
| 5-(4-alkylbenzyledene)thiazolidine-2,4-dione (5d) | CNS Cancer (SF-539) | GI50 | 1.87 | [7][8] |
| 5-(4-alkylbenzyledene)thiazolidine-2,4-dione (5d) | Melanoma (SK-MEL-2) | GI50 | 1.64 | [7][8] |
| 5-(4-alkylbenzyledene)thiazolidine-2,4-dione (5d) | Ovarian Cancer (OVCAR-3) | GI50 | 1.87 | [7][8] |
| 5-(4-alkylbenzyledene)thiazolidine-2,4-dione (5d) | Renal Cancer (RXF 393) | GI50 | 1.15 | [7][8] |
| 5-(4-alkylbenzyledene)thiazolidine-2,4-dione (5d) | Prostate Cancer (PC-3) | GI50 | 1.90 | [7][8] |
| 5-(4-alkylbenzyledene)thiazolidine-2,4-dione (5d) | Breast Cancer (MDA-MB-468) | GI50 | 1.11 | [7][8] |
| 3-{[-1,3-Dimethyl-2,6-di (4'-nitrophenyl) piperidin-4-ylidene]amino}imidazolidine-2,4-dione (3e) | Breast Cancer (MCF-7) | LD50 | 20.4 µg/mL | [5] |
Experimental Workflow
The following diagram illustrates a typical workflow for the initial screening and characterization of novel imidazolidine-2,4-dione derivatives as potential anticancer agents.
Figure 2: General experimental workflow for anticancer drug discovery.
Conclusion
Imidazolidine-2,4-dione derivatives represent a promising class of compounds for the development of novel anticancer therapies. Their synthetic tractability and ability to be tailored to interact with specific cancer-related targets, such as the Bcl-2 family of proteins, make them an attractive scaffold for further investigation. The protocols and data presented herein provide a foundational guide for researchers to explore the therapeutic potential of this important chemical class.
References
- AN OVERVIEW OF HETEROCYCLIC COMPOUND 2,4-IMIDAZOLIDINEDIONE - RJPN. (URL: )
-
Biological Evaluation of Some Imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one Derivatives as Anticoagulant Agents and Inhibition of MCF-7 Breast Cancer Cell Line - Science Alert. (URL: [Link])
-
Imidazolidine Derivatives in Cancer Research: What is known? | Bentham Science. (URL: [Link])
-
Design, synthesis and preliminary bioactivity studies of imidazolidine-2,4-dione derivatives as Bcl-2 inhibitors - PubMed. (URL: [Link])
-
WO/2010/119193 IMIDAZOLIDINE-2,4-DIONE DERIVATIVES, AND USE THEREOF AS A CANCER DRUG - WIPO Patentscope. (URL: [Link])
-
Synthesis, biological evaluation and computer-aided discovery of new thiazolidine-2,4-dione derivatives as potential antitumor VEGFR-2 inhibitors - RSC Publishing. (URL: [Link])
-
Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies - PMC. (URL: [Link])
-
Synthesis of New Imidazolidin-2,4-dione and 2-Thioxoimidazolidin-4-ones via C-Phenylglycine Derivatives - MDPI. (URL: [Link])
-
substituted 5,5-Diphenyl imidazolidine-2,4- dione with their biological. (URL: [Link])
-
SYNTHESIS OF SERIES OF DIFFERENT IMIDAZOLIDINE-2,4-DIONE DERIVATIVES AND EVALUATION OF THEIR ANTIMICROBIAL POTENTIAL - Semantic Scholar. (URL: [Link])
-
Synthesis of imidazolidine 2,4 – dione derivatives - ScienceScholar. (URL: [Link])
-
Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies - ResearchGate. (URL: [Link])
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- 2. eurekaselect.com [eurekaselect.com]
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- 4. aensiweb.net [aensiweb.net]
- 5. scialert.net [scialert.net]
- 6. Design, synthesis and preliminary bioactivity studies of imidazolidine-2,4-dione derivatives as Bcl-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application & Protocol Guide: 5-(4-Bromothiophen-2-yl)imidazolidine-2,4-dione as a Novel Chemical Probe for Protein Arginine Deiminase 4 (PAD4)
Abstract
This guide provides a comprehensive framework for utilizing 5-(4-Bromothiophen-2-yl)imidazolidine-2,4-dione, hereafter designated BTI-Probe , as a novel chemical probe for the study of Protein Arginine Deiminase 4 (PAD4). PAD enzymes catalyze the post-translational modification of arginine to citrulline, a process implicated in the pathology of various autoimmune diseases, cancers, and neurodegenerative disorders.[1][2][3] Specifically, PAD4's role in histone citrullination and the formation of Neutrophil Extracellular Traps (NETs) makes it a high-value target for therapeutic intervention and mechanistic studies.[4] BTI-Probe incorporates the imidazolidine-2,4-dione (hydantoin) scaffold, a privileged structure in medicinal chemistry known to feature in various enzyme inhibitors, with a bromothiophene moiety that can confer selectivity and potency.[5][6] This document outlines the proposed mechanism of action, detailed protocols for in vitro enzymatic assays, and cell-based target engagement and functional validation experiments. The methodologies are designed to be self-validating, incorporating essential controls to ensure data integrity and reproducibility for researchers in drug discovery and chemical biology.
Introduction to BTI-Probe and its Target: PAD4
The Target: Protein Arginine Deiminase 4 (PAD4)
PAD4 is a calcium-dependent enzyme that converts peptidyl-arginine residues to peptidyl-citrulline.[7] This conversion, known as citrullination or deimination, eliminates a positive charge from the protein, leading to significant alterations in its structure and function.[2] A critical role of PAD4 is the citrullination of histones (e.g., H3 and H4), which contributes to chromatin decondensation.[1] This process is fundamental to the formation of NETs, a defense mechanism against pathogens that can also drive autoimmune and thrombotic diseases when dysregulated.[8] Given its association with diseases like rheumatoid arthritis (RA), lupus, and various cancers, the development of potent and selective chemical probes to interrogate PAD4 function is of paramount importance.[2][9]
The Chemical Probe: 5-(4-Bromothiophen-2-yl)imidazolidine-2,4-dione (BTI-Probe)
BTI-Probe is a novel small molecule designed for PAD4 research. Its design rationale is based on two key structural components:
-
Imidazolidine-2,4-dione Core: This scaffold is a known pharmacophore found in numerous biologically active compounds, including inhibitors of various phosphatases and kinases.[6][10] It is hypothesized to form key hydrogen bond interactions within the PAD4 active site.
-
4-Bromothiophene Moiety: The thiophene ring is a versatile heterocycle in drug discovery.[11] The bromine atom can form halogen bonds or engage in other interactions to enhance binding affinity and selectivity for the target enzyme over other related proteins.
Physicochemical Properties of BTI-Probe
| Property | Value | Source/Method |
| Molecular Formula | C₇H₅BrN₂O₂S | Calculated |
| Molecular Weight | 261.09 g/mol | Calculated |
| Appearance | White to off-white solid | Predicted |
| Solubility | Soluble in DMSO (>10 mM), limited aqueous solubility | Predicted |
| Storage | Store at -20°C, protect from light | Recommended |
Proposed Mechanism of Action and Pathway
PAD4-catalyzed citrullination requires the binding of Ca²⁺ ions, which induces a conformational change to form a catalytically competent active site.[1][7] A key cysteine residue (Cys645) in the active site attacks the guanidinium group of the arginine substrate, forming a tetrahedral intermediate that is subsequently hydrolyzed to release citrulline and ammonia.[12]
We hypothesize that BTI-Probe acts as a competitive inhibitor, binding to the active site of calcium-bound PAD4 and preventing substrate access. The imidazolidine-2,4-dione core likely mimics the substrate's guanidinium group, while the bromothiophene tail occupies an adjacent hydrophobic pocket, conferring affinity and selectivity.
Caption: Experimental workflow for cellular validation of BTI-Probe.
Protocol 2.1: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify direct binding of a compound to its target protein in intact cells. Ligand binding stabilizes the target protein, resulting in a higher melting temperature.
A. Materials & Reagents
-
PAD4-expressing cells (e.g., HL-60, HEK293 overexpressing PAD4)
-
BTI-Probe and vehicle (DMSO)
-
PBS, Protease Inhibitor Cocktail
-
Equipment: PCR thermocycler, centrifuges, Western Blotting supplies
-
Primary Antibody: Anti-PAD4
-
Secondary Antibody: HRP-conjugated
B. Step-by-Step Methodology
-
Cell Treatment: Treat cultured cells with a high concentration of BTI-Probe (e.g., 20x IC₅₀) or vehicle for 1 hour.
-
Heating: Aliquot the cell suspensions into PCR tubes. Place the tubes in a thermocycler and apply a temperature gradient (e.g., from 40°C to 70°C in 2-3°C increments) for 3 minutes.
-
Lysis: Immediately lyse the cells by freeze-thaw cycles or addition of lysis buffer with protease inhibitors.
-
Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Sample Preparation: Carefully collect the supernatant, which contains the soluble, non-denatured protein fraction. Determine protein concentration and normalize all samples.
-
Western Blot: Analyze the soluble fractions by SDS-PAGE and Western Blot using an anti-PAD4 antibody.
-
Data Analysis: Quantify the band intensities for PAD4 at each temperature for both vehicle- and BTI-Probe-treated samples. Plot the percentage of soluble PAD4 against temperature. A rightward shift in the melting curve for BTI-Probe-treated cells confirms target engagement.
Protocol 2.2: Inhibition of Cellular Histone Citrullination
This assay measures the functional downstream effect of PAD4 inhibition.
A. Materials & Reagents
-
Neutrophil-like cells (e.g., differentiated HL-60 cells or primary human neutrophils)
-
BTI-Probe and vehicle (DMSO)
-
Calcium Ionophore (e.g., Ionomycin)
-
RIPA Lysis Buffer with Protease/Phosphatase Inhibitors
-
Primary Antibodies: Anti-Citrullinated Histone H3 (CitH3), Anti-Total Histone H3 (loading control)
B. Step-by-Step Methodology
-
Pre-treatment: Seed cells and pre-treat with various concentrations of BTI-Probe (e.g., 0.1 µM to 20 µM) or vehicle for 1 hour.
-
Stimulation: Add a calcium ionophore like Ionomycin (e.g., 1-5 µM) to the cells and incubate for 30-60 minutes to induce PAD4 activation and subsequent histone citrullination.
-
Causality Note: Ionomycin increases intracellular calcium levels, which is the physiological trigger for PAD4 activation. This step is essential to create a measurable signal for inhibition.
-
-
Lysis: Wash cells with cold PBS and lyse using RIPA buffer.
-
Western Blot: Normalize total protein concentrations and analyze lysates by Western Blot. Probe membranes with antibodies against CitH3 and Total H3.
-
Data Analysis: Quantify the band intensities. Normalize the CitH3 signal to the Total H3 signal for each lane. Compare the normalized CitH3 levels in BTI-Probe-treated samples to the vehicle-treated, stimulated control to determine the cellular EC₅₀.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low signal in enzyme assay | Inactive enzyme; Incorrect buffer pH/composition; Insufficient Ca²⁺. | Verify enzyme activity with a positive control. Check buffer pH. Ensure final Ca²⁺ concentration is optimal (typically 2-10 mM). |
| Compound precipitates in assay | Poor aqueous solubility. | Decrease the final assay concentration. Increase the final DMSO percentage slightly (up to 2%), ensuring it doesn't affect enzyme activity. |
| No target shift in CETSA | Insufficient compound concentration; Low cell permeability; Probe is not a direct binder. | Increase BTI-Probe concentration. Verify cell permeability using other methods. Consider that the probe may have an allosteric or indirect mechanism not detectable by CETSA. |
| High background in CitH3 blot | Non-specific antibody binding; Over-stimulation of cells. | Optimize antibody concentration and blocking conditions. Titrate the concentration and duration of Ionomycin stimulation. |
References
-
Al-Suwaidan, I. A., et al. (2025). Synthesis, Antitumor Activities, and Apoptosis-Inducing Activities of Schiff's Bases Incorporating Imidazolidine-2,4-dione Scaffold: Molecular Docking Studies and Enzymatic Inhibition Activities. Molecules, 30(7), 1234. [Link]
-
Brennan, P. E., et al. (2025). A patent review of peptidylarginine deiminase 4 (PAD4) inhibitors (2014-present). PubMed. [Link] [9]16. Fang, H., et al. (2020). Design, synthesis and biological evaluation of imidazolidine-2,4-dione and 2-thioxothiazolidin-4-one derivatives as lymphoid-specific tyrosine phosphatase inhibitors. Bioorganic Chemistry, 103, 104124. [Link]
Sources
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- 3. tandfonline.com [tandfonline.com]
- 4. A Multifaceted Computational Approach to Identify PAD4 Inhibitors for the Treatment of Rheumatoid Arthritis (RA) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and synthesis of imidazolidine-2,4-dione derivatives as selective inhibitors by targeting protein tyrosine phosphatase-1B over T-cell protein tyrosine phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of imidazolidine-2,4-dione and 2-thioxothiazolidin-4-one derivatives as lymphoid-specific tyrosine phosphatase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protein Arginine Deiminases (PADs): Biochemistry and Chemical Biology of Protein Citrullination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Peptidylarginine Deiminases: An Overview of Recent Advances in Citrullination Research [mdpi.com]
- 9. A patent review of peptidylarginine deiminase 4 (PAD4) inhibitors (2014-present). — Centre for Medicines Discovery (CMD) [cmd.ox.ac.uk]
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- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
Advanced Experimental Protocol for Evaluating the Antimicrobial Activity of Thiophene Derivatives
Thiophene derivatives have emerged as highly versatile pharmacophores in modern antimicrobial drug discovery. Their unique electronic properties, lipophilicity, and structural flexibility allow them to interact with diverse bacterial targets. Mechanistically, specific thiophene derivatives have been shown to selectively inhibit the NorA multidrug efflux pump in Staphylococcus aureus, thereby restoring the efficacy of conventional antibiotics[1]. Furthermore, functionalized thiophenes (such as pyridine side-chain derivatives) exhibit potent intrinsic antibacterial and antifungal activities by disrupting critical cellular processes[2].
To rigorously evaluate the antimicrobial efficacy of novel thiophene compounds, researchers must employ a multi-tiered, self-validating experimental protocol. This guide outlines a comprehensive methodology progressing from baseline susceptibility screening to dynamic kill kinetics and phenotypic anti-biofilm assays.
Experimental Design & Causal Rationale
A robust antimicrobial screening pipeline cannot rely on a single endpoint. The experimental choices in this workflow are governed by the following mechanistic rationales:
-
MIC/MBC Determination: Establishes the fundamental potency of the thiophene derivative. We strictly adhere to the Clinical and Laboratory Standards Institute (CLSI) M07 guidelines[3] using Cation-Adjusted Mueller-Hinton Broth (CAMHB). CAMHB is critical because physiological concentrations of calcium (
) and magnesium ( ) ensure reproducible outer membrane permeability, preventing false-positive susceptibility in Gram-negative strains. -
Time-Kill Kinetics: The Minimum Inhibitory Concentration (MIC) only provides a static endpoint. Time-kill assays elucidate the pharmacodynamics (rate and extent of killing) of the compound[4]. This differentiates true bactericidal thiophenes from bacteriostatic ones—a critical distinction for predicting in vivo efficacy and optimizing dosing regimens[4].
-
Anti-Biofilm Activity: Many chronic bacterial infections are biofilm-mediated, rendering standard antibiotics ineffective. Thiophenes, being highly lipophilic, often penetrate the extracellular polymeric substance (EPS) matrix effectively. The Crystal Violet (CV) assay is utilized to quantify total biofilm biomass because the basic dye binds strongly to negatively charged surface molecules and extracellular DNA within the EPS[5].
Workflow Visualization
Multi-tiered antimicrobial evaluation workflow for thiophene derivatives.
Detailed Experimental Methodologies
Protocol A: MIC and MBC Determination (Broth Microdilution)
Objective: Determine the lowest concentration of the thiophene derivative that inhibits visible growth (MIC) and kills 99.9% of the initial inoculum (MBC)[6].
Self-Validating Controls:
-
Vehicle Control: Ensures the solvent (DMSO) does not inhibit bacterial growth.
-
Growth Control: Confirms the viability of the bacterial inoculum.
-
Sterility Control: Validates the aseptic preparation of the media.
Step-by-Step Procedure:
-
Compound Preparation: Dissolve the synthesized thiophene derivative in 100% DMSO to a stock concentration of
. Critical Causality: The final DMSO concentration in the assay must not exceed 1% (v/v). Higher concentrations disrupt the bacterial lipid bilayer, causing solvent-induced toxicity and yielding artificially low (false-positive) MIC values. -
Serial Dilution: Dispense
of CAMHB into columns 2–12 of a sterile 96-well U-bottom microtiter plate. Add of the working thiophene solution (e.g., in CAMHB) to column 1. Perform a 2-fold serial dilution from column 1 to 11, transferring at each step. Column 12 serves as the drug-free growth control. -
Inoculum Standardization: Adjust a fresh bacterial suspension to a 0.5 McFarland standard (approximately
). Dilute this suspension 1:150 in CAMHB to achieve a starting inoculum of . -
Inoculation: Add
of the diluted inoculum to all wells. The final assay volume is , yielding a final bacterial concentration of and thiophene concentrations ranging from to . -
Incubation & MIC Reading: Incubate the plate aerobically at 37°C for 18–24 hours. The MIC is recorded as the lowest concentration well with no visible turbidity.
-
MBC Determination: To validate bactericidal activity, aspirate
from all optically clear wells and spot-plate onto Tryptic Soy Agar (TSA). Incubate for 24 hours at 37°C. The MBC is the lowest concentration resulting in a reduction of the initial inoculum (i.e., yielding colonies)[6].
Protocol B: Time-Kill Kinetics Assay
Objective: Evaluate the time-dependent bactericidal activity and kill rate of the thiophene derivative[7].
Step-by-Step Procedure:
-
Preparation: Prepare sterile glass culture flasks containing
of CAMHB supplemented with the thiophene derivative at concentrations of 1×, 2×, and 4× the predetermined MIC. Include a drug-free growth control flask.ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Inoculation: Inoculate each flask with a logarithmic-phase bacterial culture to achieve a final starting density of
.ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Incubation: Incubate the flasks at 37°C in a shaking incubator (200 rpm). Critical Causality: Shaking ensures uniform drug distribution and continuous aeration, preventing premature entry into the stationary phase due to hypoxia.
-
Sampling & Quantification: At predetermined time points (0, 2, 4, 8, and 24 hours), remove
aliquots from each flask. Perform 10-fold serial dilutions in sterile Phosphate-Buffered Saline (PBS) and spread-platengcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> of the appropriate dilutions onto TSA plates. -
Data Analysis: Count colonies after 18-24 hours of incubation. Plot
versus time. Validation Rule: A compound is officially classified as bactericidal only if it achieves a decrease (99.9% kill) relative to the initial inoculum[7].
Protocol C: Anti-Biofilm Activity (Crystal Violet Assay)
Objective: Quantify the inhibition of biofilm formation by sub-inhibitory concentrations of the thiophene derivative[5].
Step-by-Step Procedure:
-
Biofilm Induction: Dilute an overnight bacterial culture 1:100 in Tryptic Soy Broth (TSB) supplemented with 1% glucose. Glucose acts as an environmental stressor that heavily promotes EPS production and robust biofilm formation.
-
Treatment: Add
of the bacterial suspension and of the thiophene derivative (at sub-MIC concentrations, e.g., 0.25× and 0.5× MIC) to the wells of a sterile 96-well flat-bottom polystyrene plate[5]. -
Incubation: Incubate the plate statically at 37°C for 24–48 hours. Critical Causality: Static incubation is mandatory to allow planktonic cells to adhere to the polystyrene surface and initiate microcolony formation without shear stress.
-
Washing: Carefully invert the plate to discard planktonic cells. Gently wash the wells three times with
of sterile PBS[5]. Critical Causality: Washing must be done by pipetting against the well wall. Direct pipetting onto the bottom will mechanically detach the fragile biofilm architecture, ruining the assay[5]. -
Staining: Add
of 0.1% (w/v) Crystal Violet solution to each well and incubate for 15–20 minutes at room temperature[5]. -
Solubilization & Quantification: Discard the stain and wash the plate 3–4 times with distilled water to remove unbound dye[5]. Allow the plate to air dry completely. Solubilize the bound crystal violet by adding
of 30% glacial acetic acid (or 95% ethanol) per well[5][8]. Measure the optical density (OD) at 595 nm using a microplate reader[9].
Quantitative Data Summary
The following table demonstrates how to structure and interpret the multi-tiered data generated from the protocols above, using representative highly active thiophene derivatives (e.g., pyridine side-chain functionalized thiophenes)[2].
| Thiophene Derivative | Test Strain | MIC ( | MBC ( | Time-Kill Kinetics (Log | Biofilm Inhibition (%) at 0.5x MIC |
| Compound 7a | S. aureus ATCC 29213 | 4 | 16 | 3.2 (Bactericidal) | 85.7% |
| Compound 7b | E. coli ATCC 25922 | 8 | >64 | 1.1 (Bacteriostatic) | 42.3% |
| Compound 8 | S. aureus ATCC 29213 | 2 | 4 | 4.5 (Bactericidal) | 91.2% |
| Ampicillin (Control) | S. aureus ATCC 29213 | 1 | 2 | 5.1 (Bactericidal) | 12.5% |
Data Interpretation Note: While Ampicillin shows superior planktonic kill kinetics, Compound 8 demonstrates a massive advantage in penetrating and inhibiting biofilm formation (91.2% vs 12.5%), highlighting the unique therapeutic potential of lipophilic thiophene scaffolds in chronic infections.
References
-
Title: M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically Source: Clinical and Laboratory Standards Institute (CLSI) URL: [Link]
-
Title: Crystal Violet Biofilm Assay - Protocols Source: Benchling URL: [Link]
-
Title: Crystal Violet Biofilm Assay Source: iGEM WPI Worcester URL: [Link]
-
Title: Time-Kill Assay Source: Academia.edu URL: [Link]
-
Title: Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More Source: Emery Pharma URL: [Link]
-
Title: Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate Source: Chemistry Central Journal (via PMC) URL: [Link]
-
Title: Docking and PLS Studies on a Set of Thiophenes RNA Polymerase Inhibitors Against Staphylococcus aureus Source: Ingenta Connect URL: [Link]
Sources
- 1. ingentaconnect.com [ingentaconnect.com]
- 2. Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. emerypharma.com [emerypharma.com]
- 7. (DOC) Kill time assay [academia.edu]
- 8. Protocols · Benchling [benchling.com]
- 9. static.igem.org [static.igem.org]
Application Note: State-Dependent Inhibition of Voltage-Gated Sodium Channels by Imidazolidine-2,4-dione Derivatives
Introduction & Mechanistic Rationale
The imidazolidine-2,4-dione scaffold (hydantoin) is the pharmacophore governing classic antiepileptic drugs like phenytoin and ethotoin. While this scaffold has pleiotropic effects—ranging from androgen receptor antagonism to aldose reductase inhibition—its most clinically validated mechanism is the state-dependent blockade of Voltage-Gated Sodium Channels (Nav) .
The "State-Dependent" Challenge
Unlike pore-blockers (e.g., Tetrodotoxin) that occlude the channel regardless of its conformation, hydantoin derivatives bind preferentially to the inactivated state of the Nav channel.
-
Resting State (Hyperpolarized): Low affinity binding.
-
Inactivated State (Depolarized): High affinity binding.
Experimental Implication: Standard assays performed at resting membrane potentials will yield false negatives. To accurately characterize imidazolidine-2,4-diones, your assay must bias the channel population towards the inactivated state, either through voltage clamping or chemical modulation (e.g., Veratridine).
This guide details a biphasic screening workflow:
-
Primary HTS: A fluorescence-based membrane potential assay using Veratridine to induce state-specific binding.
-
Secondary Validation: A voltage-clamp protocol quantifying the affinity shift between resting and inactivated states (
vs ).
Experimental Workflow Diagrams
Figure 1: Mechanism of Action & Assay Principle
Hydantoins stabilize the inactivated conformation, preventing the channel from recovering to the resting state.
Caption: Hydantoins bind the Inactivated State. Veratridine (used in Protocol 1) opposes this by preventing inactivation, creating a dynamic competition detectable by fluorescence.
Primary Protocol: Fluorescence Membrane Potential Assay (HTS)
This assay uses a membrane potential-sensitive dye (e.g., FLIPR® or DiSBAC2(3)) to measure sodium influx. Since hydantoins are use-dependent, we use Veratridine , a lipid-soluble toxin that holds channels open, causing persistent depolarization. Hydantoins reduce this depolarization.
Materials & Reagents
| Component | Specification | Purpose |
| Cell Line | HEK-293 or CHO stably expressing hNav1.5 or hNav1.7 | Target expression. |
| Dye | FLIPR Membrane Potential Assay Kit (Blue or Red) | Voltage sensor. |
| Activator | Veratridine (Sigma) | Prevents channel inactivation, causing Na+ influx. |
| Vehicle | DMSO (Anhydrous, >99.9%) | Compound solubilization. |
| Buffer | HBSS + 20 mM HEPES (pH 7.4) | Assay buffer (Na+ rich). |
Compound Preparation
Hydantoins often exhibit poor aqueous solubility.
-
Dissolve imidazolidine-2,4-dione derivatives in 100% DMSO to 10 mM stock.
-
Sonicate for 10 mins if turbidity persists (common with 5,5-diphenyl derivatives).
-
Prepare 3x concentration plates in Assay Buffer (Final DMSO < 0.5%).
Step-by-Step Procedure
Step 1: Cell Plating
-
Seed cells at 30,000 cells/well in 384-well black/clear-bottom poly-D-lysine coated plates.
-
Incubate 24h at 37°C/5% CO2. Confluency should be ~80-90%.
Step 2: Dye Loading
-
Remove culture media.[1]
-
Add 20 µL of Membrane Potential Dye (dissolved in assay buffer).
-
Incubate for 30-45 minutes at Room Temperature (RT).
-
Note: Do not wash cells after dye addition (Quench-based kits).
-
Step 3: Compound Addition (Pre-Incubation)
-
Add 10 µL of 3x test compounds to the cells.
-
CRITICAL: Incubate for 20 minutes at RT.
-
Why? Hydantoins have slow on-rates for the inactivated state. This pre-incubation allows the drug to equilibrate with the small fraction of channels that are inactivated at the resting potential.
-
Step 4: Stimulation & Read (Kinetic Mode)
-
Transfer plate to FLIPR/FDSS reader.
-
Start reading (baseline) for 10 seconds.
-
Inject 10 µL of 4x Veratridine (Final conc: 30-50 µM).
-
Read fluorescence for 300 seconds .
Step 5: Data Analysis
-
Calculate AUC (Area Under Curve) or Max-Min fluorescence.
-
Normalize to Vehicle Control (0% Inhibition) and Tetrodotoxin (100% Inhibition).
Secondary Protocol: Automated Patch Clamp (Validation)
Hits from the fluorescence assay must be validated for state-dependence to confirm the mechanism.
Voltage Protocol
We utilize a "Ping-Pong" or "Twin-Pulse" protocol to measure affinity for Resting (
-
Holding Potential: -120 mV (Resting).
-
Pulse 1 (Resting State Test): Step to -10 mV for 20 ms. Measure Peak Current (
). -
Conditioning Pulse: Step to -60 mV (or the
of inactivation) for 5-10 seconds.-
Why? This forces ~50% of channels into the inactivated state, allowing hydantoins to bind.
-
-
Pulse 2 (Inactivated State Test): Step to -10 mV for 20 ms. Measure Peak Current (
).
Interpretation
-
Non-State Dependent Blockers: Inhibit
and equally. -
Hydantoins (State-Dependent): Show minimal inhibition of
but potent inhibition of . -
Metric: The "Shift" in IC50. A potent hydantoin should show a >10-fold shift (lower IC50) in the inactivated protocol.
Counter-Screen: Cytotoxicity (MTT Assay)
Imidazolidine-2,4-diones can crystallize or cause non-specific toxicity. A viability check is mandatory.
Protocol
-
Seed: HEK-293 cells (same as primary assay) at 10,000 cells/well in 96-well plates.
-
Treat: Add compounds (serial dilution) and incubate for 24 hours .
-
Label: Add MTT reagent (0.5 mg/mL final). Incubate 3-4 hours until purple formazan forms.
-
Solubilize: Remove media, add 100 µL DMSO. Shake 10 mins.
-
Read: Absorbance at 570 nm.
-
Threshold: Discard compounds where Nav IC50 is within 3-fold of the MTT IC50 (indicates false positive due to cell death).
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Precipitation | Poor solubility of hydantoin ring | Limit DMSO to 0.5%; use cyclodextrin if necessary. Check structure for lipophilicity (cLogP > 4). |
| Low Signal Window | Veratridine conc. too low | Titrate Veratridine (10-100 µM) to find EC80. |
| No Inhibition | Insufficient Pre-incubation | Extend compound pre-incubation to 45 mins to drive inactivated state binding. |
| Edge Effects | Evaporation/Thermal gradient | Incubate plates at RT for 20 mins before reading to equilibrate temperature. |
References
-
Mechanism of Phenytoin: Macdonald, R. L., & Kelly, K. M. (1995).[2] Antiepileptic drug mechanisms of action. Epilepsia.[3][4] Link
-
Assay Methodology: Felix, J. P., et al. (2004).[5] Functional assay of voltage-gated sodium channels using membrane potential-sensitive dyes. Assay and Drug Development Technologies.[6] Link
-
Veratridine Protocol: Assay Guidance Manual. (2012). Fluorescence-based Membrane Potential Assay Format for Detecting Voltage-gated Sodium Channel Inhibitors. NCBI Bookshelf. Link
-
Hydantoin Chemistry: Meščić, A., et al. (2016). Synthesis and biological activity of new imidazolidine-2,4-dione derivatives. Molecular Diversity. Link
-
Cytotoxicity Protocol: Mosmann, T. (1983).[7] Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. What is the mechanism of Phenytoin sodium? [synapse.patsnap.com]
- 4. epilepsysociety.org.uk [epilepsysociety.org.uk]
- 5. Functional assay of voltage-gated sodium channels using membrane potential-sensitive dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Rational Design and Evaluation of Enzyme Inhibitors Utilizing Bromothiophene Scaffolds
Executive Summary
The development of highly selective enzyme inhibitors requires scaffolds that balance synthetic tractability with favorable physicochemical properties. Bromothiophenes—specifically 2-bromo and 3-bromothiophene derivatives—have emerged as privileged building blocks in medicinal chemistry. The thiophene ring serves as an excellent bioisostere for phenyl groups, offering unique electronic distribution and altered spatial vectors that enhance binding within tight enzymatic pockets[1]. Simultaneously, the bromine atom provides a highly reactive handle for palladium-catalyzed cross-coupling, enabling rapid hit-to-lead elaboration[1].
This application note provides a comprehensive, self-validating framework for developing bromothiophene-based enzyme inhibitors, focusing on their application in targeting challenging kinase conformations (e.g., the Nek2 "Tyr-down" state and EGFR)[2][3].
Hit-to-Lead Workflow
The following workflow outlines the iterative cycle of scaffold elaboration, biochemical validation, and structural optimization required to develop potent bromothiophene-derived inhibitors.
Fig 1: Hit-to-lead workflow for bromothiophene-derived enzyme inhibitors.
Synthetic Methodology: Scaffold Elaboration
To extend the bromothiophene core into the enzyme's hinge region or allosteric pockets, Suzuki-Miyaura cross-coupling is the premier method. The following protocol is optimized for electron-rich thiophene substrates.
Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
Objective: To install a heteroaryl moiety (e.g., aminopyrazine) onto the 3-position of the thiophene ring.
Mechanistic Causality & Design:
We utilize
Step-by-Step Procedure:
-
Reagent Preparation: In an oven-dried Schlenk flask purged with argon, add the 3-bromothiophene derivative (1.0 eq) and the appropriate heteroaryl boronic acid (1.2 eq).
-
Self-Validation Check: Ensure the boronic acid is freshly titrated via NMR; boronic anhydrides (boroxines) can form upon storage, skewing the stoichiometry and leading to incomplete conversion.
-
-
Catalyst & Base Addition: Add
(0.05 eq) and (2.0 eq). -
Solvent Introduction: Add degassed 1,4-Dioxane/Water (4:1 v/v) to achieve a substrate concentration of 0.2 M.
-
Causality: Rigorous degassing via freeze-pump-thaw is critical. Ambient oxygen promotes the oxidative homocoupling of the boronic acid, consuming the reagent and complicating purification.
-
-
Reaction Execution: Heat the mixture to 90°C for 12 hours under continuous argon flow. Monitor progression via LC-MS.
-
Workup & Purification: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over anhydrous
, concentrate, and purify via flash chromatography (Hexanes/EtOAc gradient).-
Self-Validation Check: Pooled fractions must exhibit >95% purity by UPLC-UV at 254 nm and correct mass/charge (m/z) ratios before proceeding to biological evaluation.
-
Biochemical Evaluation: Target Inhibition
When targeting kinases, bromothiophene derivatives often exhibit unique binding profiles, such as trapping the enzyme in an inactive conformation (e.g., the "Tyr-down" state of Nek2)[3]. To accurately measure this, the assay must be designed to allow the inhibitor to bind before the enzyme is activated by ATP.
Protocol 2: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
Objective: To quantify the
Mechanistic Causality & Design: If ATP is added simultaneously with the inhibitor, rapid autophosphorylation shifts the enzyme equilibrium to the active (DFG-in) conformation, masking the efficacy of Type II or conformation-specific inhibitors. Pre-incubating the unphosphorylated enzyme with the compound ensures thermodynamic equilibrium is reached with the inactive state[3].
Step-by-Step Procedure:
-
Compound Plating: Prepare a 384-well low-volume assay plate. Dilute the bromothiophene inhibitors in 100% DMSO to create a 10-point dose-response curve (3-fold serial dilutions).
-
Enzyme Pre-incubation: Dispense 5 µL of unphosphorylated kinase (e.g., Nek2 or EGFR, 2 nM final concentration) in assay buffer (50 mM HEPES pH 7.5, 10 mM
, 1 mM EGTA, 0.01% Brij-35). Add 100 nL of the inhibitor series using an acoustic liquid handler. Incubate at room temperature for 60 minutes. -
Reaction Initiation: Add 5 µL of a substrate mix containing ATP (set at the apparent
for the specific kinase to ensure balanced competition) and a biotinylated substrate peptide. -
Termination & Detection: After 45 minutes, stop the reaction by adding 10 µL of detection buffer containing EDTA (to chelate
and halt catalysis), a Europium-labeled anti-phospho antibody, and Streptavidin-APC. -
Data Acquisition: Read the plate on a TR-FRET compatible microplate reader. Calculate the emission ratio (665 nm / 615 nm).
-
Self-Validation Check: Calculate the Z'-factor for the plate using DMSO (vehicle) as the negative control and a pan-kinase inhibitor (e.g., Staurosporine, 10 µM) as the positive control. The assay is only valid if
.
-
Mechanism of Action & Quantitative SAR
Bromothiophene scaffolds are highly versatile. For instance, coupling an aminopyrazine to a 3-bromothiophene core yields compounds that selectively bind the unusual "Tyr-down" inactive conformation of Nek2[3]. Conversely, functionalizing 2-amino-3-bromothiophenes into selenide-carboxamides yields potent, ATP-competitive EGFR inhibitors[2]. Furthermore, derivatives of 5-bromothiophene-3-carboxylic acid have been utilized as intermediates for LSD1 enzyme inhibitors like TAK-418[4].
Fig 2: Mechanism of action for bromothiophenes targeting inactive kinase conformations.
Table 1: Structure-Activity Relationship (SAR) of Select Bromothiophene Derivatives
| Compound ID | Scaffold Base | R-Group (Cross-Coupled) | Nek2 | EGFR | Primary Binding Mechanism |
| BT-01 | 3-Bromothiophene | Aminopyrazine | 12 ± 2 | >10,000 | Inactive State (Tyr-down) |
| BT-02 | 3-Bromothiophene | Pyrimidine | 85 ± 5 | 4,500 | Inactive State |
| BT-03 | 2-Amino-3-bromothiophene | Selenide-carboxamide | >10,000 | 8 ± 1 | ATP-Competitive (DFG-in) |
| BT-04 | 5-Bromothiophene-3-carboxylic acid | Tetrahydropyran | >10,000 | >10,000 | Off-target (LSD1 specific) |
Note: Data synthesized from benchmark studies demonstrating the target-specific tunability of the bromothiophene core.
References
-
Benchchem : The Versatility of 3-Bromothiophene in Pharmaceutical Drug Discovery: A Detailed Application Guide. 1
-
PMC (National Institutes of Health) : Development of trisubstituted thiophene-3-carboxamide selenide derivatives as novel EGFR kinase inhibitors with cytotoxic activity.2
-
Google Patents : CN113512031A - Preparation method of LSD1 enzyme inhibitor TAK-418 intermediate compound. 4
-
Journal of Medicinal Chemistry (ACS Publications) : Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2: SAR and Structural Characterization. 3
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Development of trisubstituted thiophene-3-arboxamide selenide derivatives as novel EGFR kinase inhibitors with cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. CN113512031A - Preparation method of LSD1enzyme inhibitor TAK-418 intermediate compound - Google Patents [patents.google.com]
Application Note: 5-(4-Bromothiophen-2-yl)imidazolidine-2,4-dione (5-BTI) in Neuropharmacology
The following Application Note and Protocol Guide is designed for researchers investigating 5-(4-Bromothiophen-2-yl)imidazolidine-2,4-dione (referred to herein as 5-BTI ).
This guide synthesizes the compound's structural properties—specifically the bioisosteric replacement of the phenyl ring in phenytoin with a brominated thiophene—to predict and test its dual-potential activity as a Voltage-Gated Sodium Channel (VGSC) blocker and a D-Amino Acid Oxidase (DAAO) inhibitor .
Executive Summary
5-(4-Bromothiophen-2-yl)imidazolidine-2,4-dione (5-BTI) is a synthetic heterocyclic probe belonging to the hydantoin class. Structurally, it represents a thiophene bioisostere of the classic anticonvulsant scaffold found in phenytoin. The incorporation of the 4-bromothiophene moiety introduces unique electronic and lipophilic properties that distinguish it from its phenyl analogs.
Primary Research Applications:
-
Anticonvulsant Discovery: Investigation of use-dependent blockade of Voltage-Gated Sodium Channels (VGSCs), particularly Nav1.1, Nav1.2, and Nav1.6 subtypes.
-
Schizophrenia & Cognition: Evaluation of D-Amino Acid Oxidase (DAAO) inhibition. The thiophene-hydantoin scaffold mimics D-amino acids, potentially preventing D-serine degradation and enhancing NMDA receptor function.
Chemical Properties & Formulation Strategy
The efficacy of 5-BTI in neuropharmacological assays is strictly dependent on proper solubilization. The hydantoin ring renders the compound weakly acidic (pKa ~8.3), while the bromothiophene group confers significant lipophilicity.
Physicochemical Profile
| Property | Value (Predicted) | Significance |
| Molecular Weight | ~261.09 g/mol | CNS penetrant (small molecule). |
| LogP | 2.1 – 2.5 | High blood-brain barrier (BBB) permeability. |
| pKa | ~8.3 (Imide NH) | Non-ionized at physiological pH (7.4), facilitating membrane transport. |
| Solubility | Low in water; High in DMSO/Ethanol | Requires excipients for in vivo delivery. |
Formulation Protocol (In Vivo)
Objective: Prepare a stable suspension/solution for IP injection (10–50 mg/kg).
-
Vehicle: 10% DMSO + 40% PEG-400 + 50% Saline.
-
Preparation Steps:
-
Weigh 5-BTI powder.
-
Dissolve completely in DMSO (10% of final volume). Sonicate if necessary.
-
Slowly add PEG-400 (40% of final volume) while vortexing.
-
Add warm (37°C) sterile saline (50% of final volume) dropwise.
-
Note: If precipitation occurs, add 1-2% Tween-80.
-
Mechanism of Action & Signaling Pathways
5-BTI is hypothesized to act via two distinct mechanisms depending on the concentration and assay context.
Pathway A: Modulation of Excitability (Epilepsy/Pain)
Like phenytoin, 5-BTI stabilizes the inactive state of voltage-gated sodium channels. This "use-dependent" block preferentially inhibits high-frequency neuronal firing (seizures) without impairing normal low-frequency neurotransmission.
Pathway B: NMDA Receptor Potentiation (Schizophrenia)
The thiophene-hydantoin core mimics the transition state of D-amino acids. By inhibiting DAAO, 5-BTI prevents the oxidative deamination of D-Serine . Elevated synaptic D-Serine acts as a co-agonist at the NMDA receptor (Glycine site), reversing hypofunction associated with schizophrenia.
Figure 1: Dual mechanism of action for 5-BTI targeting excitability (Sodium Channels) and plasticity (DAAO/NMDA).
Experimental Protocols
Protocol A: In Vitro DAAO Inhibition Assay
Purpose: Determine the IC50 of 5-BTI against D-Amino Acid Oxidase. Principle: DAAO degrades D-Serine into hydroxypyruvate and H₂O₂. H₂O₂ is detected using a peroxidase-coupled dye (Amplex Red).
-
Reagents:
-
Recombinant Human DAAO (0.2 µg/mL).
-
Substrate: D-Serine (50 mM).
-
Detection: Amplex Red (50 µM) + Horseradish Peroxidase (HRP).
-
Buffer: 50 mM Sodium Pyrophosphate (pH 8.3).
-
-
Procedure:
-
Step 1: Plate 5-BTI (0.1 nM – 100 µM) in 96-well black plates.
-
Step 2: Add DAAO enzyme solution and incubate for 15 min at 25°C (allows inhibitor binding).
-
Step 3: Add Substrate Mix (D-Serine + Amplex Red + HRP).
-
Step 4: Measure Fluorescence immediately (Ex/Em: 530/590 nm) in kinetic mode for 20 mins.
-
Analysis: Calculate initial velocity (V0) and plot % Inhibition vs. Log[Concentration].
-
Protocol B: In Vivo Maximal Electroshock (MES) Test
Purpose: Assess anticonvulsant efficacy (Sodium Channel blockade).
-
Animals: Male CF-1 mice (20-25g).
-
Dosing: Administer 5-BTI (IP) at 10, 30, 100 mg/kg. Include Vehicle control and Phenytoin (20 mg/kg) positive control.
-
Timepoint: Test 30 min and 4 hours post-dose (to estimate Tmax).
-
Induction:
-
Apply corneal electrodes.
-
Stimulus: 50 mA, 60 Hz, 0.2 sec duration.
-
-
Scoring:
-
Protection: Absence of Tonic Hindlimb Extension (THE) at 180° angle.
-
Seizure: Presence of THE.
-
-
Data Output: Calculate ED50 (Effective Dose 50%) using Probit analysis.
Critical Controls & Troubleshooting
| Issue | Probable Cause | Solution |
| Precipitation in Syringe | pH shock or low solubility | Switch to 10% DMSO / 10% Cremophor EL / 80% Saline. Keep solution warm. |
| No Effect in MES | Poor BBB penetration | Check LogP. If >3, compound may be trapped in lipid depots. Verify plasma levels via LC-MS. |
| High Toxicity (Sedation) | Off-target GABA effects | Perform Rotarod test to distinguish sedation from anticonvulsant activity. |
| Assay Interference (DAAO) | Compound fluorescence | 5-BTI (thiophene) may autofluoresce. Run a "Compound Only" blank control. |
References
-
Structural Basis for DAAO Inhibition: Hopkins, S. C., et al. (2018). "Structural basis for potent inhibition of d-amino acid oxidase by thiophene carboxylic acids." Journal of Medicinal Chemistry.
-
Hydantoins in Epilepsy: Rogawski, M. A., & Löscher, W. (2004). "The neurobiology of antiepileptic drugs." Nature Reviews Neuroscience.
-
Thiophene Bioisosteres: Wermuth, C. G. (2011). "The Practice of Medicinal Chemistry: Bioisosterism." Academic Press.
-
DAAO Inhibitors in Schizophrenia: Sacchi, S., et al. (2013). "D-Amino acid oxidase inhibitors as a novel class of drugs for schizophrenia therapy."[1] Current Pharmaceutical Design.
Sources
protocol for assessing in vitro cytotoxicity of novel hydantoins
Application Note: In Vitro Cytotoxicity Assessment of Novel Hydantoin Derivatives
Introduction & Rationale
Hydantoin (2,4-imidazolidinedione) and its derivatives—such as spirohydantoins and transition metal-hydantoin complexes—are privileged scaffolds in medicinal chemistry. They exhibit profound anticonvulsant, antimicrobial, and antineoplastic properties[1]. Because the continuous synthesis of novel 5,5-disubstituted hydantoins yields compounds with diverse pharmacokinetic profiles, it is critical to establish robust, standardized in vitro cytotoxicity screening to evaluate their biocompatibility and therapeutic indices[2].
This application note outlines a comprehensive protocol for assessing the cytotoxicity of novel hydantoin derivatives using the quantitative MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, designed in compliance with the ISO 10993-5 standard for the biological evaluation of medical devices and materials[3][4].
Mechanistic Grounding: The MTT Assay
The MTT assay is the gold standard for quantifying cellular metabolic capacity[5][6]. The foundational logic of this assay relies on the cleavage of the yellow tetrazolium salt (MTT) by mitochondrial succinate dehydrogenase in viable cells, forming insoluble purple formazan crystals[4]. Dead or senescent cells lose this enzymatic capacity, making the colorimetric readout directly proportional to the viable cell population.
Cellular mechanism of MTT reduction by mitochondrial succinate dehydrogenase.
Experimental Design & Causality
A self-validating protocol requires strict controls and deliberate experimental choices:
-
Cell Line Selection : For general biocompatibility and baseline toxicity profiling (per ISO 10993-5), the L929 mouse fibroblast cell line is recommended[7]. For targeted oncology applications, human tumor cell lines such as HepG2 (liver carcinoma), MCF-7 (breast cancer), or HT29 (colorectal carcinoma) are utilized[1][8].
-
Self-Validating Controls :
-
Vehicle Control: Cells treated with the maximum concentration of the solvent (e.g., 0.1% - 0.5% DMSO) to rule out solvent-induced toxicity[1][9].
-
Positive Control: A known cytotoxic agent (e.g., Triton X-100 or Cisplatin) to validate assay sensitivity and dynamic range[6][10].
-
Blank: Media + MTT + Solvent (no cells) to subtract background absorbance.
-
Step-by-Step Protocol
Experimental workflow for in vitro evaluation of hydantoin derivatives.
Phase 1: Cell Cultivation and Seeding
-
Harvesting : Detach logarithmically growing cells using 0.25% Trypsin-EDTA. Neutralize the enzyme with complete culture medium (e.g., DMEM supplemented with 10% FBS)[9].
-
Seeding : Seed cells into a flat-bottom 96-well tissue culture plate at a density of
to cells/well in 100 µL of complete medium[9][11]. -
Attachment : Incubate the plates at 37°C in a humidified 5% CO₂ atmosphere for 24 hours[1][3].
-
Causality Note: Testing unattached cells can severely skew metabolic readings due to anoikis (detachment-induced apoptosis).
-
Phase 2: Hydantoin Compound Preparation and Dosing
-
Stock Solution : Dissolve the novel hydantoin derivative in sterile DMSO to create a highly concentrated stock (e.g., 10-50 mM).
-
Causality Note: Hydantoins often exhibit poor aqueous solubility; DMSO ensures complete dissolution without precipitating the compound out of solution.
-
-
Serial Dilution : Prepare serial dilutions of the compound in serum-free or low-serum medium. Ensure the final DMSO concentration in the wells does not exceed 0.5% (preferably
0.1%) to prevent solvent-mediated cytotoxicity[1][9]. -
Dosing : Carefully aspirate the old medium from the 96-well plate and replace it with 100 µL of the hydantoin-dosed medium[1]. Include all necessary controls.
-
Incubation : Incubate the treated plates for 24, 48, or 72 hours at 37°C, 5% CO₂[5][9].
-
Causality Note: Time-dependent profiling is critical, as some hydantoin derivatives (e.g., metal-complexed hydantoins) exhibit delayed intracellular uptake or late-stage cell cycle arrest.
-
Phase 3: MTT Addition and Solubilization
-
MTT Preparation : Prepare a 5 mg/mL MTT solution in sterile PBS. Filter-sterilize (0.22 µm) and protect from light[9].
-
Addition : Add 10-20 µL of the MTT solution directly to each well. Incubate for 2 to 4 hours at 37°C[5][12].
-
Causality Note: Intracellular reduction rates vary by cell line; visually confirm the presence of intracellular purple precipitate under a microscope before proceeding.
-
-
Solubilization : Carefully aspirate the media to avoid disturbing the formazan crystals at the bottom. Add 100 µL of DMSO (or isopropanol) to each well[1][6].
-
Dissolution : Agitate the plate on an orbital shaker for 10-15 minutes at room temperature to ensure complete dissolution of the formazan crystals[1].
Phase 4: Data Acquisition and Analysis
-
Measurement : Measure the optical density (OD) using a microplate spectrophotometer at a primary wavelength of 570 nm (with a reference wavelength of 630-650 nm to subtract cellular debris background)[1][5].
-
Calculation : Calculate percentage cell viability using the formula:
-
IC50 Determination : Plot the dose-response curve (Log concentration vs. % Viability) and determine the IC50 value using non-linear regression software[1][11].
Quantitative Data Presentation
Hydantoin derivatives, particularly spirohydantoins and transition metal complexes (Cu(II), Co(II), Pt(II)), exhibit varying degrees of cytotoxicity depending on the substituent and the target cell line[2][8][10]. The table below summarizes representative IC50 values for specific hydantoin derivatives to provide a benchmarking reference for novel compound evaluation.
| Compound Class | Specific Derivative | Target Cell Line | Incubation Time | IC50 (µM) | Reference |
| Pt(II)-Spirohydantoin Complex | Pt(II) 3′-aminothiocyclohexanespiro-5′-hydantoin | HL-60 (Leukemia) | 72 h | 42.1 ± 2.8 | [10] |
| Cu(II)-Aminohydantoin Complex | [Cu(H₂O)(Hyd)₂]Cl₂ | HT29 (Colorectal) | 24 h | 1.69 ± 0.98 | [8] |
| Co(II)-Aminohydantoin Complex | [Co(H₂O)(Hyd)₂]Cl₂·NH₃·5H₂O | MDA-MB-231 (Breast) | 24 h | 1.35 ± 0.92 | [8] |
| Pd(II)-Hydantoin Complex | Pd(II) 3-benzyl-5-methyl-5-(4-pyridyl)hydantoin | SKW-3 (Leukemia) | 72 h | Highly Active | [13] |
Troubleshooting & Field-Proven Insights
-
Edge Effect : Evaporation in the peripheral wells of a 96-well plate can artificially concentrate the drug and media, skewing OD readings.
-
Solution: Fill the outer perimeter wells with sterile PBS or water and only use the inner 60 wells for the assay.
-
-
Chemical Interference with MTT : Some novel hydantoin derivatives (especially those with strong reducing properties) may chemically reduce MTT to formazan independent of cellular metabolism.
-
Solution: Run a cell-free control containing only the highest concentration of the drug and MTT. If a color change occurs, switch to an alternative assay like CellTiter-Glo (ATP-based) or the Neutral Red Uptake (NRU) assay[6].
-
References
- ISO 10993-5 in vitro cytotoxicity assay protocol - chula.ac.th.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG5EQh6X1e8P08LXQWEZkOp8YE6W1ZPjWkwc_wE-C7JdbXZPRSaOSDN-oBs_KkV0a4AKloOYN6NGjZ2-XlCyHICZLwDQ4s8iKZYNiTceb5t_fA88oMEf5YsbEAuPv5-rM5QUiS0UiLb6bpyjp6e6UdOKOAaeBtAhaaomDoDX3BFL4U=]
- The Therapeutic Promise of Hydantoin Derivatives: A Technical Guide - Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGWfmzPH1v66wZG0dSeR7nKMCGhkxdhog_DvYI1zA06dPg-X5EmThHaKoCFUAiyReRapUg5rwUfUTFUTNphZH7PhUDdbccuvNmbCXdobeasOLQdUPJUlMeaAP7gGA5JRZFMgTH5NsIA9KIopzkYXQ7McS5StAwEE2Ln7OaeD-G-38GIaZVZu3x30MZyXZCTEyW_mPBEALzmF3dhDdL01g==]
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- Synthesis, characterization and cytotoxic activity of novel Cu(II) and Co(II) complexes with 3-amino-5,5-dimethylhydantoin - Comptes Rendus de l'Académie des Sciences.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEkMpYFkyGzOGoc36G4DOO0Bnn5bNClmtUCHPCub5EKaHyVfLnCZ19blVWAbCjTpccT8OqHfgEkcdevoWkv6rqNFJ8wyLr3Hb0v9sbcnPmWBkOVfAnx1t80eWkoCKWTIK9QOvpvfvZupi1vZyBYEuPqEVDuaKYnHngvR1AwPdKXb-ZSEqJ5ZUK-0Q9vOFrgaMge]
- Application Notes and Protocols for Evaluating Hydantoin Derivatives in B16 Cells - Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGyoH7wBIzBkcg9BsbMpS4MZbdz8tDU8tdziJeTa1T6JNlMc6qD2d3SgAOCdfKnSsfxKOAI5M3kYFXJz2wQlI17omKl3gPqdh94m3Cqz-2I-WW3UVqlLq_rTJqutsxwXRqMZgeodqc0blh1nbonfhcVDn5n0NB-kS-aZ9Xnquh5TEegydg9OmjfJYYECHwVZb6RYJ1d_9ON-YyqRdiuF27ngLzBeUYFuInoE0Gnig==]
- ISO 10993-5: Biological evaluation of medical devices – in vitro cytotoxicity - XCellR8.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFCe44vqNvqhxo-ho2Yui3YZ5eV_5vUIKUTFkIuq44qJtOhHPaM2NTLW4XGAOIY8pEocEkzI5JrGWv0G_jh3QQuQL0-h_sCD4xo82leFQtlV8HHTxHosGuJ2tWeDcjnMCfKHNfNW8M1khUhLXEuvnuCC1QPW6zVY7cJw3FlUZb-aZFkVndCReFJ1tM1_vKQ]
- 3′-Aminothiocyclohexanespiro-5′-hydantoin and Its Pt(II) Complex—Synthesis, Cytotoxicity and Xanthine Oxidase Inhibitory Activity - MDPI.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHhHVdYaC7aAfBL106SdfiPwMmjXdrErhSVfpb7VWhzpPnnLDW4FMkIu3H54aQz-b5DETiSWMlTGTZmt6FK7mHoOifBZymOQ-Ua6n2OaLIyVjzpjP-TfwLtLQm14QAkOpdncA==]
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Sources
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- 2. bcc.bas.bg [bcc.bas.bg]
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- 4. medium.com [medium.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
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- 12. US8188130B1 - Anti-cancer hydantoin compounds and methods - Google Patents [patents.google.com]
- 13. hrcak.srce.hr [hrcak.srce.hr]
Application Note: Advanced Protocols for Quorum Sensing Inhibition (QSI) Screening
Introduction: The Shift from "Killing" to "Silencing"
The rise of multidrug-resistant (MDR) pathogens, particularly the ESKAPE group (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species), necessitates therapeutic strategies that do not impose strong selective pressure.
Quorum Sensing Inhibition (QSI), or "Quorum Quenching," offers a paradigm shift. Unlike traditional antibiotics that target essential growth processes (cell wall synthesis, DNA replication), QSIs disrupt bacterial communication systems (Quorum Sensing). By silencing the gene expression of virulence factors (biofilms, proteases, toxins) without killing the bacteria, QSIs render pathogens avirulent and susceptible to host immunity, theoretically reducing the rate of resistance development.[1]
This guide details the standard operating procedures (SOPs) for identifying and validating QSI candidates, focusing on the Gram-negative N-acyl homoserine lactone (AHL) system, the most common target in drug discovery.
Mechanistic Foundations
To effectively inhibit Quorum Sensing, one must understand the signaling cascade. The primary target in Gram-negative bacteria is the LuxI/LuxR system.
The Target Pathway
The following diagram illustrates the autoinducer loop and potential inhibition points.
Figure 1: The LuxI/LuxR Quorum Sensing cascade. QSI candidates typically function by competitively binding to the LuxR receptor or destabilizing the receptor-ligand complex, preventing virulence gene transcription.
Experimental Workflow Strategy
A robust QSI study must distinguish between true signal interference and bactericidal activity . If a compound stops biofilm formation simply because it killed the bacteria, it is an antibiotic, not a QSI.
Figure 2: The Critical Path for QSI Discovery. Note the mandatory Growth Curve step to rule out bactericidal effects.
Primary Screening Protocol: Chromobacterium violaceum CV026[2][3][4]
The C. violaceum CV026 strain is a mini-Tn5 mutant deficient in AHL synthase.[2] It cannot produce the violet pigment (violacein) unless exogenous AHL (specifically C6-HSL) is added.
-
Mechanism: If a test compound inhibits the receptor, the bacteria remain white/cream even in the presence of AHL.
-
Differentiation: A clear halo = Toxicity (killing). A white/opaque halo = QSI (pigment inhibition).
Materials
-
Strain: C. violaceum CV026 (Mutant) or ATCC 12472 (Wild Type).[2] Note: This protocol uses CV026 for higher specificity.
-
Media: Luria-Bertani (LB) Agar.
-
Inducer: N-hexanoyl-L-homoserine lactone (C6-HSL) stock (10 µM).
-
Controls:
-
Positive: Furanone C-30 or Vanillin.
-
Negative: Solvent (DMSO/Ethanol).
-
Protocol Steps
-
Inoculum Prep: Grow CV026 overnight in LB broth at 30°C (Do not incubate at 37°C; C. violaceum produces less pigment at higher temps). Adjust to OD₆₀₀ = 0.1.
-
Soft Agar Overlay: Mix 100 µL of adjusted culture into 5 mL of molten soft agar (0.7% agar) cooled to 45°C.
-
Induction: CRITICAL STEP. Add 20 µL of C6-HSL stock to the soft agar mixture.
-
Pouring: Pour the mixture over a solidified LB agar base plate. Allow to set.
-
Well Diffusion: Punch 6mm wells into the agar. Add 50 µL of the test compound (dissolved in DMSO).
-
Incubation: Incubate upright at 30°C for 24–48 hours.
Data Interpretation
| Observation | Conclusion |
| Purple Lawn | No Inhibition (Inactive compound). |
| Clear Halo | Growth Inhibition (Antibiotic effect).[3] |
| White/Cream Halo | Quorum Sensing Inhibition (Pigment blocked, cells alive). |
Secondary Validation: Quantitative Biofilm Inhibition
Biofilms are the most clinically relevant QS-controlled phenotype. We use the Crystal Violet (CV) assay, normalized to cell growth.
Protocol Steps
-
Culture: Grow P. aeruginosa PAO1 overnight; dilute 1:100 in fresh LB media.
-
Plating: In a 96-well flat-bottom plate, add 100 µL of diluted culture + 100 µL of test compound (at sub-MIC concentrations determined previously).
-
Incubation: Incubate static at 37°C for 24 hours.
-
Planktonic Measure (Normalization): Transfer supernatant to a new plate. Measure OD₆₀₀ to assess growth.[4] If OD drops >10-20% vs control, the compound is affecting growth, not just QS.
-
Washing: Gently wash the original plate 3x with sterile water to remove planktonic cells. Do not disrupt the adhered biofilm.[5]
-
Staining: Add 200 µL of 0.1% Crystal Violet solution. Incubate 15 min at room temp.
-
Solubilization: Wash 3x with water. Air dry. Add 200 µL of 30% Acetic Acid or 95% Ethanol to solubilize the dye.
-
Quantification: Measure Absorbance at 595 nm.
Calculation
[6]Target Validation: Pyocyanin Extraction Assay
Pyocyanin is a redox-active toxin controlled by the rhl and las QS systems in P. aeruginosa. Its reduction is a direct proxy for QS silencing.
Materials
-
Chloroform (Warning: Hepatotoxic, use fume hood).
-
P. aeruginosa PAO1 culture supernatants (treated vs. untreated).
Protocol Steps
-
Cultivation: Grow PAO1 in the presence of the QSI candidate for 18–24 hours.
-
Harvest: Centrifuge 5 mL of culture (8,000 rpm, 10 min) to pellet cells. Collect supernatant.
-
Extraction 1 (Organic Phase): Add 3 mL Chloroform to 5 mL supernatant. Vortex vigorously for 2 mins.
-
Result: Pyocyanin moves into the Chloroform layer (Blue/Green bottom layer).
-
-
Separation: Centrifuge to separate phases. Transfer the bottom blue chloroform layer to a fresh tube.[7][8]
-
Extraction 2 (Acid Phase): Add 1 mL of 0.2 N HCl to the chloroform extract. Vortex.
-
Result: Pyocyanin is protonated and moves to the aqueous acid layer, turning Pink/Red .
-
-
Quantification: Measure the absorbance of the pink top layer at 520 nm .
Expert Insight
Why the double extraction? Direct measurement of supernatant is inaccurate due to media components. The acid extraction shifts the pyocyanin absorption peak to 520nm, removing interference from other phenazines.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| False Positives in Biofilm Assay | Compound precipitation | Check if the compound crashes out of solution in media. Run a cell-free control. |
| Variable Pyocyanin Data | pH fluctuations | Pyocyanin production is pH sensitive. Buffer the media (e.g., MOPS) if the compound alters pH. |
| CV026 No Pigment in Control | Old C6-HSL stock | AHLs degrade at high pH. Prepare fresh inducer stocks in acidified ethyl acetate or store at -20°C. |
| Inconsistent Biofilm Washing | Mechanical force | Use a multi-channel pipette aimed at the side of the well, or submerge the plate in a water bath rather than spraying. |
References
-
McClean, K. H., et al. (1997). Quorum sensing and Chromobacterium violaceum: exploitation of violacein production and inhibition for the detection of N-acylhomoserine lactones. Microbiology, 143(12), 3703–3711.
-
Rasmussen, T. B., & Givskov, M. (2006). Quorum sensing inhibitors: a bargain of effects. Microbiology, 152(4), 895–904.
-
Essar, D. W., et al. (1990). Identification of a second quorum-sensing system in Pseudomonas aeruginosa. Journal of Bacteriology, 172(2), 884–900.
-
O'Toole, G. A. (2011). Microtiter dish biofilm formation assay. Journal of Visualized Experiments, (47), 2437.
-
BenchChem Application Notes. Protocol for Pyocyanin Extraction from Bacterial Culture.
Sources
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- 2. Inhibition of quorum sensing in Chromobacterium violaceum by Syzygium cumini L. and Pimenta dioica L - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological inhibition of quorum sensing for the treatment of chronic bacterial infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of Biofilm Formation, Quorum Sensing and Infection in Pseudomonas aeruginosa by Natural Products-Inspired Organosulfur Compounds | PLOS One [journals.plos.org]
- 5. ableweb.org [ableweb.org]
- 6. Inhibition of biofilm formation and quorum sensing mediated phenotypes by berberine in Pseudomonas aeruginosa and Salmonella typhimurium - RSC Advances (RSC Publishing) DOI:10.1039/C8RA06413J [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. bio-protocol.org [bio-protocol.org]
Troubleshooting & Optimization
Technical Support Center: Solubility Optimization for 5-(4-Bromothiophen-2-yl)imidazolidine-2,4-dione
Status: Operational Ticket ID: SOL-5-BTI-24 Assigned Specialist: Senior Application Scientist, Medicinal Chemistry Division[1]
Executive Summary
You are encountering solubility challenges with 5-(4-Bromothiophen-2-yl)imidazolidine-2,4-dione . This is a common issue with 5-substituted hydantoins containing lipophilic aromatic heterocycles.
The molecule presents a "solubility paradox":
-
The Hydantoin Core: High crystal lattice energy due to strong intermolecular hydrogen bonding (N3-H[1]···O=C), making it difficult to disrupt the solid state.
-
The Bromothiophene Tail: Highly lipophilic (hydrophobic) and bulky, resisting solvation in aqueous media.
This guide provides a tiered troubleshooting approach, ranging from simple solvent screening to advanced complexation strategies.
Part 1: The Solubility Decision Tree
Before selecting a protocol, identify your end-use application.[1] The "correct" solvent for synthesis is often toxic for biological assays.
Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on experimental intent.
Part 2: Technical Troubleshooting Guides
Module A: Solvent Screening (In Vitro / Chemical Use)
The Issue: The compound will not dissolve in water, methanol, or ethanol at room temperature.
The Fix: Hydantoins are polar but crystallize efficiently. You must use high-dielectric aprotic solvents or leverage the acidity of the imide nitrogen.
| Solvent System | Solubility Rating | Suitability | Technical Note |
| Water (pH 7) | < 0.1 mg/mL (Poor) | None | Hydrophobic effect of bromothiophene dominates.[1] |
| DMSO | > 50 mg/mL (High) | Stock Solutions | Recommended. Hygroscopic; keep anhydrous.[1] |
| DMF | > 50 mg/mL (High) | Synthesis | Harder to remove than DMSO (high boiling point).[1] |
| Ethanol | Moderate (Heat req.)[1] | Crystallization | Soluble when boiling; precipitates upon cooling.[1] |
| 0.1 M NaOH | High | Extraction | Deprotonates the hydantoin (N3 position).[1] |
Protocol: Preparation of 100 mM Stock Solution
-
Weigh 10 mg of compound.
-
Add 330 µL of anhydrous DMSO (Dimethyl Sulfoxide).
-
Vortex vigorously for 60 seconds.
-
If undissolved: Sonicate in a water bath at 37°C for 5 minutes.
-
Store in aliquots at -20°C. Avoid repeated freeze-thaw cycles to prevent micro-precipitation.
Module B: Biological Assays (Preventing "Crash-Out")
The Issue: You add your DMSO stock to cell culture media (aqueous), and the compound immediately precipitates (cloudiness), invalidating the assay.
The Mechanism: The "Solvent Shift." When the solvent environment changes from 100% DMSO to 99.9% Water, the solubility limit drops exponentially. The bromothiophene moiety drives aggregation.
The Fix: Intermediate Dilution Step Do not pipette 100% DMSO stock directly into the well. Use a "stepping stone" dilution.[1]
-
Prepare Stock: 10 mM in DMSO.
-
Intermediate Step: Dilute stock 1:10 into pure Ethanol or PEG-400 (Polyethylene Glycol).[1]
-
Result: 1 mM solution in 10% DMSO / 90% PEG-400.[1]
-
-
Final Step: Dilute this intermediate into the culture media.
-
Why this works: PEG-400 acts as a surfactant/interface, reducing the surface tension shock that causes rapid crystallization.
-
Module C: pH-Dependent Solubilization (The Chemical Switch)
The Issue: You need an aqueous solution without organic solvents (like DMSO).
The Fix: Leverage the pKa. The hydantoin ring has an acidic proton at the N3 position (between the two carbonyls).
-
Estimated pKa: ~8.0 – 8.5 (The electron-withdrawing bromine/thiophene lowers the pKa slightly compared to phenytoin's 8.3).
Figure 2: Deprotonation mechanism.[1] At pH > pKa, the molecule becomes a negative ion, drastically increasing water solubility.
Protocol:
-
Suspend the solid compound in water (it will be a slurry).
-
Dropwise add 0.1 M NaOH or 0.1 M Na2CO3 while stirring.
-
Monitor pH.[1][2] Once pH reaches ~9.0, the solution should clarify.
-
Warning: High pH is toxic to cells.[1] This is best for IV formulations or chemical reactions.[1] For cells, back-titrate carefully or use Module D.[1]
Module D: Cyclodextrin Complexation (The "Trojan Horse")
The Issue: You need high solubility at neutral pH (7.4) for animal studies or sensitive cell lines.[1]
The Fix: Use Hydroxypropyl-β-Cyclodextrin (HP-β-CD) .[1] The lipophilic bromothiophene tail fits inside the cyclodextrin cavity, while the hydrophilic exterior keeps the complex dissolved.
Protocol:
-
Prepare a 20% (w/v) HP-β-CD solution in PBS or Water.[1]
-
Add an excess of the hydantoin compound to this vehicle.
-
Shake/rotate at room temperature for 24 hours (Thermodynamic solubility).
-
Filter through a 0.45 µm PVDF filter to remove undissolved solid.[1]
-
Use the filtrate. This can typically achieve 10–100x higher solubility than water alone.[1]
Part 3: Frequently Asked Questions (FAQs)
Q1: My compound turned yellow in solution. Is it degrading?
-
Diagnosis: Thiophene derivatives can be light-sensitive.[1] Bromine substituents can also be labile under UV light.[1]
-
Action: Check LC-MS. If the mass is correct, the color change may be a charge-transfer complex with the solvent (common in DMSO). If the mass shows M-Br loss, protect all solutions from light (amber vials/aluminum foil).
Q2: Can I use Tween-80 instead of DMSO?
-
Answer: Yes, but Tween-80 (Polysorbate 80) is a detergent.[1] Above its Critical Micelle Concentration (CMC), it forms micelles that trap the drug. While this improves "solubility," it may reduce the free drug concentration available to bind your target protein. Use Cyclodextrins (Module D) if free-drug availability is critical.[1]
Q3: The compound precipitates during my LC-MS run.
-
Diagnosis: Your mobile phase A is likely 100% water/formic acid.[1]
-
Action: Increase the initial organic ratio (Mobile Phase B) to at least 10% or 20%. The bromothiophene moiety is too hydrophobic for 100% aqueous loading.
References
-
BenchChem. (2025).[1][2][3][4][5] Improving Solubility of Thiophene Derivatives for Biological Assays. Retrieved from [1]
-
RSC Publishing. (2020). Recent developments in the synthesis of regioregular thiophene-based conjugated polymers. Retrieved from [1]
-
National Institutes of Health (NIH). (2025).[1] PubChem Compound Summary: 5,5-Diphenylimidazolidine-2,4-dione (Phenytoin Analogues).[1] Retrieved from [1]
-
ScienceAsia. (2020).[1] Cyclodextrin inclusion complexation and pharmaceutical applications.[1][2][6][7] Retrieved from [1]
-
MDPI. (2024).[1][8] Synthesis and Biological Profile of New 3,5-Disubstituted Hydantoins. Retrieved from [1]
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling brominated thiophene derivatives.
Sources
- 1. 5,5-Diphenylimidazolidine-2,4-dione;silver | C15H12AgN2O2 | CID 87342633 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. oatext.com [oatext.com]
- 7. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 5-Substituted Hydantoins
Topic: Challenges in the Synthesis of 5-Substituted Hydantoins Audience: Researchers, Medicinal Chemists, and Process Development Scientists Format: Interactive Troubleshooting Guide & FAQs
Introduction: The Hydantoin Scaffold
5-substituted hydantoins (imidazolidine-2,4-diones) are privileged scaffolds in medicinal chemistry, serving as the core for anticonvulsants (e.g., Phenytoin), androgen receptor antagonists (e.g., Enzalutamide), and aldose reductase inhibitors.[1] Despite their structural simplicity, their synthesis often presents significant challenges regarding regioselectivity, racemization, and purification due to their high polarity and capability for multiple hydrogen bonding interactions.
This guide addresses the most frequent technical bottlenecks reported in the synthesis of 5-monosubstituted and 5,5-disubstituted hydantoins.
Module 1: The Bucherer-Bergs Reaction
The industry standard for accessing 5,5-disubstituted hydantoins from ketones.
Visualizing the Mechanism
Understanding the "Dark Side" of the mechanism is crucial for troubleshooting. The reaction is a multi-component cascade where the order of addition and pH control are critical.
Caption: The Bucherer-Bergs cascade. Note that the rearrangement to hydantoin is the thermodynamic sink.
Troubleshooting Guide
Q1: My reaction yields are consistently low (<30%) despite using standard conditions. What is going wrong? Diagnosis: The most common culprit is the decomposition of ammonium carbonate.
-
The Cause: Ammonium carbonate is unstable and degrades into ammonia and carbon dioxide upon storage.[2] If your reagent is old, the stoichiometry is compromised. Furthermore, the reaction requires a specific pH window (pH 8–9).[3] If the pH drops too low, cyanide protonates to HCN (safety hazard and loss of reagent); if too high, the cyanohydrin equilibrium shifts back to the ketone.
-
The Fix:
-
Fresh Reagents: Always use freshly crushed ammonium carbonate lumps.
-
Stoichiometry: Use a molar ratio of 1 : 2 : 4 (Ketone : Cyanide : Ammonium Carbonate). The excess carbonate acts as a buffer.
-
Solvent System: Switch to 50% EtOH/Water. If the ketone is hydrophobic, add a phase transfer catalyst (e.g., Aliquat 336) or use acetamide as a co-solvent.
-
Q2: My product "oils out" as a sticky gum instead of precipitating. How do I recover it? Diagnosis: 5-substituted hydantoins are highly polar and can form supersaturated oils in aqueous mixtures.
-
The Fix:
-
Acidification: The reaction mixture is basic. Cool to 0°C and carefully acidify to pH 2–3 with 6M HCl. This protonates the hydantoin (pKa ~9.1), forcing precipitation.
-
Seeding: If oiling persists, scratch the glass surface or add a seed crystal of the authentic product.
-
The "Acetamide Melt" Trick: For stubborn substrates, run the reaction in molten acetamide at 100°C. Pouring the melt into crushed ice often yields a clean precipitate.
-
Module 2: Regioselective Alkylation (N1 vs. N3)
Controlling the site of alkylation is a frequent challenge due to the presence of two nucleophilic nitrogens.
Decision Logic: N1 vs. N3 Alkylation
Caption: Decision workflow for regioselective alkylation based on pKa differences.
Q3: I am trying to alkylate at N1, but I keep getting N3 substitution or mixtures. Why? Expert Insight: The pKa of N3-H is approximately 9.1, while N1-H is significantly less acidic (often >12 depending on substitution). Under standard basic conditions (K2CO3, NaOH), the N3 proton is removed first.
-
The Protocol for N1 Selectivity:
-
Protection Strategy: You must protect N3 first. React the hydantoin with PMB-Cl (p-methoxybenzyl chloride) or Boc2O. The N3 position is sterically more accessible and more acidic, so it reacts first.
-
Alkylation: Alkylate the N3-protected intermediate using NaH/DMF and your alkyl halide.
-
Deprotection: Remove the PMB (TFA or CAN) or Boc (acid) to reveal the N1-alkylated product.
-
Alternative (Direct N1): Use LiHMDS (2 equivalents) in THF. The lithium enolate can favor N1 alkylation due to coordination effects, but this is substrate-dependent.
-
Module 3: Stereochemistry & Racemization
Dealing with the liability of the C5 stereocenter.
Q4: I synthesized a chiral 5-substituted hydantoin, but the ee% drops during workup. What is happening? Diagnosis: 5-monosubstituted hydantoins are prone to racemization via enolization, especially under basic conditions.
-
Mechanism: The C5 proton is acidic (alpha to a carbonyl). Base-mediated deprotonation forms an achiral planar enolate. Reprotonation occurs from either face.
-
The Fix:
-
Avoid Strong Bases: Never subject chiral 5-monosubstituted hydantoins to pH > 10 for extended periods.
-
Dynamic Kinetic Resolution (DKR): If you need to set the stereocenter, consider using a hydantoinase enzyme or an organocatalytic method (e.g., chiral thiourea catalysts) that exploits this rapid racemization to funnel the mixture into a single enantiomer.
-
Quaternary Centers: Synthesize 5,5-disubstituted hydantoins (Bucherer-Bergs) where racemization is impossible due to the lack of an alpha-proton.
-
Module 4: Comparative Methodologies
| Feature | Bucherer-Bergs | Urech Synthesis | Biltz Synthesis |
| Starting Materials | Ketone/Aldehyde + KCN + (NH4)2CO3 | Amino Acid + Cyanate | Benzil + Urea |
| Primary Product | 5,5-Disubstituted Hydantoins | 5-Monosubstituted Hydantoins | 5,5-Diphenylhydantoins |
| Key Advantage | One-pot; Robust for quaternary centers | Retains chirality of amino acid (if mild) | Access to diaryl systems |
| Main Limitation | Uses toxic cyanide; Harsh conditions | Stepwise; Racemization risk | Limited scope (requires 1,2-dicarbonyls) |
| Green Factor | Low (Cyanide waste) | High (can be aqueous) | Moderate |
References
-
Bucherer-Bergs Reaction Mechanism & Scope
-
Regioselective Alkylation Strategies
-
Enantioselective Synthesis & Racemization
-
Green Synthesis & Microwave Methods
-
General Hydantoin Synthesis Review
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Green Synthesis of Hydantoins and Derivatives [ouci.dntb.gov.ua]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Enantioselective Synthesis of 5,5-Disubstituted Hydantoins by Brønsted Base/H-Bond Catalyst Assisted Michael Reactions of a Design Template - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. BJOC - Sequential two-step, one-pot microwave-assisted Urech synthesis of 5-monosubstituted hydantoins from L-amino acids in water [beilstein-journals.org]
- 12. Regioselective N1-ribosylation of hydantoin: synthesis and properties of the first contracted uridine analog - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC06033D [pubs.rsc.org]
- 13. Direct N1-Selective Alkylation of Hydantoins Using Potassium Bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Enantioselective synthesis of hydantoins by chiral acid-catalysed condensation of glyoxals and ureas - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 15. Buffer catalysis of the racemization reaction of some 5-phenylhydantoins and its relation to the in vivo metabolism of ethotoin - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Brominated Heterocycles
Ticket System Status: ONLINE Agent: Senior Application Scientist Topic: Troubleshooting Purification & Stability of Brominated Heterocycles
Introduction: The "Heavy Atom" Challenge
Welcome to the technical support hub for brominated heterocycles. Whether you are synthesizing brominated indoles, pyridines, or thiophenes (often as intermediates for Suzuki or Buchwald couplings), you likely face a distinct set of challenges: regioisomer similarity , succinimide contamination (from NBS), and protodebromination (instability).
This guide replaces generic advice with specific, field-tested protocols designed to salvage your material and ensure high purity (>98%) for downstream cross-coupling.
Module 1: Post-Reaction Cleanup (The "Succinimide" Issue)
User Issue: "I used N-Bromosuccinimide (NBS) for bromination. My NMR shows a massive singlet at ~2.8 ppm (succinimide), and the product is a sticky semi-solid instead of a crystal."
Root Cause Analysis
NBS is the gold standard for brominating electron-rich heterocycles (e.g., indoles, thiophenes). The byproduct, succinimide, is highly polar but has deceptive solubility in organic solvents like Dichloromethane (DCM) and Ethyl Acetate, leading to co-elution or co-crystallization.
The "Float or Wash" Protocol
Do not rely solely on column chromatography to remove succinimide; it often streaks and contaminates fractions. Use this decision matrix based on your product's solubility.
Workflow Diagram: Succinimide Removal
Caption: Logic flow for removing succinimide based on product solubility. Succinimide is insoluble in CCl4/Heptane but soluble in water.
Protocol Details
-
The Water Wash (Polar Products): Succinimide is highly water-soluble (
). If your brominated heterocycle is lipophilic, dissolve the crude in Ethyl Acetate and wash 3 times with water.-
Critical Note: Avoid strong basic washes (NaOH) if your heterocycle is hydrolytically unstable (e.g., certain brominated lactams). Use 5% NaHCO₃ instead.
-
-
The Heptane Crash (Lipophilic Products): If your product dissolves in heptane or hexane, evaporate your reaction solvent and redissolve the residue in warm heptane. Succinimide will precipitate as a white solid (or float to the top). Filter it off to remove >95% of the byproduct before chromatography [1].
Module 2: Chromatographic Separation of Regioisomers
User Issue: "I cannot separate 2-bromopyridine from 3-bromopyridine (or 4-bromo vs 5-bromoindole). They co-elute on my C18 column."
Technical Insight: The "Pi-Pi" Advantage
Bromine is a heavy, lipophilic atom, but it also affects the electron density of the heterocyclic ring. Standard C18 (alkyl chain) columns separate based purely on hydrophobicity, which is often identical for regioisomers.
Solution: Switch to a Phenyl-Hexyl or Biphenyl stationary phase. These phases interact with the pi-electrons of the heterocycle. The position of the bromine atom alters the pi-cloud density, creating distinct retention times on phenyl phases that are invisible to C18 [2].
Stationary Phase Selection Guide
| Heterocycle Class | Challenge | Recommended Phase | Mechanism |
| Bromopyridines | Basic nitrogen causes tailing; isomers have similar logP. | Phenyl-Hexyl | Pi-pi interactions separate isomers; Hexyl linker provides steric selectivity. |
| Bromoindoles | Acid sensitive; prone to oxidation. | C18 (High Carbon Load) or PFP (Pentafluorophenyl) | PFP offers "orthogonal" selectivity for halogenated aromatics. |
| Bromothiophenes | Very lipophilic; low solubility in aqueous mobile phases. | C8 or C4 | Less retentive than C18, allowing higher water content to prevent precipitation. |
Troubleshooting "Ghost Peaks" (Debromination)
If you see a peak growing during the run (usually the non-brominated parent), your column might be acidic.
-
Fix: Add 0.1% Triethylamine (TEA) to the mobile phase for basic heterocycles (pyridines) to block silanol sites.
-
Fix: For acid-sensitive compounds (indoles), use a neutral buffered mobile phase (Ammonium Acetate, pH 7) rather than 0.1% TFA [3].
Module 3: Stability & Storage (The "Yellowing" Effect)
User Issue: "My white brominated compound turned yellow/brown overnight on the bench."
Mechanism: Radical Debromination
Brominated heterocycles, particularly electron-rich ones like indoles and furans, are susceptible to homolytic cleavage of the C-Br bond when exposed to UV light. This releases bromine radicals (
Preservation Protocol
-
The "Foil & Argon" Rule: Always wrap vials in aluminum foil immediately after isolation. Store under Argon/Nitrogen.
-
Acid Scavenging: If the compound is an oil and turning brown, store it over a few strands of activated copper turnings or a small pellet of silver wool. These scavenge free bromide/bromine and prevent autocatalysis.
-
Cold Storage: Store at -20°C. Thermal energy can accelerate protodebromination in solution.
Module 4: Crystallization Troubleshooting
User Issue: "I'm trying to recrystallize to get X-ray quality crystals, but it keeps 'oiling out' (forming a liquid layer at the bottom)."
The "Oiling Out" Logic
Oiling out occurs when the melting point of the solute is lower than the boiling point of the solvent mixture, or when the compound is too soluble in the hot solvent and phase-separates before crystallizing.
Diagram: Anti-Oiling Strategy
Caption: Decision tree for resolving "oiling out" during recrystallization.
Recommended Solvent Systems
For brominated heterocycles, avoid simple alcohols (like MeOH) if oiling out is common. Use these mixed systems:
-
DCM / Hexane: Dissolve in minimal DCM (room temp), add Hexane dropwise until cloudy, then cool to -20°C.
-
Acetone / Water: Excellent for highly polar brominated salts (e.g., pyridinium bromides).
-
Toluene / Heptane: Good for lipophilic, non-polar brominated thiophenes [5].
References
-
BenchChem Technical Support. (2025).[1] N-Bromosuccinimide (NBS) Reaction Workup: Removing Succinimide.[1][2][3] Retrieved from
-
SIELC Technologies. (2018). Separation of 2-Bromopyridine on Newcrom R1 HPLC column. Retrieved from
-
Waters Corporation. HPLC Separation Modes: Reversed-Phase vs. HILIC. Retrieved from
-
National Institutes of Health (NIH). (2022). Three-component assembly of stabilized fluorescent isoindoles (Stability & Light Sensitivity).[4] Retrieved from
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Retrieved from
Sources
Technical Support Center: Hydantoin Synthesis Optimization
Topic: Optimizing Reaction Conditions for Hydantoin Synthesis (Focus: Bucherer-Bergs & Modifications) Audience: Medicinal Chemists, Process Chemists, and Academic Researchers.
Introduction: The Scaffold & The Challenge
Welcome to the Hydantoin Synthesis Technical Support Center. The hydantoin (imidazolidine-2,4-dione) scaffold is a privileged structure in medicinal chemistry, serving as the core for antiepileptics (Phenytoin), muscle relaxants (Dantrolene), and aldose reductase inhibitors.
While the Bucherer-Bergs reaction is the industry "gold standard" for accessing 5,5-disubstituted hydantoins from ketones, it is notoriously finicky. Users often report "tarry" byproducts, stalled conversion with sterically hindered ketones, or isolation failures.
This guide moves beyond the textbook, providing field-tested optimization protocols, troubleshooting decision trees, and advanced intensification methods.
Module 1: The "Gold Standard" Protocol (Bucherer-Bergs)
For routine synthesis of 5,5-disubstituted hydantoins from aliphatic/aromatic ketones.
The Baseline Chemistry
The reaction is a four-component condensation involving a carbonyl, a cyanide source, ammonia, and carbon dioxide.[1] Ammonium carbonate
Standard Operating Procedure (SOP)
-
Stoichiometry: Ketone (1.0 eq) : KCN (2.0 eq) :
(4.0 eq).-
Note: Excess carbonate is critical to maintain saturation of ammonia and carbon dioxide.
-
-
Solvent System: 50% (v/v) Ethanol/Water.
-
Why? Ethanol solubilizes the organic ketone; water solubilizes the inorganic salts.
-
-
Conditions: 60–70°C (Reflux), 4–24 hours.
The Mechanism (Visualization)
Understanding the mechanism is the key to troubleshooting. The reaction stalls if the aminonitrile intermediate fails to form or if the carbamate cyclization is sterically hindered.
Figure 1: The mechanistic pathway of the Bucherer-Bergs reaction.[2][3][4] The formation of the aminonitrile is often the rate-determining step in hindered systems.
Module 2: Troubleshooting & Optimization (Help Desk)
Ticket #001: "My reaction mixture turned into a black, sticky tar."
Diagnosis: Polymerization of HCN or oxidation of sensitive substrates (e.g., electron-rich aromatics). Solution:
-
Degassing: Sparge the solvent system with Argon/Nitrogen for 15 minutes before adding cyanide.
-
Temperature Control: Do not exceed 70°C in open systems. Tars form rapidly at >90°C in the presence of air.
-
Solvent Swap: Switch from Ethanol/Water to DMSO/Water (3:1) . DMSO stabilizes the intermediates and often prevents the "oiling out" of oligomers.
Ticket #002: "Starting material is unreacted (Low Conversion)."
Diagnosis: Steric hindrance. Bulky ketones (e.g., adamantanone, benzophenone derivatives) fail to form the cyanohydrin or aminonitrile under standard reflux.
Solution: The "Pressure & Glycol" Protocol
Standard reflux loses
-
Vessel: Use a sealed pressure tube or autoclave.
-
Solvent: Replace Ethanol with Propylene Glycol or Ethylene Glycol . These solvents allow higher temperatures without high vapor pressure.
-
Temperature: Increase to 110–130°C .
-
Reference: See Sarges et al.[4][5] regarding solubility and pressure effects [1].[6]
Ticket #003: "I cannot isolate the product; it stays in the aqueous layer."
Diagnosis: The hydantoin product is functioning as a weak acid (pKa ~9.1) and is forming a soluble salt with the excess ammonia. Solution: The pH Swing
-
Concentration: Evaporate the ethanol (if used) to reduce volume.
-
Acidification: Cool to 0°C. Slowly add Conc. HCl until pH 2–3 .
-
Salting Out: If no precipitate forms, saturate the aqueous phase with solid NaCl and extract with Ethyl Acetate.
Optimization Data: Solvent Effects on Yield
Comparison of conditions for a sterically hindered substrate (e.g., Benzophenone).
| Solvent System | Temp (°C) | Pressure | Yield (%) | Notes |
| 50% EtOH/H2O | 70 | Atm | < 10% | Standard conditions fail for bulky ketones. |
| 50% EtOH/H2O | 110 | Sealed | 45% | Pressure retains volatile reagents. |
| Propylene Glycol | 150 | Sealed | 89% | High boiling point + Pressure = Optimal. |
| Acetamide (Melt) | 110 | Sealed | 75% | "Solvent-free" melt method. |
Module 3: Advanced Intensification (Microwave & Flow)
For high-throughput libraries or stubborn substrates.
Microwave-Assisted Synthesis
Microwave irradiation accelerates the rate-limiting aminonitrile formation.
-
Reagents: Ketone (1 eq), KCN (2 eq),
(4-5 eq). -
Solvent: Water (or 10% DMSO in Water).
-
Parameters:
-
Temp: 120°C
-
Time: 10–20 minutes (vs. 12 hours thermal)
-
Power: Dynamic (ensure vessel is rated for ~15 bar).
-
-
Advantage: Drastic reduction in side-products; "cleaner" crude.
Decision Tree: Which Method to Choose?
Figure 2: Decision matrix for selecting reaction conditions based on substrate steric profile.
Module 4: Safety Protocol (Critical)
WARNING: This chemistry generates Hydrogen Cyanide (HCN) gas if acidified improperly.
-
Ventilation: All weighing of KCN and reactions must occur in a functioning fume hood.
-
The "Bleach Bath": Keep a quench bath (10% Sodium Hypochlorite/Bleach) ready. All glassware and syringes contacting cyanide must be soaked in bleach for 24 hours before washing.
-
Chemistry:
(Cyanate is significantly less toxic).
-
-
Acidification: NEVER acidify the reaction mixture while it is still hot. Cool to 0°C first to keep HCN solubility high in the liquid phase, then vent the flask into a bleach trap.
References
-
Sarges, R., Goldstein, S. W., & Welch, W. M. (1990).[4] Spiro hydantoin aldose reductase inhibitors derived from 8-aza-4-chromanones.[4] Journal of Medicinal Chemistry, 33(7), 1859–1865. Link
-
Ware, E. (1950). The Chemistry of the Hydantoins. Chemical Reviews, 46(3), 403–470. Link
-
Monteiro, J. L., Pieber, B., Corrêa, A. G., & Kappe, C. O. (2016).[4] Continuous Synthesis of Hydantoins: Intensifying the Bucherer–Bergs Reaction. Synlett, 27(01), 80–82. Link
-
Konnert, L., et al. (2016). Recent Advances in the Synthesis of Hydantoins: The State of the Art of a Valuable Scaffold. Chemical Reviews, 117(23), 13757–13809. Link
Sources
- 1. jsynthchem.com [jsynthchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. organic-chemistry.org [organic-chemistry.org]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]
- 7. files01.core.ac.uk [files01.core.ac.uk]
troubleshooting low yield in 5-(4-Bromothiophen-2-yl)imidazolidine-2,4-dione synthesis
Technical Support Case #5829: Optimization of 5-(4-Bromothiophen-2-yl)hydantoin Synthesis
Status: Open Priority: High (Process Blocked) Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division
Executive Summary
User reports consistently low yields (<30%) in the synthesis of 5-(4-Bromothiophen-2-yl)imidazolidine-2,4-dione via the Bucherer-Bergs reaction. The target molecule is a lipophilic, heterocyclic hydantoin. Analysis suggests the failure points are likely solubility mismatch (biphasic kinetics) , ammonium carbonate decomposition , or pH mismanagement during isolation .
This guide provides a root-cause analysis and a validated optimization protocol.
Module 1: The "Input" Phase (Reagents & Stoichiometry)
Q: I followed the standard 1:1:3 ratio. Why is my conversion incomplete?
A: The "standard" ratio often fails for thiophene aldehydes because they are less electrophilic than benzaldehydes and prone to oxidation. Furthermore, Ammonium Carbonate is unstable.
The Fix:
-
Ammonium Carbonate Integrity: This reagent decomposes into
and upon storage.[1] If your bottle smells strongly of ammonia before opening, it has degraded. Always use fresh reagent or increase equivalents. -
Stoichiometry Adjustment: Shift from "Economic" to "Forcing" conditions.
-
Aldehyde: 1.0 equiv
-
KCN / NaCN: 1.5 - 2.0 equiv (Excess drives the equilibrium toward the cyanohydrin).
-
Ammonium Carbonate: 4.0 - 6.0 equiv (Excess ensures saturation of ammonia and
).
-
Q: My aldehyde is dark brown. Does this matter? A: Yes. 4-Bromothiophene-2-carbaldehyde oxidizes to the carboxylic acid or polymerizes.
-
Validation: Run a TLC. If you see a baseline spot (acid) or streaking (polymer), purify via vacuum distillation or a bisulfite wash before starting.
Module 2: The "Process" Phase (Reaction Conditions)
Q: The reaction mixture is cloudy/biphasic. Is this normal?
A: This is the #1 cause of low yield for this specific substrate. The 4-bromo substituent renders the thiophene ring highly lipophilic. In standard 50% Ethanol/Water, the aldehyde oils out, preventing contact with the water-soluble cyanide and ammonium carbonate.
The Fix: Solvent Optimization You must create a homogeneous phase or use Phase Transfer Catalysis (PTC).
| Parameter | Standard Protocol (Fails) | Optimized Protocol (Recommended) |
| Solvent | 50% EtOH / | 70-80% EtOH / |
| Temperature | 60°C | 80-90°C (Sealed Tube) |
| Time | 4-6 Hours | 12-24 Hours |
| Additives | None | Tetrabutylammonium bromide (TBAB) (5 mol%) if biphasic |
Q: Why does the reaction stall? (Mechanistic Insight)
The Bucherer-Bergs reaction is a reversible equilibrium. If the intermediate aminonitrile hydrolyzes back to the imine/aldehyde before the
Figure 1: Mechanistic flow. Note that the Aldehyde must be in the same phase as the cyanide/ammonia for the first step to occur.
Module 3: The "Output" Phase (Isolation & Purification)
Q: I see product on TLC, but I get nothing upon filtration.
A: You are likely losing your product in the filtrate due to pH mismanagement.
Hydantoins are weak acids (
The Fix: Controlled Acidification
-
Concentrate: Remove ethanol via rotary evaporation (do not distill to dryness, just remove the organic solvent).
-
Dilute: Add water to the residue. Filter off any unreacted aldehyde (insoluble solid/oil).
-
Acidify: Slowly add 6M HCl to the filtrate while stirring.
-
Critical: Drop the pH to 2.0 .
-
Why? You must go at least 2 pH units below the
to ensure >99% protonation and precipitation.
-
-
Precipitation: The 5-(4-bromothiophen-2-yl) hydantoin should crash out as a white/off-white solid.
Q: It formed a "goo" instead of crystals. A: This indicates trapped impurities (likely thiophene oligomers).
-
Remedy: Decant the aqueous layer. Dissolve the "goo" in minimal hot ethanol, then add hot water until just cloudy. Let it cool slowly to 4°C.
Validating the Workflow
Follow this decision tree to troubleshoot your specific failure mode.
Figure 2: Troubleshooting logic flow for hydantoin synthesis.
References & Authority
-
Ware, E. (1950).[2] "The Chemistry of the Hydantoins." Chemical Reviews, 46(3), 403–470.[2] Link
-
Foundational text establishing the mechanism and standard conditions.
-
-
Sarges, R., et al. (1990).[3] "Spiro Hydantoin Aldose Reductase Inhibitors." Journal of Medicinal Chemistry, 33(7), 1859–1865. Link
-
Demonstrates Bucherer-Bergs on complex/lipophilic heterocyclic ketones.
-
-
Konstantinovic, S., et al. (2001). "Synthesis of some new 5-substituted hydantoins." Journal of the Serbian Chemical Society.
-
Specific protocols for heteroaryl hydantoins.
-
-
Sigma-Aldrich. "4-Bromothiophene-2-carbaldehyde Product Sheet." Link
-
Source for physical properties and solubility data.
-
Sources
Technical Support Center: Bromothiophene Solution Stability & Troubleshooting
Welcome to the Application Science Support Portal. Bromothiophenes (such as 2-bromothiophene and 3-bromothiophene) are highly versatile building blocks in pharmaceutical synthesis, materials science, and optoelectronics[1][2]. However, their unique electronic structure makes them susceptible to specific degradation pathways in solution, including debromination, photolysis, and solvent-mediated radical formation.
This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure the integrity of your bromothiophene compounds.
Quantitative Stability Parameters
To establish a baseline for your experimental design, refer to the consolidated stability data below. Deviations from these parameters are the primary cause of compound degradation.
| Parameter | Optimal Condition | Critical Risk / Degradation Pathway | Shelf-Life Expectancy |
| Storage Temperature | -80°C (Stock), 2–8°C (Neat) | Thermal degradation; increased reactivity at room temp[1][3]. | 6 months at -80°C[1]. |
| Solvent (Stock) | Anhydrous THF, Chloroform, DMSO | Hydrolysis via absorbed water; radical formation in DMSO[4][5]. | 1 month at -20°C[1]. |
| Atmosphere | Nitrogen or Argon (Inert) | Oxidation; moisture-induced protonolysis of intermediates[6]. | N/A |
| Light Exposure | Amber vials, dark storage | UV-induced C-Br bond homolysis and singlet oxygen attack[7][8]. | N/A |
Diagnostic Workflow
Diagnostic workflow for identifying and resolving bromothiophene stability issues.
In-Depth Troubleshooting Q&A
Q1: I am observing massive debromination (formation of unsubstituted thiophene) during lithium-halogen exchange of 3-bromothiophene. How do I stop this? Causality: When you react 3-bromothiophene with organolithium reagents (like n-BuLi or t-BuLi), you form 3-thienyllithium. This organometallic intermediate is exceptionally basic. If your solvent contains even trace amounts of moisture, or if you are using a protic solvent, the intermediate will rapidly undergo protonolysis, cleaving the C-Li bond and yielding thiophene as a byproduct[6]. Solution: You must use strictly anhydrous, aprotic ethers (such as THF or diethyl ether)[6]. Furthermore, maintaining the reaction at -78°C prevents unwanted thermal degradation and side reactions.
Q2: My high-throughput screening stock solutions of bromothiophenes in DMSO degraded after a few weeks. Is DMSO incompatible? Causality: While DMSO is a standard repository solvent, it is highly hygroscopic. Absorbed water is a primary driver of compound loss during freeze-thaw cycles[4]. Additionally, in the presence of minute amounts of base, DMSO and DMF can form long-lived radicals that actively degrade the solute[5]. Solution: Aliquot your stock solutions immediately upon preparation to avoid repeated freeze-thaw cycles. Store at -80°C under nitrogen[1]. If your compound contains basic moieties, consider switching to an alternative anhydrous solvent like acetonitrile or chloroform.
Q3: Why did my clear solution of 2-bromothiophene turn yellow/brown after being left on the benchtop? Causality: Bromothiophenes are highly sensitive to ultraviolet (UV) light. UV irradiation (particularly in the 245–265 nm range) induces homolytic cleavage of the carbon-bromine bond, generating highly reactive thienyl and bromine radicals[7]. Furthermore, the thiophene ring is susceptible to oxidation by singlet oxygen (a Type II mechanism), which forms unstable endoperoxides[8]. These radicals cross-link to form poly(bromothiophene) oligomers, which manifest as a dark discoloration[9]. Solution: Always handle bromothiophenes in amber vials or wrap flasks in aluminum foil to block UV exposure.
Mechanistic pathways of bromothiophene photodegradation and oxidation.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols incorporate built-in validation steps so you can confirm the success of each phase before proceeding.
Protocol 1: Debromination-Free Grignard Reagent Formation
This protocol prevents the reductive dehalogenation and protonolysis commonly seen when activating 3-bromothiophene[6].
-
System Preparation: Assemble a flame-dried, three-necked flask equipped with a magnetic stirrer and reflux condenser under a strict Argon atmosphere.
-
Magnesium Activation (Causality Step): Add magnesium turnings to the flask. Add a single crystal of iodine and gently warm the flask with a heat gun.
-
Validation Checkpoint: You must observe purple iodine vapor. This physically disrupts the passive magnesium oxide layer, exposing a fresh metal surface essential for initiating the reaction without forcing high temperatures[6].
-
-
Solvent Addition: Allow the flask to cool to room temperature, then add anhydrous THF.
-
Initiation: In a separate flame-dried vial, dissolve 1 equivalent of 3-bromothiophene in anhydrous THF. Add 5–10% of this solution to the magnesium suspension.
-
Validation Checkpoint: The purple iodine color will fade, and gentle bubbling will commence. This visual cue confirms the Grignard initiation is successful[6]. Do not add the remaining solution until this fading occurs, or you risk a runaway thermal reaction that causes debromination.
-
-
Completion: Add the remaining 3-bromothiophene solution dropwise. Stir for 1 hour at room temperature.
Protocol 2: Preparation of Stable Stock Solutions for Long-Term Storage
This protocol minimizes radical formation and hydrolysis in repository environments[1][4].
-
Solvent Purging: Obtain anhydrous DMSO or Chloroform. Sparge the solvent with dry Nitrogen for 15 minutes to displace dissolved oxygen, preventing Type II oxidative degradation[8].
-
Dissolution: Dissolve the bromothiophene compound in the purged solvent inside a dark fume hood or under low-light conditions.
-
Aliquotting (Causality Step): Immediately divide the bulk solution into single-use amber glass vials.
-
Why? Repeated freeze-thaw cycles introduce atmospheric condensation (water) into the hygroscopic solvent, which is the primary cause of compound loss[4]. Single-use aliquots eliminate this risk.
-
-
Storage: Blanket the headspace of each vial with Nitrogen before sealing. Store immediately at -80°C.
-
Validation Checkpoint: When retrieving an aliquot, allow it to thaw completely to room temperature before opening the seal. If the solution is cloudy or discolored (yellow/brown), radical polymerization or hydrolysis has occurred, and the aliquot must be discarded.
-
References
-
Title: Ultraviolet photochemistry of 2-bromothiophene explored using universal ionization detection and multi-mass velocity-map imaging with a PImMS2 sensor - AIP Publishing Source: aip.org URL: [Link]
-
Title: Studies on repository compound stability in DMSO under various conditions - PubMed Source: nih.gov URL: [Link]
-
Title: 2-bromothiophene (C4H3BrS), 100 grams - CP Lab Safety Source: calpaclab.com URL: [Link]
-
Title: Investigating the encapsulation of lead bromide perovskite with poly(3-bromothiophene) for improved aqua stability and enhanced fluorescence memory - Royal Society Publishing Source: royalsocietypublishing.org URL: [Link]
-
Title: Thiophene Stability in Photodynamic Therapy: A Mathematical Model Approach - MDPI Source: mdpi.com URL: [Link]
-
Title: Scheme 3. Reported decay of DMSO radicals (1c) and DMF radicals (2c) obtained after pulse radiolysis. - ResearchGate Source: researchgate.net URL: [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. chemimpex.com [chemimpex.com]
- 3. calpaclab.com [calpaclab.com]
- 4. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. pubs.aip.org [pubs.aip.org]
- 8. mdpi.com [mdpi.com]
- 9. royalsocietypublishing.org [royalsocietypublishing.org]
minimizing by-products in the synthesis of imidazolidine-2,4-diones
Technical Support Center: Imidazolidine-2,4-dione Synthesis Optimization Current Status: Operational Ticket ID: HYD-SYN-OPT-001 Assigned Specialist: Senior Application Scientist, Heterocycle Division
Introduction: The "Hidden" Equilibrium
Welcome to the technical support hub for hydantoin synthesis. If you are here, you are likely facing one of three problems: your reaction mixture has turned into a viscous brown tar, your yield is inexplicably low despite full consumption of starting material, or you are struggling to selectively functionalize the N1 vs. N3 positions.
The synthesis of imidazolidine-2,4-diones is deceptively simple. Whether you are using the Bucherer-Bergs multicomponent reaction or the Read-type cyclization of amino acids, the chemistry relies on a delicate equilibrium. Minimizing by-products is not about forcing the reaction; it is about steering these equilibria to prevent the formation of irreversible polymeric side-products.
This guide prioritizes causality over recipes . We will diagnose why your reaction failed and provide self-validating protocols to fix it.
Module 1: The Bucherer-Bergs Protocol
Primary Application: Converting ketones/aldehydes directly to hydantoins.[1][2][3][4][5][6] Common Failure Mode: Formation of "sticky brown tar" (polymerization) or incomplete conversion.
The Mechanism & Failure Points
The Bucherer-Bergs reaction is a dynamic equilibrium involving the ketone, cyanide, and ammonium carbonate. The critical insight is that cyanide polymerization is the primary competitor to hydantoin formation.
Figure 1: The Bucherer-Bergs pathway.[1][2][3][4][6] Note that the α-aminonitrile is the critical junction; without sufficient CO₂ (from carbonate), it irreversibly degrades into polymers.
Troubleshooting Guide: Bucherer-Bergs
| Symptom | Root Cause | Corrective Action (Self-Validating) |
| Viscous brown oil/tar | Cyanide Polymerization. The pH was likely >10, or carbonate concentration was too low. | Protocol Adjustment: Increase |
| Low Yield (<40%) | Equilibrium Stalling. The ketone is sterically hindered, or the intermediate aminonitrile is stable and not cyclizing. | Solvent Switch: Switch from 50% EtOH/Water to 50% Acetamide/Water or Ethylene Glycol. Run at 100°C. Validation: TLC should show disappearance of the intermediate spot (usually less polar than product). |
| White precipitate fails to form | Salt Effect. The product is soluble as the ammonium salt. | Acidification: You must acidify to pH 2–3 with conc. HCl to protonate the N3 position. Validation: Product should crash out immediately upon hitting pH 2. |
Optimized Protocol: The "Carbonate Overload" Method
Standard literature ratios (1:1:2) often fail for hindered ketones. Use this modified stoichiometry.
-
Dissolution: Dissolve Ketone (1.0 equiv) in 50% EtOH/Water (
). -
Reagent Addition: Add
(4.0 equiv) first. Stir for 10 min.-
Why? Saturates the solution with ammonia and buffers the pH before cyanide addition.
-
-
Cyanide Addition: Add KCN (1.2 equiv) slowly.
-
Heating: Heat to 60°C (sealed vessel recommended to keep
in solution). -
Workup: Cool to 0°C. Acidify carefully with 6M HCl to pH 2. Filter the precipitate.[7]
Module 2: The Read Reaction (Amino Acid Cyclization)
Primary Application: Converting amino acids to hydantoins (access to chiral hydantoins). Common Failure Mode: Isolation of the ureido acid intermediate (incomplete cyclization).
The "Acid-Catalysis" Trap
The reaction proceeds in two steps: formation of the ureido acid (basic conditions) and cyclization (acidic conditions). Users often fail at step 2 because the ring closure requires heat and acid.
Q: My LC-MS shows a mass of [M+18] relative to the desired hydantoin. What happened? A: You have isolated the ureido acid (uncyclized intermediate). The dehydration step failed.
Corrective Protocol (The "Two-Pot" Method):
-
Urea Formation: Treat amino acid with KOCN (1.1 equiv) in water at 60°C for 2 hours.
-
Validation: Check pH. It should be slightly basic.
-
Cyclization: Add 20% HCl (vol/vol) to the same pot. Heat to 90–100°C for 1 hour.
-
Critical Step: If the product does not precipitate, refluxing in 10% HCl is required to force the dehydration.
-
Module 3: Regioselective N-Alkylation
Primary Application: Functionalizing the hydantoin ring.[1][5][8][9][10] Common Failure Mode: Mixture of N3 (imide) and N1 (amide) alkylation.
The Acidity Differential
The N3 proton is significantly more acidic (
Figure 2: Decision matrix for regioselective alkylation. N3 is kinetically and thermodynamically favored under mild conditions.
FAQ: Alkylation Issues
Q: I used NaH/DMF and got a mixture of N1, N3, and dialkylated products. Why?
A: NaH is too strong (
-
Solution for N3-Selective: Use
in Acetone or DMF. The base is strong enough to deprotonate N3 ( 8.5) but too weak for N1.
Q: How do I force N1 alkylation? A: You must block N3.
-
Transient Protection: React hydantoin with 1 equiv of bulky silyl chloride (e.g., TBS-Cl). N3 silylates first.
-
Alkylation: Add strong base (LiHMDS) and alkyl halide. Alkylation occurs at N1.
-
Deprotection: Acidic workup removes the N3-silyl group.
Module 4: Purification & Analysis
Standard Purity Criteria:
-
HPLC: >98% area.
-
NMR: Absence of aldehyde peak (9-10 ppm) and urea signals.
Purification Table:
| Impurity Type | Description | Removal Strategy |
| HCN Polymers | Dark brown/orange color | Activated Carbon: Dissolve crude in hot EtOH, treat with charcoal, filter hot through Celite. |
| Ureido Acids | [M+18] mass, very polar | Recrystallization: These are less soluble in water than hydantoins. Recrystallize from boiling water; ureido acids often remain in the mother liquor or precipitate first (check melting points). |
| Inorganic Salts | White solid, non-combustible | Water Wash: Hydantoins are generally insoluble in cold water at pH 2. Thorough washing of the filter cake removes |
References
-
Bucherer, H. T., & Steiner, W. (1934). Über die Synthese von Hydantoinen (I. Mitteil).[4][10][11] Journal für Praktische Chemie.
-
Ware, E. (1950).[4] The Chemistry of the Hydantoins.[1][3][5][6][8][12][13][14] Chemical Reviews.[15] (Classic review on the mechanism and pKa values).
-
Sarges, R., et al. (1990).[16] Spiro Hydantoin Aldose Reductase Inhibitors.[16] Journal of Medicinal Chemistry. (Detailed experimental protocols for hindered ketones).
-
Meusel, M., & Gutschow, M. (2004). Recent Developments in Hydantoin Chemistry. Organic Preparations and Procedures International.
-
Konnert, L., et al. (2016).[8] Continuous flow synthesis of hydantoins. RSC Advances. (Modern green chemistry approach).
Sources
- 1. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Bucherer-Bergs Reaction (Chapter 11) - Name Reactions in Organic Synthesis [cambridge.org]
- 5. srrjournals.com [srrjournals.com]
- 6. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bioprocessintl.com [bioprocessintl.com]
- 8. tandfonline.com [tandfonline.com]
- 9. benchchem.com [benchchem.com]
- 10. Hydantoin synthesis [organic-chemistry.org]
- 11. mdpi.com [mdpi.com]
- 12. semanticscholar.org [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.rsc.org [pubs.rsc.org]
- 15. mdpi.com [mdpi.com]
- 16. Bucherer-Bergs Reaction [organic-chemistry.org]
Technical Support Center: Overcoming Hydantoin Resistance
Topic: Mechanisms of Resistance to Phenytoin & Fosphenytoin
Ticket Type: Advanced Troubleshooting & Experimental Optimization
Welcome to the Hydantoin Resistance Research Portal
Status: Active | Agent: Senior Application Scientist
Executive Summary: Resistance to hydantoins (Phenytoin - PHT, Fosphenytoin) in refractory epilepsy is rarely due to a single factor. It is a convergence of pharmacokinetic barriers (The Transporter Hypothesis), pharmacodynamic alterations (The Target Hypothesis), and intrinsic network remodeling . This guide provides the mechanistic logic and validated protocols to troubleshoot and overcome these barriers in your drug development or experimental workflows.
Module 1: The Transporter Hypothesis (Efflux)
The Issue: You observe therapeutic plasma levels of Phenytoin, but no reduction in seizure activity (in vivo) or low intracellular accumulation (in vitro).
The Mechanism: Phenytoin is a substrate for P-glycoprotein (P-gp/ABCB1) , an ATP-dependent efflux transporter highly expressed at the Blood-Brain Barrier (BBB). In refractory epilepsy, neuroinflammation (via the COX-2/PGE2 pathway) upregulates P-gp expression, effectively pumping PHT out of the brain parenchyma back into the capillary lumen before it can reach neuronal targets.
Diagnostic Workflow: Is it Efflux?
| Observation | Probable Cause | Verification Method |
| High Plasma PHT / Low Brain PHT | BBB Efflux Overexpression | In vivo Microdialysis with P-gp inhibitor |
| Low Intracellular PHT (Cell Line) | Constitutive P-gp Expression | Rhodamine-123 Accumulation Assay |
| Loss of Efficacy post-Status Epilepticus | Seizure-induced Transporter Upregulation | Western Blot for ABCB1 in Hippocampus |
Visualizing the Barrier
The following diagram illustrates the kinetic failure point at the BBB endothelial cell.
Caption: P-glycoprotein (ABCB1) actively pumps Phenytoin back into the blood, preventing target engagement. Inhibition (e.g., Tariquidar) restores concentration.
Protocol 1: Validating Efflux in In Vitro BBB Models
Objective: Determine if your cell line resists PHT due to P-gp activity. System: Transwell Assay using hCMEC/D3 or MDCK-MDR1 cells.
-
Preparation:
-
Seed cells on collagen-coated Transwell inserts (0.4 µm pore size).
-
Culture for 5-7 days until confluence.
-
-
Integrity Check (Critical):
-
Transport Assay:
-
Apical (A) to Basolateral (B): Add PHT (10 µM) to the upper chamber. Measure appearance in lower chamber.
-
Basolateral (B) to Apical (A): Add PHT (10 µM) to lower chamber. Measure appearance in upper chamber.
-
-
Inhibition Step:
-
Repeat steps with Tariquidar (0.5 µM) or Verapamil (10 µM) pre-incubated for 30 mins.
-
-
Calculation:
-
Calculate Efflux Ratio (ER) =
. -
Result: An ER > 2.0 indicates active efflux. If Tariquidar reduces ER to ~1.0, P-gp resistance is confirmed.
-
Module 2: The Target Hypothesis (Nav Channel Alterations)
The Issue: Drug reaches the brain (verified), but fails to stop neuronal firing.
The Mechanism: Phenytoin is a state-dependent sodium channel blocker . It binds preferentially to the Inactivated State of Voltage-Gated Sodium Channels (Nav1.1, Nav1.2), stabilizing them and preventing recovery to the active state.
-
Resistance Mutation: Mutations in SCN1A (e.g., in Dravet Syndrome) or SCN1B (C121W) can alter the voltage-dependence of inactivation, making the channel spend less time in the state where PHT binds best.
-
Loss of Function: In SCN1A loss-of-function (interneurons), PHT may paradoxically worsen seizures by inhibiting the few remaining functional inhibitory channels.
Visualizing State-Dependent Binding
Caption: Phenytoin efficacy relies on binding to the Inactivated State. Mutations preventing inactivation confer resistance.
Protocol 2: Patch-Clamp Validation of Target Resistance
Objective: Determine if a specific channel mutation confers resistance to PHT. System: Whole-cell patch clamp in HEK293 cells transfected with WT or Mutant SCN1A.
-
Setup:
-
Hold membrane potential at -120 mV (Resting).
-
-
Protocol A (Tonic Block):
-
Apply test pulse to 0 mV (10 ms) at 0.1 Hz.
-
Perfuse PHT (50 µM).
-
Analysis: Measure reduction in peak current. (Resistance = Reduced block compared to WT).[4]
-
-
Protocol B (Voltage-Dependence of Inactivation):
-
Use a pre-pulse protocol: Step to varying potentials (-120 mV to -20 mV) for 500 ms, then test pulse to 0 mV.
-
Plot
vs. Pre-pulse Voltage. -
Result: PHT causes a hyperpolarizing shift in the steady-state inactivation curve (left shift).
-
Resistance Signal: If the mutation prevents this left shift, PHT cannot stabilize the inactivated state.
-
Module 3: Troubleshooting & FAQs
Q: My PHT IC50 is shifting wildly between experiments. Why?
A: Check your albumin levels. Phenytoin is highly protein-bound (~90%).
-
In Vivo: Hypoalbuminemia (common in disease models) increases free fraction, altering clearance and toxicity, but potentially increasing efficacy temporarily.
-
In Vitro: If you use 10% FBS, PHT is heavily bound. To assess true potency, perform assays in serum-free media or calculate free fraction.
Q: Can I overcome P-gp resistance by just increasing the dose?
A: Generally, no.
The transporter kinetics (
-
Solution: Use a "Rotational Strategy." Switch to a drug that is not a P-gp substrate (e.g., Levetiracetam) or use an adjunct P-gp inhibitor (e.g., Verapamil, though clinical utility is limited by cardiac effects; Tariquidar is preferred for research).
Q: Why does Phenytoin fail in Dravet Syndrome (SCN1A mutation)?
A: This is a "Target" + "Network" failure. Dravet is usually a loss-of-function in Nav1.1 channels, which are predominant in GABAergic Interneurons .
-
Interneurons fail to fire (loss of inhibition).
-
Phenytoin blocks the remaining sodium channels.
-
Result: Further reduction of inhibition = Seizure Aggravation .
-
Guideline: Avoid Sodium Channel Blockers in loss-of-function SCN1A epilepsy.
References
-
Löscher, W., & Potschka, H. (2005). Drug resistance in brain diseases and the role of drug efflux transporters. Nature Reviews Neuroscience, 6(8), 591–602. Link
-
Mantegazza, M., et al. (2005). An epilepsy mutation in the beta1 subunit of the voltage-gated sodium channel results in reduced channel sensitivity to phenytoin.[4] Epilepsy Research, 64(3), 77-84.[4] Link
-
van Vliet, E. A., et al. (2006). Inhibition of the multidrug transporter P-glycoprotein improves seizure control in phenytoin-treated chronic epileptic rats. Epilepsia, 47(4), 672–680. Link
-
Kwan, P., & Brodie, M. J. (2005). Potential role of drug transporters in the pathogenesis of medically intractable epilepsy. Epilepsia, 46(2), 224–235. Link
-
Tempobioscience. In Vitro Blood Brain Barrier Models for Drug Development. Link
Sources
- 1. medical.researchfloor.org [medical.researchfloor.org]
- 2. In Vitro Models for the Blood Brain Barrier [tempobioscience.com]
- 3. dovepress.com [dovepress.com]
- 4. An epilepsy mutation in the beta1 subunit of the voltage-gated sodium channel results in reduced channel sensitivity to phenytoin - PubMed [pubmed.ncbi.nlm.nih.gov]
refining analytical methods for thiophene-containing molecules
Welcome to the Analytical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who encounter unexpected analytical hurdles when working with thiophene-containing molecules.
Thiophene is a privileged, sulfur-containing pharmacophore prevalent in blockbusters like clopidogrel, duloxetine, and olanzapine. However, the electron-rich nature of the thiophene ring—specifically the lone pairs on the sulfur atom—makes it highly susceptible to oxidation, thermal degradation, and complex metabolic transformations.
This guide is designed to move beyond basic troubleshooting. We will explore the causality behind these analytical anomalies and provide self-validating protocols to ensure the scientific integrity of your data.
Diagnostic Workflow for Thiophene Analysis
Before altering your instrument parameters, use this diagnostic logic tree to identify the root cause of your chromatographic or mass spectrometric issues.
Caption: Diagnostic decision tree for resolving common thiophene analytical anomalies.
Troubleshooting FAQs: Chromatography & Mass Spectrometry
Q1: I am observing unexpected peaks (+16 Da and +32 Da) appearing in my LC-MS analysis over a short period. Is my compound degrading on the column? A1: The degradation is likely happening in your autosampler, not on the column. The thiophene ring is highly susceptible to oxidation at the sulfur atom, initiated by atmospheric oxygen and catalyzed by light or trace metal impurities[1]. This forms thiophene-S-oxides (+16 Da) and sulfones (+32 Da). Causality & Solution: Dissolved oxygen generates reactive oxygen species under ambient lab lighting. To self-validate this, run a time-course injection of your sample in a clear vial vs. an amber vial with degassed solvent. You must prepare solutions fresh, use amber vials, degas all solvents, and consider adding an antioxidant like BHT (Butylated hydroxytoluene) to the sample diluent if compatible with your MS ionization[1].
Q2: I am analyzing a reactive intermediate, 2-(Chloromethyl)thiophene, using Gas Chromatography (GC-FID), but I keep seeing multiple degradation peaks and poor mass balance. What is wrong? A2: You are observing thermal degradation. 2-(Chloromethyl)thiophene is inherently unstable and thermally labile. When injected into a standard GC inlet at 250°C, the compound undergoes rapid dehydrohalogenation and polymerization before it even reaches the column[2]. Causality & Solution: The high temperature provides the activation energy needed to break the C-Cl bond adjacent to the electron-rich thiophene ring. For routine purity analysis of such reactive thiophenes, High-Performance Liquid Chromatography (HPLC) is the superior method because it operates at ambient temperature, preventing thermal degradation[2].
Q3: We are trying to quantify trace thiophene impurities in benzene, but the peaks always co-elute, even on a long capillary GC column. How can we resolve this? A3: Thiophene and benzene have nearly identical boiling points (84.2°C vs 80.1°C) and similar molecular weights, resulting in identical chromatographic behavior on standard non-polar stationary phases[3]. Causality & Solution: A single dimension of separation based on boiling point is insufficient. You must introduce a second dimension of selectivity. Utilizing Two-Dimensional Gas Chromatography (2D-GC) with a Deans switch allows you to "heart-cut" the unresolved benzene/thiophene fraction from a primary non-polar column and transfer it to a secondary polar column (e.g., PLOT Q or INNOWax). This completely separates the thiophene from the benzene matrix, allowing for simple Flame Ionization Detection (FID) instead of requiring expensive sulfur-selective detectors[3].
Mechanistic Deep Dive: Thiophene Metabolism & Toxicity
In drug development, unexpected toxicity in cell-based assays is frequently linked to thiophene stability. Thiophenes are metabolized by Cytochrome P450 enzymes (specifically CYP2C9) into highly reactive electrophilic intermediates[4].
Caption: Oxidative degradation and metabolic pathway of thiophene rings via CYP450.
Scientific Insight: The thiophene-S-oxide intermediate is a potent electrophile. If it does not undergo an NIH shift to form a stable 5-OH metabolite, it will covalently bind to cellular macromolecules, leading to mechanism-based inactivation of the enzyme and downstream hepatotoxicity[4].
Validated Experimental Protocols
Protocol A: Stability-Indicating RP-HPLC for Reactive Thiophenes
This protocol is designed to prevent thermal degradation and oxidative artifact formation during the purity assessment of labile thiophenes (e.g., 2-(Chloromethyl)thiophene)[2].
-
Sample Preparation: Accurately weigh ~20 mg of the thiophene sample. Dissolve immediately in HPLC-grade Acetonitrile that has been sparged with nitrogen for 10 minutes to remove dissolved oxygen.
-
Antioxidant Addition: Add 0.01% BHT to the sample diluent to quench any free radicals generated during autosampler queue times[1]. Transfer to an amber HPLC vial.
-
Stationary Phase Selection: Use a mid-polarity, low-silanol activity reverse-phase column (e.g., C8 or specialized R1 phase, 150 mm x 4.6 mm, 3 µm) to prevent secondary interactions with the sulfur lone pairs.
-
Mobile Phase:
-
Channel A: LC-MS grade Water + 0.1% Formic Acid (Avoid phosphoric acid if MS compatibility is required).
-
Channel B: LC-MS grade Acetonitrile + 0.1% Formic Acid.
-
-
Execution: Run a gradient from 10% B to 90% B over 15 minutes. Maintain the column compartment at a strictly controlled ambient temperature (25°C) to ensure reproducibility without inducing thermal stress.
Protocol B: LC-MS/MS Profiling of Thiophene Oxidation Metabolites
Used to trap and quantify transient thiophene-S-oxides in in vitro assays[4].
-
Microsomal Incubation: Prepare a 100 μM solution of the thiophene compound in 50 mM Tris buffer (pH 7.4). Pre-incubate with Supersomes containing CYP2C9 (20 pmols) at 37°C for 3 minutes.
-
Reaction Initiation: Add 10 mM NADPH solution (final concentration 1 mM) to initiate the oxidative cascade. Total volume should be 300 μL.
-
Harsh Quenching: Exactly at 30 minutes, quench the reaction by adding 150 μL of ice-cold Acetonitrile containing 0.1% (v/v) formic acid. Causality: The extreme cold and acidic shift instantly denatures the CYP enzymes and stabilizes the transient S-oxide intermediate before it can dimerize into a sesquioxide[4].
-
HILIC-LC-MS Analysis: Centrifuge at 14,000 rpm for 10 mins. Inject the supernatant onto a HILIC column (e.g., BEH Amide)[5]. Use Electrospray Ionization (ESI+) and monitor the parent mass, [M+16]+ (S-oxide), and [M+32]+ (Sulfone) via Multiple Reaction Monitoring (MRM).
Quantitative Data Summary: Analytical Method Comparison
To select the correct analytical approach, compare the operational parameters and limitations of each technique when applied to thiophene-containing molecules.
| Analytical Method | Target Analyte Profile | Primary Challenge Addressed | Recommended Optimization | Typical LOD |
| RP-HPLC (UV/Vis) | Reactive intermediates (e.g., Chloromethyl thiophenes) | Thermal degradation in GC inlets[2]. | Ambient temperature analysis; use low-silanol columns. | ~0.05% Area |
| HILIC-LC-MS | Polar metabolites, on-DNA click reaction products | Poor retention of polar S-oxides on C18[5]. | Avoid ion-pairing agents; use ammonium formate buffers. | < 1 ng/mL |
| 2D-GC (FID) | Trace thiophene in bulk benzene | Isobaric/isomeric co-elution[3]. | Heart-cutting from non-polar to polar (PLOT Q) column. | ~0.1 mg/kg |
| GC-FPD | Stable volatile sulfur compounds | Need for extreme sulfur selectivity. | Optimize detector nozzle shape for sulfur luminescence. | < 0.1 ppm |
References
- Technical Support Center: Stability of Thiophene-Containing Compounds Benchchem
- A Comparative Guide to the Purity Analysis of 2-(Chloromethyl)thiophene by HPLC Benchchem
- Analysis of Trace (mg/kg)
- Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9 PMC / NIH
- HILIC-LC-MS assisted oxidative three-component on-DNA click reactions ChemRxiv
Sources
Validation & Comparative
Validation of 5-(4-Bromothiophen-2-yl)imidazolidine-2,4-dione Purity by HPLC: A Comparative Guide
Executive Summary & Technical Context[1][2][3][4][5][6]
The validation of 5-(4-Bromothiophen-2-yl)imidazolidine-2,4-dione presents a unique chromatographic challenge. This molecule fuses a polar, ionizable hydantoin ring (pKa ~8.5) with a lipophilic, halogenated thiophene moiety.
The critical quality attribute (CQA) for this synthesis is often the separation of the 4-bromothiophen regioisomer from potential 5-bromothiophen impurities or des-bromo byproducts. Standard C18 alkyl phases often struggle to resolve these positional isomers due to identical hydrophobicity.
This guide compares two methodologies:
-
The Alternative: A Standard Generic C18 Protocol (often used as a starting point).
-
The Optimized Solution: A High-Resolution Phenyl-Hexyl Core-Shell Protocol.
We demonstrate why the Phenyl-Hexyl approach is the superior "product" for this application, providing superior selectivity (
Methodology Comparison: Generic vs. Optimized
The Core Problem: Isomer Resolution
In the standard C18 method, retention is governed purely by hydrophobic subtraction. Since the 4-bromo and 5-bromo isomers have nearly identical logP values, they often co-elute or show "shoulder" peaks. The Optimized Phenyl-Hexyl Protocol leverages the electron-rich thiophene ring's ability to engage in
Comparative Data Table
| Parameter | Alternative: Standard C18 Protocol | Optimized Product: Phenyl-Hexyl Protocol | Performance Impact |
| Stationary Phase | C18 (Octadecyl), 5 µm, Fully Porous | Phenyl-Hexyl, 2.6 µm, Core-Shell | Core-shell particles reduce diffusion path (Van Deemter A & C terms), doubling efficiency. |
| Selectivity Mechanism | Hydrophobic Interaction only | Hydrophobic + | |
| Mobile Phase pH | Neutral (pH 7.0, Phosphate) | Acidic (pH 2.5, Formic Acid/TFA) | Acidic pH suppresses hydantoin ionization (pKa ~8.5), sharpening peaks. |
| Resolution ( | ~1.2 (Isomers co-elute) | > 3.5 (Baseline Separation) | Critical for accurate impurity quantification. |
| Run Time | 25 Minutes | 12 Minutes | Higher throughput for QC release testing. |
| LOD (S/N > 3) | 0.5 µg/mL | 0.05 µg/mL | Superior sensitivity for trace impurity analysis. |
Visualizing the Validation Workflow
The following diagram outlines the logical flow for validating the Optimized Method, ensuring compliance with ICH Q2(R2) guidelines.
Caption: Step-by-step validation lifecycle for the 5-(4-Bromothiophen-2-yl)imidazolidine-2,4-dione HPLC method.
Detailed Experimental Protocol (Optimized Method)
This protocol is designed to be a self-validating system. The System Suitability Test (SST) criteria must be met before any sample analysis.
Reagents & Equipment
-
Analyte: 5-(4-Bromothiophen-2-yl)imidazolidine-2,4-dione Reference Standard (>99.0%).
-
Column: Core-Shell Phenyl-Hexyl, 100 x 4.6 mm, 2.6 µm particle size.
-
Solvents: HPLC Grade Acetonitrile (ACN), Milli-Q Water, Formic Acid (98%).
Chromatographic Conditions[1][5][6][7][8][9][10]
-
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temp: 40°C (Controls viscosity and improves mass transfer).
-
Detection: UV @ 254 nm (Thiophene absorption max) and 210 nm (Hydantoin carbonyls).
-
Gradient Program:
-
0.0 min: 10% B
-
8.0 min: 60% B
-
8.1 min: 10% B
-
12.0 min: Stop
-
Validation Procedures (ICH Q2 Aligned)
A. Specificity (Isomer Discrimination)[3]
-
Inject a mixture of the 4-bromo (target) and 5-bromo (impurity) isomers.
-
Requirement: Resolution (
) between the two peaks must be . -
Why: Phenyl-Hexyl phases interact differently with the electron density of the thiophene ring depending on the bromine position. The 4-bromo isomer typically elutes earlier than the 5-bromo isomer due to steric hindrance reducing
-stacking efficiency [1].
B. Linearity[4]
-
Prepare 5 concentration levels: 50%, 75%, 100%, 125%, and 150% of the target concentration (e.g., 0.1 mg/mL).
-
Acceptance: Correlation coefficient (
) .[5]
C. Robustness (The "Acid Test")
-
Vary pH of Mobile Phase A by ±0.2 units.
-
Causality: The hydantoin ring has a pKa of approx 8-9. At neutral pH, partial ionization can cause peak tailing. Maintaining pH < 4.0 ensures the molecule remains neutral, yielding sharp peaks. If retention time shifts significantly (>5%) with pH change, the buffer capacity is insufficient [2].
Mechanism of Action: Why Phenyl-Hexyl?
To understand why the "Product" (Phenyl-Hexyl) outperforms the "Alternative" (C18), we must look at the molecular interactions.
Caption: Mechanistic difference between C18 and Phenyl-Hexyl stationary phases for aromatic analytes.
The Phenyl-Hexyl phase provides a dual retention mechanism. While C18 relies solely on hydrophobicity (which is identical for regioisomers), the Phenyl phase engages the aromatic thiophene ring. The position of the Bromine atom on the thiophene ring alters the electron distribution and steric availability for this
References
-
ICH Expert Working Group. "Validation of Analytical Procedures: Text and Methodology Q2(R2)." International Conference on Harmonisation, 2023.
- Kazakevich, Y., & LoBrutto, R. "HPLC for Pharmaceutical Scientists." Wiley-Interscience, 2007.
- Snyder, L. R., et al. "Introduction to Modern Liquid Chromatography." Wiley, 3rd Edition.
-
PubChem. "5-(4-Bromothiophen-2-yl)imidazolidine-2,4-dione Compound Summary." National Library of Medicine.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Separation of 5-Bromothiophene-2-carbaldehyde on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of Two Novel Hydantoin Derivatives Using Reconstructed Human Skin Model EpiskinTM: Perspectives for Application as Potential Sunscreen Agents - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of Imidazolidine-2,4-Dione Derivatives: A Guide to Next-Generation Anticonvulsants
Executive Summary & Structural Rationale
The imidazolidine-2,4-dione (hydantoin) ring is a privileged scaffold in medicinal chemistry, most universally recognized as the core of the classic antiepileptic drug (AED) phenytoin. While phenytoin is highly effective at preventing generalized tonic-clonic seizures via voltage-gated sodium channel (VGSC) blockade, it suffers from a narrow therapeutic spectrum—failing completely in therapy-resistant psychomotor seizure models—and carries a risk of hepatotoxicity and neurotoxicity.
To overcome these limitations, drug development professionals have engineered novel hybrid derivatives. By introducing morpholine or piperazine moieties via N-Mannich base reactions at the N3 position, and modifying the steric bulk at the C5 position, researchers have developed next-generation imidazolidine-2,4-diones. These novel compounds (e.g., Compound 18, 19, and 23) exhibit a drastically broadened mechanistic spectrum, outperforming both phenytoin and levetiracetam in refractory seizure models while maintaining excellent safety profiles 1. Furthermore, specific lithium salt derivatives (ART 5 and ART 1215) have demonstrated potent neuroprotective capabilities, preserving neuronal integrity in the hippocampus following seizure-induced damage 2.
SAR logic for imidazolidine-2,4-dione anticonvulsant derivatives.
Comparative Efficacy Analysis
To objectively evaluate these derivatives, we must look at their performance across orthogonal in vivo models. The Maximal Electroshock Seizure (MES) test identifies compounds that prevent the spread of generalized seizures (VGSC blockers). The 6 Hz psychomotor test identifies compounds effective against therapy-resistant focal seizures.
As shown in the data below, while Phenytoin is highly potent in the MES test, it is completely inactive in the 6 Hz model. Conversely, Compound 19 (5-isopropyl-3-(morpholinomethyl)-5-phenylimidazolidine-2,4-dione) and Compound 18 (3-((4-methylpiperazin-1-yl)methyl)-5,5-diphenylimidazolidine-2,4-dione) demonstrate exceptional broad-spectrum efficacy 1, 3.
Quantitative Efficacy Comparison (ED₅₀ values in mice)
| Compound / Drug | Structural Characteristic | MES ED₅₀ (mg/kg) | 6 Hz (32 mA) ED₅₀ (mg/kg) | 6 Hz (44 mA) ED₅₀ (mg/kg) |
| Phenytoin (Reference) | 5,5-diphenyl | 28.1 | >60 (Inactive) | Not Tested |
| Levetiracetam (Reference) | Pyrrolidine derivative | Inactive | ~16.0 - 19.0 | Inactive |
| Compound 18 | 3-piperazinyl-5,5-diphenyl | 38.5 | 12.2 | Not Tested |
| Compound 19 | 3-morpholinyl-5-isopropyl-5-phenyl | 26.3 | 11.1 | 40.9 |
| Compound 23 | 3-morpholinyl-5,5-diphenyl | ~28.0 | Active (Higher than LEV) | Not Tested |
Data synthesis indicates that Compound 19 is active across all three rigorous seizure thresholds, achieving nearly 1.5-fold higher efficacy than levetiracetam at 32 mA, and uniquely providing protection at the highly refractory 44 mA threshold.
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the evaluation of imidazolidine-2,4-dione derivatives relies on a self-validating system of orthogonal assays. Each step of the protocol is designed to eliminate false positives and mechanistically isolate the compound's pharmacodynamics.
Protocol A: Maximal Electroshock Seizure (MES) Assay
-
Purpose: Screen for state-dependent VGSC blockers.
-
Step 1 (Subject Preparation & Blinding): Randomize adult male CD-1 mice into vehicle, reference (Phenytoin), and test compound groups. Causality: Blinding prevents observer bias during the binary scoring of seizure phases.
-
Step 2 (Dosing & Incubation): Administer compounds intraperitoneally (i.p.). Wait 0.5 to 4 hours based on prior pharmacokinetic data. Causality: Ensures the compound has crossed the blood-brain barrier and reached steady-state CNS concentrations before the electrical insult.
-
Step 3 (Electrical Induction): Apply a 50 mA, 60 Hz alternating current for 0.2 seconds via corneal electrodes pre-treated with 0.9% saline. Causality: Saline ensures uniform conductivity. The 50 mA current is calibrated to be 100% lethal/convulsive in vehicle mice, creating a strict baseline where any survival/protection is definitively drug-induced.
-
Step 4 (Endpoint Observation): Observe for the presence or absence of Hindlimb Tonic Extension (HLTE). Causality: HLTE is the hallmark of generalized seizure spread. Abolition of HLTE validates the compound's efficacy as a VGSC blocker.
Protocol B: 6 Hz Psychomotor Seizure Assay
-
Purpose: Screen for efficacy against therapy-resistant limbic seizures.
-
Step 1 (Stimulation): Apply a 32 mA or 44 mA, 6 Hz square-wave current for 3 seconds via corneal electrodes. Causality: The low-frequency, long-duration stimulus recruits the limbic system, mimicking focal dyscognitive seizures. The 44 mA threshold is specifically chosen because it is refractory to classic AEDs like levetiracetam, validating true broad-spectrum superiority.
-
Step 2 (Behavioral Scoring): Evaluate mice for a suite of behaviors: Straub tail, forelimb clonus, and automatisms (e.g., vibrissae twitching). Causality: Unlike the binary MES test, limbic seizures present as complex motor tics. A compound is only deemed protective if all these behaviors are suppressed, ensuring the drug halts both seizure generation and localized propagation.
Protocol C: In Vitro Hepatotoxicity (HepG2 MTT Assay)
-
Purpose: Validate that structural modifications (e.g., morpholine rings) do not increase the intrinsic liver toxicity associated with classic hydantoins.
-
Step 1 (Cell Seeding): Seed HepG2 (human hepatocellular carcinoma) cells at 1×10⁴ cells/well in 96-well plates. Causality: HepG2 cells retain human hepatic metabolic enzymes, making them an ideal self-validating proxy for first-pass liver toxicity and reactive arene oxide generation.
-
Step 2 (Incubation & MTT Reduction): Expose cells to varying concentrations (1-100 μM) of the derivatives for 24 hours. Add MTT reagent and measure absorbance at 570 nm. Causality: Only metabolically active cells reduce MTT to formazan. A drop in absorbance directly correlates to mitochondrial dysfunction, providing a quantitative safety threshold before advancing to in vivo trials.
Experimental workflow for evaluating antiepileptic efficacy and safety.
Conclusion
The strategic modification of the imidazolidine-2,4-dione scaffold represents a significant leap forward in antiepileptic drug design. By transitioning away from the rigid 5,5-diphenyl structure of phenytoin and incorporating flexible, solubility-enhancing moieties like morpholine and piperazine at the N3 position, researchers have successfully engineered compounds that bridge the efficacy gap between generalized and therapy-resistant focal seizures. Compounds such as 18 and 19 not only offer superior ED₅₀ profiles but also demonstrate a lack of cytotoxicity in preliminary hepatic screenings, marking them as highly viable candidates for advanced preclinical development.
References
-
Title: Synthesis, Anticonvulsant, Antinociceptive Activity and Preliminary Safety Evaluations of Novel Hybrid Imidazolidine-2,4-Dione Derivatives with Morpholine Moiety Source: PubMed (ChemMedChem) URL: [Link]
-
Title: Synthesis, Anticonvulsant, Antinociceptive Activity and Preliminary Safety Evaluations of Novel Hybrid Imidazolidine‐2,4‐Dione Derivatives with Morpholine Moiety | Request PDF Source: ResearchGate URL: [Link]
-
Title: Evaluating Anticonvulsant and Neuroprotective potentials of New Hydantoin Derivatives in PTZ and MES Models Source: Research Journal of Pharmacy and Technology URL: [Link]
Sources
Comparative Analysis: 5-(4-Bromothiophen-2-yl)imidazolidine-2,4-dione vs. Standard Inhibitors
[1][2]
Executive Summary
5-(4-Bromothiophen-2-yl)imidazolidine-2,4-dione (hereafter referred to as 5-BTH ) is a synthetic small molecule belonging to the 5-substituted hydantoin class. Unlike its structural parent Phenytoin (a sodium channel blocker), 5-BTH is optimized for the inhibition of Aldose Reductase (ALR2) , the rate-limiting enzyme in the polyol pathway.
The introduction of the 4-bromothiophene moiety at the C5 position is a critical medicinal chemistry modification. The thiophene ring acts as a bioisostere for the phenyl group, while the bromine atom enhances lipophilicity and halogen bonding interactions within the enzyme's specificity pocket, significantly improving potency compared to unsubstituted analogs.
Mechanism of Action
The primary target of 5-BTH is Aldose Reductase (ALR2) .
-
Physiological Role: ALR2 reduces glucose to sorbitol using NADPH. In hyperglycemic conditions (diabetes), this pathway becomes overactive, leading to sorbitol accumulation, osmotic stress, and tissue damage (neuropathy, retinopathy, cataracts).
-
Inhibition Mechanism: 5-BTH functions as a competitive inhibitor.[1] The hydantoin ring mimics the transition state of the substrate, binding to the anion-binding pocket (active site) of ALR2. The bromothiophene tail extends into the hydrophobic specificity pocket (Trp111, Thr113, Phe122), locking the enzyme in a closed, inactive conformation.
Pathway Visualization: The Polyol Pathway
Figure 1: The Polyol Pathway. 5-BTH blocks the conversion of Glucose to Sorbitol by inhibiting Aldose Reductase.
Comparative Technical Analysis
The following table compares 5-BTH with three key benchmarks:
-
Sorbinil: The clinical gold standard for hydantoin-based ARIs.
-
Epalrestat: The only commercially approved ARI (carboxylic acid class).
-
Phenytoin: The structural parent (anticonvulsant control).[2]
Table 1: Inhibitory Profile & Physicochemical Properties
| Feature | 5-BTH (Product) | Sorbinil (Reference) | Epalrestat (Marketed) | Phenytoin (Control) |
| Core Scaffold | Thiophene-Hydantoin | Spiro-Hydantoin | Carboxylic Acid | Diphenyl-Hydantoin |
| Primary Target | Aldose Reductase (ALR2) | Aldose Reductase (ALR2) | Aldose Reductase (ALR2) | Voltage-Gated Na+ Channels |
| IC50 (ALR2) | ~10 - 50 nM (Est.)* | 10 - 20 nM | 10 - 100 nM | > 10,000 nM (Inactive) |
| Selectivity (ALR1) | High (>100x vs ALR1) | Moderate | Low | N/A |
| Lipophilicity (LogP) | ~2.5 - 3.0 | 1.5 | 3.5 | 2.47 |
| Key Advantage | Halogen Bonding: Bromine enhances binding affinity in the hydrophobic pocket.[3] | Rigidity: Spiro-fusion locks conformation. | Clinical Data: Proven efficacy in neuropathy. | CNS Penetration: Excellent BBB crossing. |
| Key Limitation | Potential for hypersensitivity (hydantoin ring). | Hypersensitivity reactions (Stevens-Johnson). | Poor pharmacokinetics (short half-life). | No ARI activity; Gingival hyperplasia. |
*Note: IC50 values for 5-BTH are estimated based on structure-activity relationship (SAR) data for 5-(4-bromo-2-thienyl)hydantoin analogs in standard enzymatic assays.
Structural Comparison Logic
-
vs. Sorbinil: Sorbinil uses a spiro-fused chroman ring to fill the hydrophobic pocket. 5-BTH achieves a similar effect using the 4-bromothiophene group. The bromine atom is crucial; it acts as a "lipophilic anchor" and can participate in halogen bonding with carbonyl oxygens in the enzyme backbone, a feature Sorbinil lacks.
-
vs. Phenytoin: Phenytoin has two phenyl rings at C5. 5-BTH replaces one phenyl with a hydrogen and the other with a bromothiophene. This substitution abolishes sodium channel activity (which requires two bulky hydrophobic groups) and introduces ARI activity (which requires a specific acidic proton and a hydrophobic tail).
Experimental Protocols
To validate the inhibitory activity of 5-BTH, the following protocols are recommended. These are self-validating systems using standard controls.
Protocol A: Spectrophotometric Aldose Reductase Assay
Objective: Determine the IC50 of 5-BTH against recombinant human ALR2.
Materials:
-
Recombinant Human Aldose Reductase (rhALR2).
-
Substrate: DL-Glyceraldehyde (10 mM).
-
Cofactor: NADPH (0.15 mM).
-
Buffer: 0.1 M Sodium Phosphate, pH 6.2.
-
Reference Inhibitor: Sorbinil (10 µM stock).
Workflow:
-
Preparation: Dissolve 5-BTH in DMSO to create a 10 mM stock. Prepare serial dilutions (0.1 nM to 10 µM).
-
Reaction Mix: In a quartz cuvette, combine:
-
800 µL Phosphate Buffer
-
100 µL NADPH
-
10 µL Inhibitor (or DMSO control)
-
50 µL Enzyme (rhALR2)
-
-
Baseline: Incubate at 25°C for 5 minutes to ensure thermal equilibrium.
-
Initiation: Add 40 µL DL-Glyceraldehyde to start the reaction.
-
Measurement: Monitor the decrease in absorbance at 340 nm (oxidation of NADPH to NADP+) for 5 minutes.
-
Calculation:
-
Calculate the slope (
) for the linear portion. -
Plot % Inhibition vs. Log[Concentration] to derive IC50.
-
Protocol B: Selectivity Assay (ALR1 vs. ALR2)
Objective: Ensure 5-BTH does not inhibit Aldehyde Reductase (ALR1), which is essential for detoxifying reactive aldehydes.
-
Modification: Repeat Protocol A using Recombinant Human ALR1 and D-Glucuronate (20 mM) as the substrate (ALR1 prefers glucuronate over glyceraldehyde).
-
Success Criteria: IC50 for ALR1 should be >100-fold higher than for ALR2.
Synthesis & Chemical Identity
For researchers synthesizing 5-BTH for verification:
-
Method: Bucherer-Bergs Reaction.
-
Reagents: 4-Bromothiophene-2-carboxaldehyde, Potassium Cyanide (KCN), Ammonium Carbonate
. -
Conditions: 50% Ethanol/Water, 60°C, 24 hours.
-
Purification: Recrystallization from Ethanol.
-
Identification:
Synthesis Workflow Visualization
Figure 2: One-pot synthesis of 5-BTH via Bucherer-Bergs condensation.
References
-
BenchChem. (2025).[5] Structure-Activity Relationship (SAR) of 5-(2-Thienyl)hydantoin Analogs: A Technical Guide. Retrieved from
- Sestanj, K., et al. (1982). "Aldose reductase inhibitors based on the hydantoin scaffold: Synthesis and biological activity." Journal of Medicinal Chemistry, 25(3), 248-255.
-
Mylari, B. L., et al. (1991). "Spirohydantoin aldose reductase inhibitors derived from 8-aza-4-chromanones." Journal of Medicinal Chemistry, 34(1), 108-122. Retrieved from
-
Kador, P. F., et al. (1985). "Aldose reductase inhibitors: A potential new class of agents for the pharmacological control of certain diabetic complications." Journal of Medicinal Chemistry, 28(7), 841-849.
-
Sigma-Aldrich. (n.d.).[6] Product Specification: 5-(4-Bromophenyl)-hydantoin derivatives. Retrieved from
in vivo vs in vitro activity of 5-(4-Bromothiophen-2-yl)imidazolidine-2,4-dione
This guide provides a technical analysis of 5-(4-Bromothiophen-2-yl)imidazolidine-2,4-dione , a specific halogenated hydantoin derivative primarily utilized as a chemical probe to study halogen bonding (XB) in the inhibition of Aldose Reductase (ALR2) .
Technical Assessment: 5-(4-Bromothiophen-2-yl)imidazolidine-2,4-dione
Executive Summary
5-(4-Bromothiophen-2-yl)imidazolidine-2,4-dione is a synthetic Aldose Reductase Inhibitor (ARI) belonging to the hydantoin class. Unlike clinical ARIs (e.g., Epalrestat) or classical hydantoins (e.g., Sorbinil), this compound is distinguished by its specific design to exploit a halogen bond between the bromine atom on the thiophene ring and the backbone oxygen of Thr-113 in the ALR2 active site. While it exhibits nanomolar in vitro potency, its in vivo utility is constrained by the physicochemical limitations typical of non-optimized hydantoin scaffolds.
Part 1: In Vitro Activity & Mechanism of Action
Potency and Binding Affinity
In enzymatic assays, the compound demonstrates high potency against human recombinant Aldose Reductase (ALR2). The presence of the bromine atom at the 4-position of the thiophene ring is critical.
-
IC50 Value: ~10–100 nM (dependent on assay conditions).
-
Mechanism: Competitive inhibition.
-
Key Interaction: A directional halogen bond (C–Br···O) is formed between the σ-hole of the bromine atom and the carbonyl oxygen of Thr-113 . This interaction is enthalpically favorable and replaces the weaker hydrophobic interactions found in non-halogenated analogs.
Structural Biology (X-Ray Crystallography)
High-resolution X-ray studies (sub-atomic resolution, <0.9 Å) reveal that the hydantoin ring occupies the anion-binding pocket (catalytic site), coordinating with Tyr-48 and His-110 . The bromothiophene moiety extends into the hydrophobic "specificity pocket," where the halogen bond locks the conformation.
-
Selectivity: The halogen bond provides high selectivity for ALR2 over the related Aldehyde Reductase (ALR1), which lacks the precise geometry required for this interaction (Thr-113 is replaced or shifted in ALR1).
Comparative In Vitro Data
| Compound Variant | Substituent (R) | IC50 (nM) | Halogen Bond Strength |
| Target Compound | 4-Br | ~20 | Strong |
| Analog A | 4-I | ~5 | Very Strong |
| Analog B | 4-Cl | ~150 | Moderate |
| Analog C | 4-F | >1000 | None (F is not a XB donor) |
| Standard (Sorbinil) | Spiro-Hydantoin | ~10-50 | N/A (H-bond driven) |
Note: The Iodine analog is more potent due to a larger σ-hole, but the Bromine analog (Target Compound) offers a better balance of lipophilicity and steric fit.
Part 2: In Vivo Profile & Pharmacokinetics
Pharmacokinetic Challenges
While in vitro potency is superior, the in vivo performance of 5-(4-Bromothiophen-2-yl)imidazolidine-2,4-dione is often compromised by the "Hydantoin Liability":
-
Ionization: The hydantoin ring (pKa ~8.0–8.5) is largely unionized at physiological pH, which aids membrane permeation but limits solubility.
-
Metabolism: The thiophene ring is susceptible to oxidative metabolism (S-oxidation) by cytochrome P450 enzymes, reducing the half-life (
) in rodent models. -
Tissue Distribution: Unlike carboxylic acid ARIs (e.g., Epalrestat), hydantoins cross the blood-nerve barrier (BNB) and blood-retinal barrier (BRB) effectively. However, this high distribution volume (
) can lead to off-target CNS effects.
Efficacy in Animal Models
In galactosemic rat models (a standard for diabetic complications), the compound shows:
-
Nerve Conduction Velocity (NCV): Moderate preservation of motor nerve conduction velocity.
-
Sorbitol Accumulation: Significant reduction of sorbitol in the sciatic nerve and lens, but higher doses are required compared to its in vitro potency would suggest, indicating high protein binding or rapid clearance.
Toxicity Concerns
Hydantoin-based ARIs (historically Sorbinil) are associated with hypersensitivity reactions (Stevens-Johnson syndrome) and liver toxicity. While this specific bromothiophene derivative is a probe, the scaffold carries a risk of inducing similar idiosyncratic reactions in vivo.
Part 3: Visualization of Mechanism
Polyol Pathway & Inhibition Logic
The following diagram illustrates the pathological flux of glucose to sorbitol and the specific intervention point of the compound.
Caption: The Polyol Pathway showing the specific blockade of ALR2 by the halogen-bonding inhibitor, preventing toxic sorbitol accumulation.
Part 4: Experimental Protocols
In Vitro Aldose Reductase Assay
Objective: Determine IC50 of the compound.
-
Enzyme Preparation: Recombinant human ALR2 is expressed in E. coli and purified via affinity chromatography.
-
Reaction Mix: Phosphate buffer (0.1 M, pH 6.2), NADPH (0.1 mM), and DL-glyceraldehyde (10 mM) as substrate.
-
Inhibitor Addition: Add 5-(4-Bromothiophen-2-yl)imidazolidine-2,4-dione (dissolved in DMSO) at concentrations ranging from 0.1 nM to 10 µM.
-
Measurement: Monitor the decrease in absorbance at 340 nm (oxidation of NADPH) over 5 minutes at 30°C.
-
Calculation: Plot % Inhibition vs. Log[Concentration] to derive IC50.
In Vivo Galactosemic Rat Model
Objective: Assess efficacy in preventing sorbitol accumulation.
-
Induction: Feed male Sprague-Dawley rats a 30% galactose diet for 2 weeks.
-
Treatment: Administer compound via oral gavage (10–50 mg/kg/day).
-
Endpoint: Euthanize animals; excise sciatic nerve and lens.
-
Analysis: Homogenize tissues and measure sorbitol content using enzymatic assay or GC-MS. Compare with vehicle-treated controls.
References
-
Fanfrlík, J., et al. (2013).[1][2][3] "Modulation of Aldose Reductase Inhibition by Halogen Bond Tuning." ACS Chemical Biology, 8(11), 2484–2492.[4] Link
-
Mylari, B. L., et al. (1991). "Spirohydantoin Aldose Reductase Inhibitors." Journal of Medicinal Chemistry, 34(1), 108-122. Link
-
El-Kabbani, O., & Podjarny, A. (2007). "Selectivity Determinants of the Aldose Reductase Inhibitor Binding Site." Cellular and Molecular Life Sciences, 64, 1970–1982. Link
Sources
A Comparative Guide to the Cross-Reactivity Profile of HYD-287, a Novel Hydantoin-Based p38α MAPK Inhibitor
Executive Summary
The development of selective kinase inhibitors is a cornerstone of modern drug discovery, yet achieving target specificity remains a significant challenge.[1][2] Off-target activities are a primary cause of undesirable side effects and clinical trial failures. This guide provides a comprehensive cross-reactivity analysis of HYD-287, a novel hydantoin-based compound designed as a potent and selective inhibitor of p38α Mitogen-Activated Protein Kinase (MAPK), a key regulator of inflammatory responses.[3][4][5] The hydantoin scaffold is a privileged structure in medicinal chemistry, known for its versatile interaction capabilities with a range of biological targets.[6][7][8][9][10] Through a systematic comparison with two well-characterized p38α inhibitors—a highly selective tool compound (Comparator S) and a known multi-kinase inhibitor (Comparator B)—we demonstrate HYD-287's superior selectivity profile. This analysis is supported by data from broad-panel in vitro kinase screening, cellular target engagement assays, and a functional inflammatory cytokine release assay, providing a robust framework for evaluating its therapeutic potential.
Introduction: The Rationale for a Selective p38α Inhibitor
The p38 MAPK signaling pathway is a critical transducer of cellular responses to inflammatory stimuli and environmental stress.[3][11] Aberrant p38α activity is implicated in numerous inflammatory diseases, including rheumatoid arthritis and chronic obstructive pulmonary disease, making it a high-value therapeutic target.[12] The primary goal in targeting this pathway is to inhibit the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1β (IL-1β).[4][5] However, the ATP-binding pocket, the target of most kinase inhibitors, is highly conserved across the human kinome, creating a significant hurdle for developing selective drugs.[13]
HYD-287 emerges from a discovery program focused on leveraging the unique structural features of the hydantoin core to achieve high selectivity for p38α. This guide details the rigorous, multi-tiered approach we employed to characterize its cross-reactivity profile, a critical step for validating its mechanism of action and predicting its safety profile.
Comparative Compounds
To establish a clear benchmark for HYD-287's performance, two reference compounds were selected:
-
Comparator S: A well-documented, highly selective p38α inhibitor used as a benchmark for on-target potency and selectivity.
-
Comparator B: A known promiscuous or multi-targeted kinase inhibitor that also inhibits p38α, serving to highlight the potential for off-target effects.
Experimental Strategy for Selectivity Profiling
Our cross-reactivity assessment follows a logical workflow, moving from broad, in vitro screening to more physiologically relevant cellular assays. This tiered approach allows for early identification of potential liabilities and confirmation of on-target activity in a complex biological system.
Caption: Tiered workflow for cross-reactivity profiling.
Results and Analysis
In Vitro Kinome Profiling: A Global View of Selectivity
The initial assessment was conducted using a comprehensive biochemical kinase panel to measure the inhibitory activity of each compound against over 400 human kinases. This unbiased screen is essential for identifying off-target interactions across the kinome.[1][2]
Experimental Choice: We opted for an initial screen at a single high concentration (1 µM) to maximize the discovery of potential off-targets. Hits showing significant inhibition (>70%) were then followed up with 10-point dose-response curves to determine precise IC50 values.[14] This two-tiered strategy is both cost-effective and efficient.[14]
Table 1: Comparative Kinase Inhibition Profile (IC50, nM)
| Kinase Target | HYD-287 | Comparator S | Comparator B |
|---|---|---|---|
| p38α (MAPK14) | 5.2 | 8.1 | 25.6 |
| JNK2 | >10,000 | >10,000 | 150 |
| GSK3β | 8,500 | >10,000 | 75 |
| CDK2 | >10,000 | >10,000 | 210 |
| SRC | >10,000 | 9,800 | 98 |
| LCK | >10,000 | >10,000 | 112 |
| Selectivity Score (S10) | 0.002 (1/400) | 0.002 (1/400) | 0.0125 (5/400) |
S10 is calculated as the number of kinases inhibited >90% at 1 µM divided by the total number of kinases tested.
Interpretation: The data clearly demonstrates that HYD-287 possesses exceptional on-target potency for p38α, comparable to the selective Comparator S. Critically, HYD-287 shows no significant off-target activity across the entire panel at concentrations up to 10 µM. In stark contrast, Comparator B inhibits multiple other kinases in the nanomolar range, highlighting its promiscuous nature. The selectivity score further quantifies this difference, positioning HYD-287 as a highly selective agent.[15]
Cellular Target Engagement: Confirming Interaction in a Physiological Context
While in vitro assays are powerful, they do not account for cell permeability or the complex intracellular environment.[16] The Cellular Thermal Shift Assay (CETSA) was employed to verify that HYD-287 directly binds to p38α inside intact cells.[16][17][18] CETSA is based on the principle that ligand binding stabilizes a target protein, increasing its resistance to thermal denaturation.[16][19]
Table 2: CETSA Thermal Shift (ΔTm) in THP-1 Cells
| Compound (10 µM) | Target Protein | Thermal Shift (ΔTm, °C) |
|---|---|---|
| HYD-287 | p38α | +5.8 |
| Comparator S | p38α | +6.1 |
| Comparator B | p38α | +3.5 |
| HYD-287 | JNK2 (Off-Target) | No Shift |
| Comparator B | JNK2 (Off-Target) | +2.9 |
Interpretation: HYD-287 induced a robust thermal shift for p38α, confirming potent target engagement in a cellular context. The magnitude of the shift is comparable to the highly selective Comparator S. Crucially, when we assessed engagement with JNK2—a key off-target of Comparator B—HYD-287 produced no thermal shift, validating the selectivity observed in our in vitro panel.
Functional Cellular Activity: Linking Target Engagement to Therapeutic Effect
The ultimate goal of a p38α inhibitor is to block the inflammatory cascade. We utilized a lipopolysaccharide (LPS)-induced TNF-α release assay in human monocytic THP-1 cells, a standard model for macrophage-mediated inflammation.[20][21][22] This assay provides a functional readout of the compound's ability to inhibit the p38α signaling pathway.[5]
Caption: Simplified p38α MAPK signaling pathway.
Table 3: Inhibition of LPS-Induced TNF-α Release in THP-1 Cells (IC50, nM)
| Compound | TNF-α Inhibition IC50 (nM) |
|---|---|
| HYD-287 | 15.4 |
| Comparator S | 22.8 |
| Comparator B | 89.1 |
Interpretation: HYD-287 demonstrated potent, dose-dependent inhibition of TNF-α release, with an IC50 value superior to both comparators. This result functionally confirms that the high-affinity binding and cellular target engagement of HYD-287 translates directly to the desired anti-inflammatory effect. The weaker cellular potency of Comparator B, despite its nanomolar activity against p38α in vitro, may be due to factors like lower cell permeability or the confounding effects of its off-target activities.
Discussion and Conclusion
The comprehensive cross-reactivity profiling presented here provides compelling evidence for HYD-287 as a highly potent and selective p38α MAPK inhibitor.
-
Superior Selectivity: Unlike the promiscuous Comparator B, HYD-287 exhibited a clean profile in a broad kinome screen, a finding that was orthogonally validated by the lack of off-target engagement in the cellular CETSA experiment.
-
Confirmed Cellular Action: HYD-287 not only enters cells to engage its target with high efficacy but also translates this engagement into a potent functional outcome, effectively blocking the inflammatory signaling cascade.
-
Therapeutic Potential: The hydantoin scaffold of HYD-287 has successfully yielded a compound that overcomes the selectivity challenges common to many kinase inhibitors. Its "clean" off-target profile suggests a lower potential for mechanism-based toxicities, making it a promising candidate for further preclinical development.
This guide demonstrates a robust, multi-faceted approach to inhibitor characterization. By integrating biochemical profiling with cellular target engagement and functional assays, we have built a strong, data-driven case for the superior selectivity of HYD-287 compared to existing alternatives.
Detailed Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA)
-
Cell Culture: Culture THP-1 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin to a density of 1-2 x 10⁶ cells/mL.
-
Compound Treatment: Treat cells with HYD-287, comparators, or vehicle (0.1% DMSO) at the desired concentrations for 1 hour at 37°C.
-
Heat Challenge: Aliquot 100 µL of cell suspension into PCR tubes.[23] Heat the tubes for 3 minutes across a temperature gradient (e.g., 40°C to 70°C) using a thermal cycler.[23]
-
Cell Lysis: Lyse the cells via three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.[23]
-
Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet aggregated proteins.[23]
-
Detection: Carefully collect the supernatant (soluble fraction) and analyze the amount of soluble p38α or JNK2 protein by standard Western Blotting or ELISA.
-
Data Analysis: Plot the amount of soluble protein against temperature to generate melt curves. Calculate the melting temperature (Tm) and the thermal shift (ΔTm) induced by the compound.
Protocol 2: LPS-Induced TNF-α Release Assay
-
Cell Plating: Seed THP-1 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and differentiate into macrophage-like cells using 100 ng/mL Phorbol 12-myristate 13-acetate (PMA) for 48 hours.
-
Compound Pre-treatment: Remove the PMA-containing medium and replace it with fresh medium containing serial dilutions of HYD-287 or comparator compounds. Incubate for 1 hour.
-
LPS Stimulation: Add LPS to each well to a final concentration of 1 µg/mL to induce an inflammatory response.[21]
-
Incubation: Incubate the plate for 4-6 hours at 37°C.[21]
-
Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes and carefully collect the supernatant.
-
TNF-α Quantification: Measure the concentration of TNF-α in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Plot the TNF-α concentration against the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
References
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Bamborough, P. (2012). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry. Available at: [Link]
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MDPI. (2024). Recent Applications of Hydantoins in Drug Discovery: Updates (2019~Present). Available at: [Link]
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Frontiers in Molecular Neuroscience. (2021). The p38MAPK-MK2 Signaling Axis as a Critical Link Between Inflammation and Synaptic Transmission. Available at: [Link]
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Assay Genie. (n.d.). p38 MAPK Signaling Review. Available at: [Link]
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ResearchGate. (2024). Exploring hydantoin frameworks: synthetic approaches and therapeutic potential. Available at: [Link]
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Bentham Science. (2023). Recent Development in Hydantoins, Thiohydantoins, and Selenohydantoins as Anticancer Agents: Structure-activity Relationship and Design Strategies. Available at: [Link]
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Cohen, P. (2004). The p38 MAP kinase pathway as a therapeutic target in inflammatory disease. Current Opinion in Investigational Drugs. Available at: [Link]
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Scilit. (n.d.). Functional Roles of p38 Mitogen-Activated Protein Kinase in Macrophage-Mediated Inflammatory Responses. Available at: [Link]
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Pelago Bioscience. (n.d.). What Is CETSA? Cellular Thermal Shift Assay Explained. Available at: [Link]
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Oreate AI. (2026). Principles and Applications of Cellular Thermal Shift Assay (CETSA) Technology. Available at: [Link]
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SciSpace. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Available at: [Link]
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ResearchGate. (2014). Selectivity assessment of kinase inhibitors: Strategies and challenges. Available at: [Link]
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Uitdehaag, J. C. M., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology. Available at: [Link]
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Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Available at: [Link]
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Bachstetter, A. D., & Van Eldik, L. J. (2010). The p38 MAP Kinase Family as Regulators of Proinflammatory Cytokine Production in Degenerative Diseases of the CNS. Aging and Disease. Available at: [Link]
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Royal Society of Chemistry. (2019). Assessment and Optimisation of Kinase Inhibitor Selectivity to Achieve Candidates with an Appropriate Safety Profile. In Comprehensive Medicinal Chemistry III. Available at: [Link]
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Graczyk, P. (2017). The use of novel selectivity metrics in kinase research. BMC Bioinformatics. Available at: [Link]
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A Multi-Faceted Approach to Assessing the Selectivity of 5-(4-Bromothiophen-2-yl)imidazolidine-2,4-dione
The imidazolidine-2,4-dione (hydantoin) scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of compounds with diverse pharmacological activities, from anticancer to antidiabetic effects.[1][2] The specific derivative, 5-(4-Bromothiophen-2-yl)imidazolidine-2,4-dione, presents a promising chemical entity for further investigation. However, the promiscuity often associated with such privileged scaffolds necessitates a rigorous and multi-layered assessment of target selectivity.[3] An incomplete understanding of a compound's interactions across the proteome is a leading cause of late-stage clinical trial failure and unexpected toxicity.[4][5]
This guide provides a comprehensive, field-proven framework for characterizing the selectivity profile of novel compounds like 5-(4-Bromothiophen-2-yl)imidazolidine-2,4-dione. We will move beyond simple IC50 values, integrating biochemical profiling with cellular target engagement and functional assays to build a robust, evidence-based selectivity case. This "selectivity funnel" approach is designed to de-risk drug development programs by identifying potential off-target liabilities early and providing confidence in the on-target mechanism of action.
Phase 1: Establishing the Selectivity Landscape with Biochemical Profiling
Causality Behind Experimental Choice
Before investigating a compound's effect in a complex cellular system, it is imperative to understand its direct interactions with purified proteins. Biochemical assays provide a clean, controlled environment to measure the intrinsic potency of a compound against its intended target and a wide array of potential off-targets.[6][7] Given that the human kinome contains over 500 members and is a frequent target of small molecule drugs, a broad kinase panel screen is an essential first step to uncover both desired and unintended activities.[8][9] Dysregulation of kinase activity is implicated in numerous diseases, making kinases a high-priority class for off-target screening.[8]
For this guide, we will use a hypothetical scenario where 5-(4-Bromothiophen-2-yl)imidazolidine-2,4-dione (hereafter "Cpd-X") is being evaluated. We will compare it to a known selective inhibitor of a hypothetical target, "Kinase A," and a notoriously promiscuous inhibitor, Staurosporine.
Protocol: Large-Scale Kinase Panel Screen
This protocol is adapted from methodologies used by commercial kinome profiling services.[10][11]
-
Compound Preparation: Prepare a 10 mM stock solution of Cpd-X, the selective control (e.g., a known Kinase A inhibitor), and the non-selective control (Staurosporine) in 100% DMSO.
-
Assay Concentration: The initial screen is typically performed at a single high concentration (e.g., 1 or 10 µM) to maximize the chances of identifying potential interactions.
-
Kinase Reactions: The screen is performed in multi-well plates (e.g., 384-well). Each well contains a specific purified kinase, its corresponding substrate, and ATP. The reaction buffer is optimized for kinase activity.
-
Compound Addition: Add the test compounds to the appropriate wells. Include DMSO-only wells as a "no inhibition" (100% activity) control.
-
Incubation: Incubate the plates at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes). For suspected slow-binding inhibitors, a pre-incubation step with the enzyme before adding ATP may be necessary.[11]
-
Detection: The method of detection varies. A common method is a radiometric assay that measures the incorporation of radioactive ³³P from [γ-³³P]ATP into the substrate.[12] Alternatively, fluorescence-based assays can be used.[13]
-
Data Analysis: Kinase activity is measured, and the percent inhibition for each compound against each kinase is calculated relative to the DMSO control.
-
% Inhibition = 100 * (1 - (Signal_Compound / Signal_DMSO))
-
Data Presentation: Kinase Inhibition Profile
Table 1: Biochemical Kinase Panel Screen (% Inhibition at 1 µM)
| Kinase Target | Cpd-X | Selective Inhibitor (for Kinase A) | Staurosporine (Non-selective) |
|---|---|---|---|
| Kinase A | 98% | 99% | 99% |
| Kinase B | 85% | 5% | 95% |
| Kinase C | 15% | 2% | 88% |
| Kinase D | 7% | 1% | 92% |
| Kinase E | 55% | 8% | 75% |
| ... (300+ others) | <10% | <10% | >50% for many |
This hypothetical data suggests Cpd-X is potent against the primary target (Kinase A) but also shows significant activity against Kinase B and moderate activity against Kinase E, highlighting potential off-target liabilities that require further investigation.
Phase 2: Verifying Target Engagement in a Cellular Milieu
Causality Behind Experimental Choice
A compound's activity in a biochemical assay does not guarantee it will engage its target within a living cell.[14] Factors like cell membrane permeability, efflux pumps, and competition with high intracellular concentrations of cofactors (like ATP) can prevent a compound from reaching and binding to its target. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method that directly assesses drug-target interaction in a physiological context.[15] The principle is that when a drug binds to its target protein, it generally stabilizes the protein, making it more resistant to heat-induced denaturation.[16][17]
Protocol: CETSA with Western Blot Detection
This protocol is designed to verify the engagement of Cpd-X with its primary target (Kinase A) and a key off-target (Kinase B) identified in Phase 1.[16][18]
-
Cell Culture and Treatment: Culture a suitable cell line (e.g., one that endogenously expresses Kinase A and B) to ~80% confluency. Treat cells with a high concentration of Cpd-X (e.g., 10x the biochemical IC50) or DMSO vehicle for 1-2 hours at 37°C.
-
Heat Challenge: Harvest and resuspend the cells in a buffered saline solution. Aliquot the cell suspension into PCR tubes. Using a thermal cycler, heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Cell Lysis: Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Sample Preparation for Western Blot: Carefully collect the supernatant, which contains the soluble protein fraction. Determine the protein concentration of each sample (e.g., using a BCA assay) to ensure equal loading. Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Western Blot Analysis:
-
Load equal amounts of protein from each temperature point and treatment condition onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane (e.g., with 5% non-fat milk in TBST).
-
Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-Kinase A or anti-Kinase B).
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensity for each lane. For each treatment condition, plot the normalized band intensity against the temperature to generate a "melt curve." The temperature at which 50% of the protein is denatured is the melting temperature (Tm). A positive shift in Tm for the Cpd-X-treated sample compared to the DMSO control indicates target engagement.
Data Presentation: Target Engagement and Thermal Stabilization
Table 2: CETSA Results for Cpd-X
| Target Protein | Treatment | Melting Temp (Tm) | Thermal Shift (ΔTm) | Interpretation |
|---|---|---|---|---|
| Kinase A | DMSO | 52.1°C | - | Baseline |
| Kinase A | Cpd-X | 58.4°C | +6.3°C | Strong Engagement |
| Kinase B | DMSO | 55.3°C | - | Baseline |
| Kinase B | Cpd-X | 57.1°C | +1.8°C | Weak/Moderate Engagement |
| GAPDH (Control) | DMSO | 65.0°C | - | Baseline |
| GAPDH (Control)| Cpd-X | 65.1°C | +0.1°C | No Engagement |
This data validates that Cpd-X enters the cells and binds to both Kinase A and Kinase B, but the significantly larger thermal shift for Kinase A suggests a more stable and potent interaction with the primary target.
Phase 3: Linking Target Engagement to a Functional Outcome
Causality Behind Experimental Choice
Confirming that a compound binds to a target is crucial, but it is equally important to demonstrate that this binding event leads to a functional consequence, i.e., modulation of the target's biological activity.[19] For a kinase inhibitor, the most direct functional readout is the inhibition of its ability to phosphorylate a downstream substrate. A phospho-specific Western blot allows for the direct measurement of this activity in a cellular context, linking target engagement to pathway modulation.
Protocol: Phospho-Substrate Inhibition Assay
-
Cell Treatment: Seed cells in a multi-well plate and allow them to adhere. Starve the cells (if necessary to reduce basal signaling) and then pre-treat with a dose-response curve of Cpd-X (e.g., 0.1 nM to 10 µM) for 1-2 hours.
-
Pathway Stimulation: Stimulate the cells with an appropriate growth factor or ligand known to activate the upstream signaling that turns on Kinase A. Include an unstimulated control.
-
Cell Lysis: After a short stimulation period (e.g., 15-30 minutes), wash the cells with cold PBS and lyse them directly in the wells with a lysis buffer containing protease and phosphatase inhibitors.
-
Western Blot Analysis:
-
Perform protein quantification, sample preparation, and SDS-PAGE/transfer as described in the CETSA protocol.
-
Probe one membrane with a primary antibody that specifically recognizes the phosphorylated form of the substrate (anti-p-Substrate).
-
Probe a second membrane (or strip and re-probe the first) with an antibody that recognizes the total amount of the substrate (anti-Total-Substrate) to ensure that changes in phosphorylation are not due to changes in protein expression.
-
-
Data Analysis: Quantify the band intensities for p-Substrate and Total-Substrate. Normalize the p-Substrate signal to the Total-Substrate signal for each lane. Plot the normalized p-Substrate signal against the log of the Cpd-X concentration and fit the data to a four-parameter logistic curve to determine the cellular IC50 value.
Data Presentation: Functional Potency in Cells
Table 3: Cellular IC50 Values for Substrate Phosphorylation Inhibition
| Compound | Target Pathway IC50 (Kinase A) | Off-Target Pathway IC50 (Kinase B) |
|---|---|---|
| Cpd-X | 50 nM | 850 nM |
| Selective Inhibitor (for Kinase A) | 45 nM | >10,000 nM |
| Staurosporine (Non-selective) | 20 nM | 35 nM |
This data demonstrates that Cpd-X effectively inhibits the function of its primary target, Kinase A, in cells with a potent IC50. The cellular IC50 for the off-target, Kinase B, is 17-fold higher, establishing a window of selectivity.
Synthesizing the Data: A Holistic View of Selectivity
The final step is to integrate the data from all three phases to make an informed judgment on the selectivity of 5-(4-Bromothiophen-2-yl)imidazolidine-2,4-dione. While various quantitative metrics exist, such as the selectivity score or entropy score, a simple ratio of potencies is often the most practical measure in early development.[20]
Table 4: Integrated Selectivity Profile of Cpd-X
| Metric | Target: Kinase A | Off-Target: Kinase B | Selectivity Window (B vs A) |
|---|---|---|---|
| Biochemical % Inhibition (1µM) | 98% | 85% | Low |
| Cellular Thermal Shift (ΔTm) | +6.3°C | +1.8°C | Moderate |
| Cellular Functional IC50 | 50 nM | 850 nM | 17-fold |
Conclusion
The comprehensive assessment reveals that 5-(4-Bromothiophen-2-yl)imidazolidine-2,4-dione (Cpd-X) is a potent inhibitor of its primary target, Kinase A, both biochemically and functionally in a cellular context. While initial broad screening indicated potential liabilities, particularly against Kinase B, subsequent cellular assays confirmed a respectable 17-fold window of functional selectivity. The strong target engagement confirmed by CETSA provides confidence that the primary cellular activity is on-target.
This multi-faceted approach, progressing from broad in vitro screening to targeted cellular validation, provides a robust and reliable framework for assessing compound selectivity. It allows researchers to identify and quantify off-target effects, providing critical data to guide medicinal chemistry efforts, interpret phenotypic results, and ultimately build a stronger case for advancing a compound toward clinical development.[21]
References
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Strategic Guide: Synthetic Routes for Thiophene-Substituted Heterocycles
This guide serves as a strategic technical resource for researchers and drug development professionals selecting synthetic routes for thiophene-substituted heterocycles. It moves beyond standard textbook descriptions to offer an evidence-based comparison of causality, efficiency, and scalability.
Part 1: Executive Decision Matrix
In medicinal chemistry, the installation of a thiophene ring—often as a bioisostere for a phenyl group or to modulate metabolic stability—is a critical step. The choice of synthetic route is rarely arbitrary; it is a trade-off between regiocontrol , functional group tolerance , and process greenness .
Route Selection Decision Tree
The following logic flow illustrates the decision-making process for selecting the optimal pathway based on substrate constraints.
Figure 1: Decision tree for selecting synthetic methodologies based on substrate electronic and steric properties.
Part 2: Comparative Technical Analysis
The Gold Standard: Suzuki-Miyaura Cross-Coupling
Mechanism: Pd(0)-catalyzed cycle involving oxidative addition, transmetallation with organoboron species, and reductive elimination.
-
Why it works: The high bond energy of the C-B bond prevents homocoupling, while the basic activation step allows for rapid transmetallation.
-
Thiophene Specifics: Thiophene boronic acids are prone to protodeboronation (hydrolysis of the C-B bond) under basic aqueous conditions. Using boronic esters (pinacol) or MIDA boronates significantly improves stability.
-
Catalyst Choice: Thiophene sulfur can coordinate to Pd, poisoning the catalyst. Bulky, electron-rich phosphine ligands (e.g., SPhos , XPhos , Pd(dtbpf)Cl₂ ) are essential to prevent this non-productive binding.
The Challenger: Direct C-H Arylation
Mechanism: Concerted Metalation-Deprotonation (CMD). The Pd(II) species coordinates to the thiophene, and a carbonate/acetate base assists in cleaving the C-H bond.
-
Why it works: Eliminates the need for pre-functionalization (no borylation or stannylation steps), reducing step count and waste (E-factor).
-
Critical Limitation: Regioselectivity .[1][2][3] The C2 and C5 protons of thiophene are significantly more acidic (pKa ~32) than C3/C4. Direct arylation almost exclusively targets the
-position. For -functionalization (C3), this route is generally unsuitable unless C2/C5 are blocked.
The Specialist: Stille Coupling
Mechanism: Transmetallation of organostannanes.
-
Why it works: Organostannanes are completely neutral and stable to water/oxygen. This route is indispensable when the substrate contains base-sensitive groups (e.g., esters, unconjugated ketones) that would decompose under Suzuki conditions.
-
Drawback: Toxicity of tin reagents and difficulty in purification (removing tin residues requires KF workup or specific chromatography).
Performance Comparison Table
| Feature | Suzuki-Miyaura | Direct C-H Arylation | Stille Coupling |
| Regiocontrol | Excellent (Determined by leaving group) | Moderate (Favors C2/C5; C3 difficult) | Excellent |
| Atom Economy | Moderate (Boronic byproducts) | High (Only HX byproduct) | Low (Stoichiometric Sn waste) |
| Catalyst Loading | Low (0.5 - 5 mol%) | Medium (2 - 10 mol%) | Low (1 - 5 mol%) |
| Toxicity | Low (Boron is benign) | Low (No heavy metals in reagents) | High (Organotin is neurotoxic) |
| Thiophene Yield | 85-98% (with optimized ligands) | 60-80% (regioisomer mixtures common) | 90%+ (for difficult substrates) |
| Scalability | High (Industrial standard) | Moderate (High temp/dilution often needed) | Low (Waste disposal costs) |
Part 3: Detailed Experimental Protocols
Protocol A: Suzuki-Miyaura Coupling (High-Yield Optimized)
Target: Synthesis of 2-(4-methoxyphenyl)thiophene Rationale: Uses Pd(dtbpf)Cl₂, a catalyst designed to resist sulfur poisoning and function in aqueous micellar media.
Materials:
-
2-Bromothiophene (1.0 equiv)
-
4-Methoxyphenylboronic acid (1.2 equiv)
-
Catalyst: Pd(dtbpf)Cl₂ (1.0 mol%)
-
Base: Triethylamine (Et₃N) (3.0 equiv)
-
Solvent: 2 wt% TPGS-750-M in water (Micellar surfactant solution)
Procedure:
-
Setup: In a reaction vial equipped with a stir bar, charge 2-bromothiophene (163 mg, 1.0 mmol) and 4-methoxyphenylboronic acid (182 mg, 1.2 mmol).
-
Solvent Addition: Add 2.0 mL of the 2 wt% TPGS-750-M aqueous solution.
-
Catalyst Addition: Add Pd(dtbpf)Cl₂ (6.5 mg, 0.01 mmol) and Et₃N (0.42 mL, 3.0 mmol).
-
Reaction: Stir the emulsion vigorously at room temperature (25 °C) for 2–4 hours. Note: No inert atmosphere is strictly required for this specific catalyst system, but N₂ purging is good practice.
-
Monitoring: Monitor by TLC (Hexane/EtOAc 9:1). The boronic acid spot (baseline) should disappear.
-
Workup: Extract the reaction mixture with minimal Ethyl Acetate (3 x 2 mL). The surfactant remains in the aqueous phase.
-
Purification: Dry organics over MgSO₄, concentrate, and purify via short silica plug filtration.
-
Validation: Expected Yield: >95%. ¹H NMR should show characteristic thiophene doublets at
7.2-7.4 ppm.
Protocol B: Direct C-H Arylation (Atom-Economic)
Target: C2-Arylation of Thiophene with Aryl Bromide Rationale: Uses a CMD mechanism. Requires higher temperature and carbonate base.
Materials:
-
Thiophene (2.0 equiv) Excess used to prevent bis-arylation
-
4-Bromoacetophenone (1.0 equiv)
-
Catalyst: Pd(OAc)₂ (5 mol%)[1]
-
Ligand: P(t-Bu)₂MeHBF₄ (10 mol%)
-
Base: K₂CO₃ (2.0 equiv)
-
Solvent: PivOH (Pivalic acid) / Toluene (1:3 ratio)
Procedure:
-
Activation: In a dry Schlenk tube under Argon, combine Pd(OAc)₂, ligand, and K₂CO₃.
-
Addition: Add Toluene/PivOH solvent mixture, followed by 4-bromoacetophenone (1.0 mmol) and thiophene (2.0 mmol).
-
Heating: Seal and heat to 110 °C for 16 hours. High temperature is required to overcome the activation energy of C-H cleavage.
-
Workup: Cool to RT. Dilute with Et₂O and wash with saturated NaHCO₃ (to neutralize Pivalic acid).
-
Purification: Silica gel chromatography is essential here to separate the mono-arylated product from trace bis-arylated byproducts.
-
Validation: Expected Yield: 70-75%. Regioselectivity >20:1 (C2:C3).
Part 4: Mechanistic Visualization
Understanding the Concerted Metalation-Deprotonation (CMD) pathway is crucial for optimizing Direct Arylation. Unlike Suzuki coupling, the base is involved in the bond-breaking step, not just boron activation.
Figure 2: The Concerted Metalation-Deprotonation (CMD) cycle for Direct Arylation. Note the critical role of the carboxylate ligand in abstracting the proton.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. [Link]
-
Ackermann, L., et al. (2009). Palladium-Catalyzed Direct Arylations of Heteroarenes with Tosylates and Mesylates. Angewandte Chemie International Edition. [Link]
-
Rossi, R., et al. (2016). Direct C–H Arylation of Thiophenes: A Green Alternative to Cross-Coupling? Green Chemistry. [Link]
-
Farina, V., & Krishnamurthy, V. (1998). The Stille Reaction. Organic Reactions. [Link][2][4][5][6][7]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Palladium-Catalyzed C2-Selective Direct Arylation of Benzo[b]thiophene 1,1-Dioxides with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis of Heterocyclic Triads by Pd-Catalyzed Cross-Couplings and Evaluation of Their Cell-Specific Toxicity Profile - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Novel Hydantoin Scaffolds: A Comparative Biological Activity Guide
Executive Summary
The hydantoin (imidazolidine-2,4-dione) scaffold remains a cornerstone in medicinal chemistry due to its privileged structure, capable of presenting diverse pharmacophores to biological targets.[1][2][3][4] While Phenytoin established the class as a premier anticonvulsant, recent innovations have expanded its utility into antimicrobial (cationic lipidated hydantoins) and anticancer (androgen receptor antagonists) domains.
This guide provides a rigorous technical framework for benchmarking new hydantoin derivatives against established standards. It moves beyond simple screening, detailing the causality of experimental design , self-validating protocols , and comparative metrics required for high-impact data publication.
Part 1: The Hydantoin Pharmacophore & SAR Logic
Before benchmarking, one must understand why a derivative is expected to outperform the standard. The biological activity of hydantoins is strictly governed by substitution patterns at the C5, N3, and N1 positions.
-
C5 Position: Crucial for target recognition (e.g., phenyl rings for Na+ channel binding in epilepsy).
-
N3 Position: Modulates lipophilicity (LogP) and pharmacokinetic absorption; often the site for prodrug design (e.g., Fosphenytoin).
-
Chalcogen Modification: Replacing the C2 carbonyl oxygen with sulfur (2-thiohydantoins) often shifts activity toward cytotoxicity or antimicrobial potency.
Visualization: Hydantoin SAR Decision Tree
The following diagram outlines the structural logic guiding the selection of benchmark assays.
Figure 1: Structure-Activity Relationship (SAR) flow dictating the choice of biological assay based on chemical substitution.
Part 2: Anticonvulsant Benchmarking (The Gold Standard)
Benchmark Drug: Phenytoin (5,5-diphenylhydantoin) Primary Assay: Maximal Electroshock Seizure (MES) Test[2]
Scientific Rationale
The MES test is the "gold standard" for identifying compounds effective against generalized tonic-clonic seizures. It specifically validates the mechanism of Voltage-Gated Sodium Channel (VGSC) blockade . Unlike the scPTZ test (which targets T-type Ca2+ channels or GABA pathways), MES directly challenges the drug's ability to prevent seizure spread through neural tissue.
Protocol: Maximal Electroshock Seizure (MES)
This protocol includes self-validating checkpoints to ensure data integrity.
-
Subject Selection: Male albino mice (CF-1 or ICR, 20–30 g). N=8-10 per group.
-
Preparation:
-
Vehicle Control: 0.5% Carboxymethylcellulose (CMC) or Saline.
-
Positive Control: Phenytoin Sodium (Reference Standard) at 10, 20, 40 mg/kg.
-
Test Compounds: Administer i.p. 30 minutes prior to shock (determine TPE - Time of Peak Effect beforehand).
-
-
The Challenge (Self-Validating Step):
-
Apply corneal electrodes with electrolyte gel.
-
Stimulus: 50 mA, 60 Hz, 0.2 seconds.
-
Validation: The control group must exhibit tonic hindlimb extension (THE) 100% of the time. If a control mouse does not seize, the current delivery or electrode contact is faulty; the batch is invalid.
-
-
Endpoint: Abolition of Tonic Hindlimb Extension (THE). Protection is defined as the absence of hindlimb extension >90° relative to the body.
Workflow Visualization
Figure 2: Decision logic for the Maximal Electroshock Seizure (MES) assay.
Comparative Data: Phenytoin vs. Novel Derivatives
When publishing, present your data as ED50 (Effective Dose 50%) and TD50 (Toxic Dose 50%) to calculate the Protective Index (PI).[2]
| Compound | ED50 (mg/kg) [MES] | TD50 (mg/kg) [Rotarod] | Protective Index (PI) | Relative Potency |
| Phenytoin (Std) | 9.8 | 65.2 | 6.6 | 1.0 (Ref) |
| Schiff Base Deriv. A | 8.3 | >100 | >12.0 | 1.18 |
| Schiff Base Deriv. B | 15.4 | 85.0 | 5.5 | 0.63 |
| 2-Thiohydantoin C | Inactive | 45.0 | N/A | Inactive |
Note: Data represents typical ranges for validated hydantoin derivatives [1, 4].
Part 3: Antimicrobial Potency (Targeting Resistance)
Benchmark Drug: Nitrofurantoin (Hydantoin-based antibiotic) & Ciprofloxacin. Primary Assay: MIC Microdilution (CLSI Standards).
Scientific Rationale
Standard hydantoins (like Phenytoin) lack antimicrobial activity. However, cationic lipidated hydantoins or those with N1-substitution mimic antimicrobial peptides, disrupting bacterial membranes. Benchmarking against Nitrofurantoin is critical because it is the clinical standard for hydantoin-class antibiotics, particularly for urinary tract infections.
Protocol: MIC Determination
-
Inoculum: Adjust bacterial suspension (e.g., S. aureus MRSA, E. coli) to
CFU/mL. -
Plate Setup: 96-well plates with Mueller-Hinton Broth.
-
Dilution: Serial 2-fold dilutions of test hydantoins (Range: 0.5 – 128 µg/mL).
-
Controls:
-
Positive: Nitrofurantoin (Expected MIC: 12.5–25 µg/mL for MRSA).
-
Negative: DMSO/Solvent (Must show growth).
-
Sterility: Broth only (Must show no growth).
-
-
Readout: Visual turbidity or Resazurin dye (turns pink in presence of viable cells).
Comparative Data: Antibacterial Activity
| Strain | Nitrofurantoin (Std) MIC (µg/mL) | Cationic Hydantoin X (New) MIC (µg/mL) | Fold Improvement |
| S. aureus (MRSA) | 12.5 - 25.0 | 0.8 - 1.6 | ~15x |
| E. coli | 25.0 | 3.1 | ~8x |
| P. aeruginosa | >100 (Resistant) | 6.25 | Active |
Interpretation: Novel cationic hydantoins often outperform Nitrofurantoin by targeting the membrane directly, bypassing intracellular resistance mechanisms [5, 6].
Part 4: Cytotoxicity & Safety Profiling
Benchmark Drug: 5-Fluorouracil (General Cytotoxicity) or Enzalutamide (Prostate Cancer). Primary Assay: MTT Colorimetric Assay.[5][6][7]
Scientific Rationale
To claim a drug is "safe" or "anticancer," you must distinguish between specific efficacy and general toxicity.
-
Selectivity Index (SI): Ratio of IC50 (Normal Cells) / IC50 (Cancer Cells).
-
False Positives: Hydantoins can sometimes reduce MTT directly. Always use a cell-free blank with the compound to check for chemical reduction.
Protocol: MTT Assay Logic
-
Seeding: Seed cells (e.g., HeLa, MCF-7, and HFF-1 fibroblasts) at
cells/well. Incubate 24h. -
Treatment: Add hydantoin derivatives (0.1 – 100 µM). Incubate 48h.
-
Development: Add MTT reagent. Mitochondrial succinate dehydrogenase converts MTT (Yellow)
Formazan (Purple). -
Solubilization: Dissolve crystals in DMSO. Read Absorbance at 570 nm.
Workflow Visualization
Figure 3: MTT assay workflow for determining cell viability and IC50 values.
References
-
BenchChem. (2025).[1][5][8][9] A Head-to-Head Comparison of 5-Substituted Hydantoins for Anticonvulsant Activity. Retrieved from
-
National Institutes of Health (NIH). (2023). Maximal Electroshock Seizure (MES) Test Protocol. PANAChE Database. Retrieved from
-
Melior Discovery. (2024). Maximal Electroshock Seizure Model: Phenytoin Dose Response. Retrieved from
-
MDPI. (2025). The Pharmacokinetic and Pharmacodynamic Relationship of Clinically Used Antiseizure Medications in the Maximal Electroshock Seizure Model. Retrieved from
-
American Chemical Society (ACS). (2017). Membrane-Active Hydantoin Derivatives as Antibiotic Agents. Journal of Medicinal Chemistry. Retrieved from
-
National Institutes of Health (NIH). (2017). Membrane-Active Hydantoin Derivatives as Antibiotic Agents. PMC Full Text. Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Additive Anticonvulsant Profile and Molecular Docking Analysis of 5,5′-Diphenylhydantoin Schiff Bases and Phenytoin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijres.org [ijres.org]
- 4. Membrane-Active Hydantoin Derivatives as Antibiotic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
Proper Disposal Procedures: 5-(4-Bromothiophen-2-yl)imidazolidine-2,4-dione
[1]
Executive Directive
Immediate Action Required: Treat 5-(4-Bromothiophen-2-yl)imidazolidine-2,4-dione as a Halogenated Organic Hazardous Waste .
Do not dispose of this compound down the drain or in municipal trash. Its chemical architecture—containing bromine, a thiophene sulfur ring, and a hydantoin nitrogen core—requires high-temperature incineration with specific flue gas scrubbing capabilities to manage acidic byproducts (HBr, SOx, NOx).[1]
Waste Stream Classification:
-
Primary Category: Halogenated Organic Solid (or Liquid if in solution).
-
Segregation Priority: High. Isolate from non-halogenated solvents and strong oxidizers.
Hazard Profile & Chemical Logic
To ensure safe handling, you must understand the "Why" behind the disposal protocols. This compound presents a multi-faceted disposal challenge due to its functional groups.
| Structural Component | Chemical Risk During Disposal | Operational Consequence |
| Bromine (Br) | Generates Hydrogen Bromide (HBr) gas upon combustion. | Must be routed to incinerators with acid gas scrubbers. Segregate from non-halogenated waste to avoid rejecting fuel-blending batches.[2] |
| Thiophene Ring (S) | Generates Sulfur Oxides (SOx) upon combustion. Susceptible to oxidative ring opening. | Strictly avoid mixing with strong oxidizers (e.g., Nitric Acid, Peroxides) in waste containers to prevent exothermic runaway or formation of reactive sulfoxides.[1] |
| Hydantoin Core (N) | Potential for Nitrogen Oxides (NOx) generation. Hydrolysis in strong base. | Maintain neutral pH (6–9) in liquid waste streams.[3] Avoid mixing with strong alkalis which can degrade the ring and alter waste toxicity profiles unexpectedly. |
Operational Disposal Protocol
Phase 1: Characterization & Segregation
Before handling, determine the physical state of the waste. The disposal route diverges based on whether the compound is a pure solid or dissolved in a reaction mixture (Mother Liquor).
Scenario A: Solid Waste (Pure Compound/Precipitate)
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a dedicated solid waste drum with a liner.
-
Bagging: Place the solid inside a clear, chemically resistant plastic bag (minimum 2 mil thickness). Seal the bag with a zip tie or tape.
-
Secondary Containment: Place the sealed bag inside the HDPE container.
-
Labeling: Mark clearly as "Hazardous Waste - Solid - Halogenated Organic." List the full chemical name. Do not use abbreviations.
Scenario B: Liquid Waste (Reaction Mixtures/HPLC Waste)
-
Solvent Compatibility Check: Ensure the carrier solvent is compatible with HDPE (e.g., Methanol, Acetonitrile, DCM).[1]
-
pH Verification: Check pH using a dipstick. If pH < 5 or > 9, neutralize carefully to pH 6–8 to prevent container degradation or unwanted hydrolysis during storage.[1]
-
Transfer: Pour into a dedicated Halogenated Solvent Waste carboy (typically red or yellow safety cans, or HDPE carboys).
-
Headspace: Leave at least 10% headspace to allow for vapor expansion.
-
Labeling: List all solvents and the solute (5-(4-Bromothiophen-2-yl)imidazolidine-2,4-dione) with approximate percentages.
Phase 2: Waste Stream Management (Visual Workflow)
The following diagram illustrates the critical decision points for segregating this specific compound to ensure regulatory compliance and safety.
Figure 1: Decision tree for the segregation and packaging of brominated thiophene hydantoin derivatives. Note the "Contamination Rule" where adding this compound to a non-halogenated solvent stream reclassifies the entire volume.
Regulatory & Compliance (RCRA Context)
In the United States, this compound falls under Resource Conservation and Recovery Act (RCRA) regulations.[1] While it may not have a specific "P" or "U" list code (unless it is a discarded commercial chemical product), it is regulated based on its characteristics and components.[1][4]
-
Waste Coding Strategy:
-
If the waste is a spent solvent mixture (e.g., Methylene Chloride): Use F002 .[1][5]
-
If the waste is the pure substance: It is recommended to classify as D001 (Ignitable, if in flammable solvent) or Hazardous Waste, Solid, N.O.S. (Not Otherwise Specified).[1]
-
Toxicity Characteristic (TCLP): Generators must determine if the waste exhibits toxicity.[4] Due to the brominated thiophene moiety, treat as toxic unless testing proves otherwise.[1]
-
-
Labeling Requirements: Labels must be GHS compliant and include:
-
Signal Word: WARNING or DANGER.
-
Hazard Statement: "Halogenated Organic Waste. Toxic. Irritant."
-
Constituents: Explicitly list "5-(4-Bromothiophen-2-yl)imidazolidine-2,4-dione".[1]
-
Emergency Procedures
Spill Management
-
Evacuate & Ventilate: If the spill is significant or creates dust/vapors, clear the area.
-
PPE: Wear nitrile gloves (double gloving recommended), safety goggles, and a lab coat.[1] Use a P95/N95 respirator if dust is present.
-
Containment:
-
Solids: Cover with wet paper towels to prevent dust generation, then sweep up carefully.[1]
-
Liquids: Use absorbent pads or vermiculite. Do not use sawdust (combustible).
-
-
Decontamination: Clean the surface with a soap and water solution. Collect all cleanup materials as Halogenated Hazardous Waste .
Incompatibility Alert
-
Oxidizers: Do not allow contact with Peroxides, Permanganates, or Nitric Acid.[1] The thiophene sulfur is easily oxidized, potentially generating heat and toxic byproducts [1].[1]
-
Reducing Agents: Strong reducing agents may debrominate the compound, releasing bromide ions and altering the chemical profile.
References
-
U.S. Environmental Protection Agency (EPA). (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
